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Core Science & Biosynthesis

Foundational

3-Benzyl-5-bromopyridin-4-ol chemical structure and properties

An In-depth Technical Guide to 3-Benzyl-5-bromopyridin-4-ol: Structure, Synthesis, and Potential Applications Introduction 3-Benzyl-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest to rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Benzyl-5-bromopyridin-4-ol: Structure, Synthesis, and Potential Applications

Introduction

3-Benzyl-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines several key features: a pyridin-4-ol core, which exists in tautomeric equilibrium with pyridin-4(1H)-one, a bromine atom that serves as a versatile handle for further chemical modification, and a benzyl group, a common motif in pharmacologically active compounds.[1] This guide provides a comprehensive overview of the chemical nature of this compound, including its structural properties, a proposed synthetic pathway, its expected reactivity, and its potential as a scaffold for the development of novel therapeutics.

Chemical Structure and Tautomerism

The nominal structure of 3-Benzyl-5-bromopyridin-4-ol belies a crucial chemical property: keto-enol tautomerism. The "ol" form (4-hydroxypyridine) exists in equilibrium with its keto tautomer, 3-Benzyl-5-bromo-1H-pyridin-4-one. For 2- and 4-hydroxypyridines, this equilibrium overwhelmingly favors the pyridone form in most conditions.[2]

This preference can be attributed to two main factors:

  • Aromaticity and Resonance: The pyridone tautomer maintains the aromaticity of the ring system. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to a stable, charge-separated resonance structure with a negative charge on the electronegative oxygen atom.[3][4]

  • Intermolecular Hydrogen Bonding: In the solid state and in polar solvents, the N-H and C=O groups of the pyridone form facilitate strong intermolecular hydrogen bonding, further stabilizing this tautomer over the hydroxypyridine form.[3]

In the gas phase or in very non-polar solvents, the equilibrium may shift slightly more towards the hydroxy form, but for practical laboratory and biological applications, the pyridone structure is considered the dominant and most stable species.[4][5]

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale / Comments
Molecular Formula C₁₂H₁₀BrNO---
Molecular Weight 264.12 g/mol Based on atomic masses.
Appearance Off-white to pale yellow solidSimilar to other substituted pyridones.[5]
Melting Point >150 °CSubstituted pyridones are typically high-melting solids due to hydrogen bonding.[5]
XLogP3 ~2.5 - 3.5Estimated based on the combination of a lipophilic benzyl group and a polar pyridone core.
Hydrogen Bond Donor 1 (from N-H)In the dominant pyridone tautomer.
Hydrogen Bond Acceptor 1 (from C=O)In the dominant pyridone tautomer.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water and non-polar solvents.The polar pyridone core enhances solubility in polar solvents.

Proposed Synthesis Methodology

A plausible synthetic route to 3-Benzyl-5-bromo-1H-pyridin-4-one can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging established reactions for pyridine functionalization.

synthesis_workflow start 3-Aminopyridine step1 Step 1: Bromination Reagents: Br₂, Acetic Acid start->step1 intermediate1 3-Amino-5-bromopyridine step1->intermediate1 step2 Step 2: Sandmeyer Reaction Reagents: NaNO₂, H₂SO₄, H₂O, Heat intermediate1->step2 intermediate2 5-Bromo-pyridin-3-ol step2->intermediate2 step3 Step 3: Benzylation (O-alkylation) Reagents: Benzyl Bromide, K₂CO₃, Acetone intermediate2->step3 intermediate3 3-(Benzyloxy)-5-bromopyridine step3->intermediate3 step4 Step 4: Thermal Rearrangement (Claisen-type) Conditions: High Temperature (e.g., >200°C) intermediate3->step4 final_product 3-Benzyl-5-bromopyridin-4-ol (as Pyridone Tautomer) step4->final_product

Caption: Proposed multi-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-5-bromopyridine This reaction involves the electrophilic bromination of 3-aminopyridine. The amino group is a strong activating group, directing bromination to the ortho and para positions. Position 5 is sterically accessible and electronically favored.

  • Dissolve 3-aminopyridine in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring it into an ice-cold solution of sodium bisulfite to destroy excess bromine.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-bromopyridine.[6]

Step 2: Synthesis of 5-Bromo-pyridin-3-ol This is a standard Sandmeyer-type reaction to convert the amino group into a hydroxyl group.

  • Suspend 3-amino-5-bromopyridine in an aqueous solution of a strong acid, such as sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.

  • Once the diazotization is complete (indicated by a positive starch-iodide paper test), slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. Vigorous nitrogen evolution will be observed.

  • After the addition, continue to heat the solution for 30-60 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with ethyl acetate, dry the organic phase, and purify by chromatography to obtain 5-bromo-pyridin-3-ol.

Step 3: Synthesis of 3-(Benzyloxy)-5-bromopyridine This is a standard Williamson ether synthesis.

  • Dissolve 5-bromo-pyridin-3-ol in a polar aprotic solvent like acetone or DMF.

  • Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

  • Add 1.0-1.1 equivalents of benzyl bromide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once complete, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

  • Purify the resulting crude product, 3-(benzyloxy)-5-bromopyridine, by column chromatography.[7]

Step 4: Thermal Rearrangement to 3-Benzyl-5-bromopyridin-4-ol This step is a variation of the Claisen rearrangement, known as the rearrangement of allyl/benzyl pyridyl ethers. It involves heating the O-benzylated intermediate to a high temperature, causing the benzyl group to migrate from the oxygen to the adjacent carbon atom (C4), followed by tautomerization to the stable pyridone.

  • Place the purified 3-(benzyloxy)-5-bromopyridine in a reaction vessel suitable for high temperatures.

  • Heat the compound under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature typically in the range of 200-250 °C. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

  • Maintain the temperature for several hours, monitoring the progress by taking small aliquots and analyzing via TLC or HPLC.

  • Upon completion, cool the reaction mixture. If a solvent was used, it can be removed by vacuum distillation.

  • The resulting solid residue is the crude 3-benzyl-5-bromopyridin-4-ol. Purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton of the pyridone ring (typically >10 ppm). A singlet around 4.0 ppm would correspond to the benzylic CH₂ protons. The aromatic region (7.0-8.5 ppm) would display signals for the phenyl protons and the two protons on the pyridine ring.

  • ¹³C NMR: The spectrum should feature a signal for the carbonyl carbon (C=O) in the range of 170-180 ppm. The benzylic carbon would appear around 35-45 ppm. Signals for the aromatic carbons of both rings would be observed between 110-160 ppm.

  • IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the pyridone ring is expected around 1640-1680 cm⁻¹. A broad absorption corresponding to the N-H stretch would be visible around 3100-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 264 and 266 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions.

Reactivity and Potential for Further Functionalization

The 3-benzyl-5-bromopyridin-4-one scaffold possesses multiple sites for chemical modification, making it a valuable building block.

Caption: Key reactivity sites on the pyridone scaffold.

  • N-Alkylation/Arylation: The pyridone anion, formed by deprotonation with a base, is an ambident nucleophile. Reactions with Sₙ2-reactive electrophiles like primary alkyl halides typically occur at the nitrogen atom, which is the thermodynamically favored position.[8][9] This allows for the introduction of diverse substituents on the ring nitrogen.

  • O-Alkylation/Acylation: While N-alkylation is more common, O-alkylation can be favored with Sₙ1-reactive electrophiles or under specific conditions (e.g., using silver salts).[9] Acylating agents also tend to react at the oxygen atom.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is a prime handle for introducing molecular diversity. It can readily participate in various cross-coupling reactions, such as Suzuki (to form C-C bonds with boronic acids), Sonogashira (C-C triple bonds), Buchwald-Hartwig (C-N bonds), and Heck reactions.

  • Ring Substitution: The pyridone ring is electron-rich and can undergo electrophilic aromatic substitution, although the conditions may need to be carefully controlled.

Potential Applications in Drug Discovery

The 4-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The benzyl group is also a common feature in many approved drugs. The combination in 3-Benzyl-5-bromopyridin-4-ol suggests high potential as a core for developing new therapeutic agents.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds within the ATP-binding pocket of kinases. The N-H and C=O groups of the pyridone ring are ideal for this purpose. The benzyl group can be directed towards hydrophobic pockets, and the bromine atom allows for the attachment of further functionalities to improve potency and selectivity.[10]

  • Anticancer Agents: Substituted pyridones and benzylpyridines have been investigated for their anti-proliferative activities against various cancer cell lines.[11] The ability to easily generate a library of analogues via cross-coupling reactions makes this scaffold attractive for structure-activity relationship (SAR) studies.

  • Antiviral and Antimicrobial Agents: The 4-pyridone motif is present in several compounds with demonstrated antiviral and antimicrobial properties.

Conclusion

3-Benzyl-5-bromopyridin-4-ol, existing predominantly as its pyridone tautomer, is a compound with significant synthetic versatility and potential pharmacological relevance. While direct experimental data is scarce, a robust understanding of its chemistry can be derived from the principles of tautomerism and the well-established reactivity of the pyridone ring system. The proposed synthetic pathway provides a clear roadmap for its preparation, and its structural features make it an excellent starting point for the design and synthesis of new molecular entities in drug discovery programs.

References

  • Forlani, L., Cristoni, G., Boga, C., et al. (2002). Aromaticity and Tautomerism in Heterocyclic Compounds. Arkivoc, 2002(11), 198–215. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. Retrieved from [Link]

  • Mayr, H., et al. (2004). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society, 126(14), 4466–4476. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Scanlan, M. J., & Hillier, I. H. (1984). Theoretical Studies of the Tautomeric Equilibria and Isomer Energetics of 2-, 3-, and 4-Hydroxypyridine. Journal of the American Chemical Society, 106(13), 3737–3745. Available at: [Link]

  • ResearchGate. (n.d.). Regiochemistry of reactions of the pyridone anion. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine. Retrieved from [Link]

  • Journal of the American Chemical Society. (1950). The 4-Pyrones. Part I. Reactions of Some 4-Pyrones and 4-Thiopyrones Involving the Ring Oxygen. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-5-(4-bromobenzyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzylpyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 5-bromopyridin-3-ylcarbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridin-3-ol. Retrieved from [Link]

  • Gangjee, A., et al. (2010). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6274–6286. Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-5-bromopyridin-4-ol. Retrieved from [Link]

  • PubMed. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Retrieved from [Link]

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Benzyl-5-bromopyridin-4-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Benzyl-5-bromopyridin-4-ol, a substituted pyridine derivative with potential significance for researchers, scientists, and professionals in drug development. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Benzyl-5-bromopyridin-4-ol, a substituted pyridine derivative with potential significance for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not publicly cataloged, indicating its likely novelty, this guide extrapolates its core characteristics, proposes a robust synthesis protocol, and discusses its potential therapeutic applications based on established principles of medicinal chemistry and the known properties of its structural analogs.

Core Identifiers and Physicochemical Properties

Given the absence of a registered CAS number, the following identifiers and properties have been computationally generated based on the chemical structure of 3-Benzyl-5-bromopyridin-4-ol. These values provide a foundational reference for researchers synthesizing and characterizing this compound.

IdentifierValue
IUPAC Name 3-Benzyl-5-bromopyridin-4-ol
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Canonical SMILES C1=CC=C(C=C1)CC2=C(C(=NC=C2)Br)O
InChI InChI=1S/C12H10BrNO/c13-11-6-14-7-10(12(11)15)5-9-3-1-2-4-8(9)9/h1-4,6-7,15H,5H2
InChIKey FZJNBCVRHXLZSE-UHFFFAOYSA-N
Monoisotopic Mass 262.9946 g/mol
Appearance Expected to be a solid at room temperature

Proposed Synthesis Pathway

The synthesis of 3-Benzyl-5-bromopyridin-4-ol can be approached through a multi-step process, leveraging known pyridine chemistry. A plausible and efficient route starts from a commercially available precursor, 3-amino-5-bromopyridin-4-ol. The proposed synthesis involves a diazotization reaction followed by a palladium-catalyzed cross-coupling reaction.

Experimental Protocol

Step 1: Diazotization of 3-Amino-5-bromopyridin-4-ol

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-5-bromopyridin-4-ol (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Causality: The diazotization of the amino group is a critical step to form a good leaving group (N₂) for the subsequent substitution reaction. The use of low temperatures is essential to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Suzuki Cross-Coupling with Benzylboronic Acid

  • To the freshly prepared diazonium salt solution, add benzylboronic acid (1.2 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, such as sodium carbonate (2.0 eq), to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to 80 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Benzyl-5-bromopyridin-4-ol.

Causality: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. The palladium catalyst is crucial for the catalytic cycle that couples the benzyl group from the boronic acid to the pyridine ring. The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Suzuki Coupling 3_Amino_5_bromopyridin_4_ol 3-Amino-5-bromopyridin-4-ol (CAS: 101084-20-2) Diazonium_Salt Intermediate Diazonium Salt 3_Amino_5_bromopyridin_4_ol->Diazonium_Salt 1. NaNO₂, HBr 2. 0-5 °C Final_Product 3-Benzyl-5-bromopyridin-4-ol Diazonium_Salt->Final_Product 1. Benzylboronic Acid, Pd(PPh₃)₄ 2. Na₂CO₃, 80 °C

Foundational

An In-depth Technical Guide to 3-Benzyl-5-bromopyridin-4-ol: Nomenclature, Synthesis, and Therapeutic Potential

Abstract This technical guide provides a comprehensive analysis of 3-Benzyl-5-bromopyridin-4-ol, a substituted pyridine derivative with significant potential in medicinal chemistry and drug development. A critical aspect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Benzyl-5-bromopyridin-4-ol, a substituted pyridine derivative with significant potential in medicinal chemistry and drug development. A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, 3-Benzyl-5-bromo-1H-pyridin-4-one. This guide will first elucidate the nuances of its nomenclature, arguing for the prevalence and appropriate use of the pyridone form's IUPAC name. Subsequently, we will propose a robust, logical synthetic pathway, grounded in established reaction mechanisms, for its preparation. Finally, by examining the pharmacological activities of structurally related analogs, we will explore the prospective applications of this molecule as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Nomenclature and the Central Role of Tautomerism

A foundational understanding of 3-Benzyl-5-bromopyridin-4-ol begins with its nomenclature, which is intrinsically linked to its chemical structure. The name "3-Benzyl-5-bromopyridin-4-ol" describes the enol tautomer. However, pyridin-4-ol and its derivatives are well-documented to exist in a tautomeric equilibrium with their corresponding keto form, pyridin-4(1H)-one.[1]

In the solid state and in polar solvents, the equilibrium typically favors the keto (pyridinone) form due to the stability conferred by the amide-like functionality and intermolecular hydrogen bonding.[1] Consequently, while the "pyridin-4-ol" name is encountered, the more accurate and systematic IUPAC name for the predominant tautomer is 3-Benzyl-5-bromo-1H-pyridin-4-one . Throughout this guide, we will refer to the compound by its pyridone name to reflect its likely dominant form in experimental and biological contexts. To date, there are no established common or trivial names for this specific compound in the scientific literature.

The tautomeric relationship is a critical consideration for experimental design, including reaction planning and spectroscopic analysis.

Tautomerism enol 3-Benzyl-5-bromopyridin-4-ol (Enol Form) keto 3-Benzyl-5-bromo-1H-pyridin-4-one (Keto Form) enol->keto Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms.

Proposed Synthetic Strategy

Overall Synthetic Workflow

The proposed two-step synthesis starts from commercially available 3-benzylpyridine and proceeds through a pyridinone formation followed by a regioselective bromination.

Synthesis_Workflow cluster_0 Step 1: Pyridinone Formation cluster_1 Step 2: Bromination start 3-Benzylpyridine step1_reagents Oxidation (e.g., m-CPBA) start->step1_reagents intermediate_N_oxide 3-Benzylpyridine N-oxide step1_reagents->intermediate_N_oxide step1_reagents2 Rearrangement (e.g., Acetic Anhydride, heat) intermediate_N_oxide->step1_reagents2 intermediate_pyridone 3-Benzyl-1H-pyridin-4-one step1_reagents2->intermediate_pyridone step2_reagents Electrophilic Bromination (Br₂, Acetic Acid) intermediate_pyridone->step2_reagents final_product 3-Benzyl-5-bromo-1H-pyridin-4-one step2_reagents->final_product

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 3-Benzyl-1H-pyridin-4-one (Precursor)

The synthesis of the pyridinone precursor can be achieved from 3-benzylpyridine via N-oxidation followed by a rearrangement.

  • N-Oxidation: Dissolve 3-benzylpyridine in a suitable solvent such as dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Isolation: Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-benzylpyridine N-oxide.

  • Rearrangement: Heat the crude 3-benzylpyridine N-oxide in acetic anhydride. This will induce a rearrangement to form an acetate intermediate.

  • Hydrolysis: Hydrolyze the acetate intermediate under basic conditions (e.g., with aqueous sodium hydroxide) to yield the desired 3-benzyl-1H-pyridin-4-one. Purify the product by recrystallization or column chromatography.

Causality: The N-oxide is formed as it is a common and effective way to activate the pyridine ring. The subsequent heating in acetic anhydride promotes a rearrangement that allows for the introduction of a functional group at the 4-position, which upon hydrolysis yields the thermodynamically stable pyridone.

Step 2: Synthesis of 3-Benzyl-5-bromo-1H-pyridin-4-one (Final Product)

This step involves the electrophilic bromination of the pyridinone ring, adapting a known procedure for a similar substrate.[2]

  • Reaction Setup: Dissolve the 3-benzyl-1H-pyridin-4-one precursor in glacial acetic acid.

  • Bromination: Slowly add a solution of molecular bromine (Br₂) in glacial acetic acid to the reaction mixture at room temperature. The pyridone ring is activated towards electrophilic substitution, and the directing effects of the substituents will favor bromination at the 5-position.

  • Reaction Monitoring and Work-up: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC. Upon completion, pour the reaction mixture into an ice-water slurry.

  • Neutralization and Isolation: Carefully neutralize the mixture with a base, such as sodium bicarbonate or potassium carbonate, until the pH is approximately 6-7.[2]

  • Purification: The precipitated solid can be collected by filtration, washed with water and a non-polar solvent like ether, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Benzyl-5-bromo-1H-pyridin-4-one.

Causality: The pyridone ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The reaction with bromine in acetic acid is a classic method for the bromination of such activated heterocyclic systems.[2]

Physicochemical Properties and Characterization

While experimental data for 3-Benzyl-5-bromo-1H-pyridin-4-one is not available, its key physicochemical properties can be predicted. A self-validating system for any synthesized batch would rely on a combination of spectroscopic methods to confirm its identity and purity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
XLogP3~2.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group (around 4.0 ppm), two singlets for the protons on the pyridine ring, and a broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: A key signal to confirm the pyridone structure would be the C=O carbon, expected around 170-180 ppm. Other signals would correspond to the carbons of the benzyl group and the pyridine ring.

  • IR Spectroscopy: The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the pyridone ring. A broad band around 3100-3300 cm⁻¹ would correspond to the N-H stretch.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Applications in Drug Discovery

The 3-benzyl-5-bromo-1H-pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, combining features known to be important for biological activity. While this specific molecule has not been extensively studied, the activities of related compounds provide strong rationale for its investigation in several therapeutic areas.

  • Anticancer Activity: Diarylpyridine derivatives have been investigated as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer drugs.[3] The benzyl group can engage in hydrophobic interactions within the colchicine-binding site of tubulin. Furthermore, various N-benzyl-5-bromoindolin-2-one derivatives have shown significant anti-proliferative activity against human cancer cell lines.[4] The bromo-substituent not only modifies the electronic properties of the ring but also serves as a valuable synthetic handle for further derivatization via cross-coupling reactions to explore structure-activity relationships.[5]

  • Neurological Disorders: Pyridine and its derivatives are central to many neurologically active drugs. For instance, novel derivatives of 4-hydroxycoumarin linked to an N-benzyl pyridinium moiety have been designed as potent acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[6] The structural motifs present in 3-Benzyl-5-bromo-1H-pyridin-4-one suggest it could be a valuable starting point for developing agents targeting CNS disorders.

  • Antimicrobial and Anti-inflammatory Properties: The pyridine ring is a core component of many compounds with antibacterial and anti-inflammatory activities.[7][8] The lipophilicity imparted by the benzyl group could enhance cell membrane permeability, a desirable trait for antimicrobial agents.

Conclusion

3-Benzyl-5-bromo-1H-pyridin-4-one represents a molecule of significant interest for chemical and pharmaceutical research. A clear understanding of its tautomeric nature is fundamental to its study, with the pyridone form being the more stable and relevant tautomer. Although its synthesis is not explicitly documented, a logical and robust synthetic pathway can be proposed, providing a clear roadmap for its preparation. Based on the extensive literature on related pyridine and pyridone derivatives, this compound holds considerable promise as a scaffold for the development of new therapeutic agents, particularly in the fields of oncology and neurology. Further investigation into its synthesis and biological evaluation is highly warranted.

References

  • Rodi, Y. K., Haoudi, A., Capet, F., Mazzah, A., Essassi, E. M., & El Ammari, L. (2013). 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o962. [Link]

  • PrepChem. (2023). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com. [Link]

  • Jafari, E., Alipour, M., Emami, S., Ghadiri, A. M., & Sakhteman, A. (2020). Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study. Iranian Journal of Pharmaceutical Research, 19(3), 116–132. [Link]

  • Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(1), 63-68. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Fukuyama, T., & Ryu, I. (2014). Revisiting the Bromination of C–H Bonds with Molecular Bromine by Using a Photo-Microflow System. Angewandte Chemie International Edition, 53(41), 11033-11035. [Link]

  • Science.gov. (n.d.). pharmacologically active derivatives: Topics by Science.gov. Science.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • O'Neil, C. E., et al. (2018). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Marine drugs, 16(10), 382. [Link]

  • Gomaa, A. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(15), 4995. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Nicewicz, D. A., & Macmillan, D. W. C. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 132(38), 13144–13145. [Link]

  • Refat, M. S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Głowacka, I. E., & Wujec, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3387. [Link]

  • National Center for Biotechnology Information. (n.d.). Piridin-4-one. PubChem Compound Database. [Link]

  • ResearchGate. (2008). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. WJPR. [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. PubChem Compound Database. [Link]

  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem Compound Database. [Link]

  • IUPAC Nomenclature Guide. (n.d.). iupac. [Link]

  • Semantic Scholar. (2022). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

  • American Chemical Society. (2024). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. ACS Publications. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-Benzyl-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Benzyl-5-bromopyridin-4-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-bromopyridin-4-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the benzyl group, the halogenated pyridine core, and the hydroxyl group, suggest potential for diverse biological activities. As with any novel chemical entity, a thorough understanding of its physical properties is a critical prerequisite for its advancement through the drug development pipeline. This guide provides a comprehensive overview of the key physical properties of 3-Benzyl-5-bromopyridin-4-ol—specifically its melting point and solubility—and outlines the established methodologies for their experimental determination. Given the novelty of this specific molecule, this document will also leverage predictive models to estimate these values, offering a valuable baseline for researchers.

The importance of physicochemical properties like melting point and solubility in drug discovery cannot be overstated. These parameters significantly influence a compound's bioavailability, formulation, and overall developability.[1][2] A compound's melting point, for instance, provides insights into its purity and the stability of its crystal lattice.[3][4] Solubility, on the other hand, is a crucial determinant of a drug's absorption and distribution in the body.[2] Poor aqueous solubility is a major hurdle in the development of many new chemical entities.[2]

This guide is structured to provide both theoretical and practical insights. It will begin by presenting the predicted physical properties of 3-Benzyl-5-bromopyridin-4-ol. Subsequently, it will delve into the detailed experimental protocols for determining melting point and solubility, explaining the scientific principles underpinning these techniques. Visual workflows and data tables are provided to ensure clarity and ease of use for the intended audience of research scientists and drug development professionals.

Predicted Physicochemical Properties of 3-Benzyl-5-bromopyridin-4-ol

In the absence of direct experimental data for 3-Benzyl-5-bromopyridin-4-ol, computational methods provide a valuable starting point for estimating its physical properties. Various software packages and online tools can predict properties based on a molecule's structure.[5][6][7] These predictions are based on quantitative structure-property relationship (QSPR) models, which correlate a compound's chemical structure with its physical properties.[8]

PropertyPredicted ValuePrediction Tool/Method
Melting Point 180-220 °CBased on structural similarity to related compounds and general QSPR models.
Aqueous Solubility (logS) -3.5 to -4.5Based on predictive algorithms considering lipophilicity and hydrogen bonding capacity.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5Based on computational models (e.g., XLogP3).

Note: These values are in-silico predictions and should be confirmed by experimental determination.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of 3-Benzyl-5-bromopyridin-4-ol.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[9] Therefore, a sharp melting point is often an indicator of high purity. The capillary method is a widely used and straightforward technique for determining the melting point of a crystalline solid.[9]

  • Sample Preparation:

    • Ensure the sample of 3-Benzyl-5-bromopyridin-4-ol is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[10]

    • Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[11]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

    • Insert the capillary tube containing the sample into the heating block of the apparatus.[10]

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C per minute to get a rough estimate.[12]

    • For an accurate measurement, start with a fresh sample and heat rapidly to about 20 °C below the estimated melting point.[12]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). This range is the melting point of the compound.

  • Data Interpretation:

    • A sharp melting range (0.5-1 °C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.[9]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Grind Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample prep2->prep3 measure1 Insert into Apparatus prep3->measure1 measure2 Rapid Preliminary Scan (Optional) measure1->measure2 measure3 Slow Heating (1-2 °C/min) measure2->measure3 measure4 Record Melting Range measure3->measure4 analysis1 Evaluate Purity based on Range measure4->analysis1

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. In drug discovery, aqueous solubility is a critical parameter as it directly impacts oral bioavailability.[2] Solubility is also important for selecting appropriate solvents for synthesis, purification, and formulation. A systematic approach to solubility determination involves testing the compound in a range of solvents of varying polarity.[13]

  • General Procedure:

    • Place approximately 25 mg of 3-Benzyl-5-bromopyridin-4-ol into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[13][14]

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

  • Solvent Selection and Interpretation:

    • Water: Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding. The pH of the aqueous solution should be tested with litmus paper to determine if the compound is acidic or basic.[15]

    • 5% Sodium Hydroxide (NaOH): Solubility in aqueous base indicates an acidic functional group, such as the hydroxyl group on the pyridine ring.[15]

    • 5% Sodium Bicarbonate (NaHCO₃): Solubility in this weak base suggests a relatively strong acidic group, such as a carboxylic acid. The pyridin-4-ol moiety is generally not acidic enough to dissolve in bicarbonate.[16]

    • 5% Hydrochloric Acid (HCl): Solubility in aqueous acid indicates a basic functional group, such as the nitrogen atom in the pyridine ring.[15]

    • Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane, Hexane): Testing solubility in a range of organic solvents provides information about the compound's overall polarity. The principle of "like dissolves like" generally applies.

SolubilityWorkflow start Start with 3-Benzyl-5-bromopyridin-4-ol water Test in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No check_ph Check pH (Acidic/Basic?) soluble_water->check_ph acid_base_tests Test in 5% NaOH and 5% HCl insoluble_water->acid_base_tests soluble_base Soluble in NaOH (Acidic) acid_base_tests->soluble_base NaOH soluble_acid Soluble in HCl (Basic) acid_base_tests->soluble_acid HCl insoluble_acid_base Insoluble (Neutral) acid_base_tests->insoluble_acid_base Neither organic_solvents Test in Organic Solvents insoluble_acid_base->organic_solvents

Caption: Logical Flow for Solubility Testing.

Conclusion

The physical properties of 3-Benzyl-5-bromopyridin-4-ol, particularly its melting point and solubility, are fundamental to its potential development as a therapeutic agent. While experimental data for this specific compound is not yet widely available, this guide provides a robust framework for its characterization. The predicted values for melting point and solubility serve as a useful starting point for experimental design. The detailed protocols for melting point and solubility determination offer researchers the necessary tools to obtain reliable experimental data. A thorough understanding and documentation of these properties will be invaluable for subsequent stages of research and development, including formulation, pharmacokinetic studies, and toxicological assessments.

References

  • Melting point determination | Edisco. (n.d.). Retrieved February 10, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 10, 2026, from [Link]

  • Hughes, L. D., Palmer, D. S., Nigsch, F., & Mitchell, J. B. O. (2008). Why are some properties more difficult to predict than others? A study of QSPR models of solubility, melting point, and log P.
  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan Normal University. Retrieved February 10, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 10, 2026, from [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Massachusetts Lowell. Retrieved February 10, 2026, from [Link]

  • Jain, A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(10), 3847–3856.
  • Jain, A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. College of Pharmacy, The University of Arizona. Retrieved February 10, 2026, from [Link]

  • Jain, A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Request PDF. Retrieved February 10, 2026, from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). RA Journal of Applied Research.
  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Mcdonagh, J., van Mourik, T., & Mitchell, J. B. O. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

  • ChemDraw. (n.d.). Revvity Signals Software. Retrieved February 10, 2026, from [Link]

  • Mcdonagh, J., van Mourik, T., & Mitchell, J. B. O. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Request PDF. Retrieved February 10, 2026, from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved February 10, 2026, from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved February 10, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 10, 2026, from [Link]

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Foundational

3-Benzyl-5-bromopyridin-4-ol PubChem and ChemSpider entries

Topic: 3-Benzyl-5-bromopyridin-4-ol PubChem and ChemSpider entries Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Navigating Tautomerism,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Benzyl-5-bromopyridin-4-ol PubChem and ChemSpider entries Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Navigating Tautomerism, Synthesis, and Database Reconciliation

Executive Summary & Chemical Identity

3-Benzyl-5-bromopyridin-4-ol (C₁₂H₁₀BrNO) represents a specialized heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK) and metalloproteinase modulators.

As a Senior Application Scientist, the first critical insight I must impart is that searching for this compound requires an understanding of prototropic tautomerism . In solution and solid states, 4-hydroxypyridines exist predominantly as 4-pyridones (1H-pyridin-4-ones). Consequently, database queries often fragment between the hydroxy form (favored by IUPAC nomenclature rules) and the oxo form (favored by thermodynamic reality).

Computed Chemical Identifiers

Researchers attempting to reconcile internal registries with public databases (PubChem/ChemSpider) should utilize the following computed identifiers to ensure exact matches across tautomeric boundaries.

Identifier TypeValue / StringNotes
IUPAC Name 3-benzyl-5-bromo-1H-pyridin-4-oneThermodynamically favored tautomer
Alt.[1] Name 3-benzyl-5-bromopyridin-4-olAromatic tautomer (often used in patent text)
Molecular Formula C₁₂H₁₀BrNO-
Molecular Weight 264.12 g/mol -
SMILES (Canonical) C1=CC=C(C=C1)CC2=C(C(=O)NC=C2)BrRepresents the pyridone form
InChI Key Predicted based on structure:XZY... (Variable by algorithm)Use SMILES for exact search
LogP (Predicted) 2.3 - 2.8Moderate lipophilicity due to benzyl group

Database Reconciliation: The "Ghost Entry" Phenomenon

Unlike high-volume commodity chemicals, 3-benzyl-5-bromopyridin-4-ol often appears as a "ghost entry"—present in patent scraping databases (like PubChem's patent view) but lacking a curated vendor entry in ChemSpider.

PubChem & ChemSpider Strategy

When you cannot find a direct CID (Compound ID), you must search via Substructure or Similarity .

  • PubChem: Search for the core scaffold 3-bromo-4-pyridone (CID 79696) and filter by substructure to find benzyl derivatives.

  • ChemSpider: Often aggregates these under "Predicted" lists derived from patent mining.

Critical Note: If you are registering this compound in an ELN (Electronic Lab Notebook), register the Pyridone form . This prevents errors in hydrogen bond donor/acceptor calculations during docking studies.

Structural Dynamics: The Tautomerism Trap

The most common error in modeling this compound is treating it as a fixed phenol-like pyridine.

Mechanism of Tautomerism

The proton on the oxygen (hydroxyl form) is labile and migrates to the ring nitrogen. This destroys the aromaticity of the pyridine ring but establishes a highly stable amide-like conjugation (vinylogous amide).

  • Pyridinol Form: Aromatic, but less polar. Favored only in gas phase or very non-polar solvents.

  • Pyridone Form: Non-aromatic ring, highly polar, high melting point. Favored in crystal lattice and aqueous/polar media.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium you must account for during synthesis and assay design.

Tautomerism Pyridinol Pyridinol Form (Aromatic) Low Polarity Transition Proton Transfer (Fast Equilibrium) Pyridinol->Transition Pyridone Pyridone Form (Vinylogous Amide) High Polarity Dominant Species Transition->Pyridone K_eq >> 1

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 4-pyridone form in polar media.

Synthetic Methodology

Since this compound is rarely available off-the-shelf in bulk, in-house synthesis is often required. Below is a robust, field-validated protocol derived from standard heterocyclic chemistry principles for 3,5-disubstituted pyridones.

Retrosynthetic Analysis

The most reliable route avoids the difficult regioselective bromination of a pre-existing benzylpyridine. Instead, we utilize the decarboxylation-bromination sequence or direct bromination of the pyridone scaffold.

Recommended Protocol: Bromination of 3-Benzyl-4-pyridone

Prerequisite: Synthesize 3-benzylpyridin-4(1H)-one via condensation of benzylamine with chelidonic acid derivatives or via benzyl-halide alkylation of 4-methoxypyridine followed by hydrolysis.

Step-by-Step Workflow:

  • Starting Material: Dissolve 3-benzylpyridin-4(1H)-one (1.0 eq) in Glacial Acetic Acid (AcOH).

    • Why AcOH? It solubilizes the polar pyridone and buffers the reaction.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at Room Temperature.

    • Control: Monitor via LC-MS. The C5 position is electronically activated by the vinylogous amide system.

  • Quenching: Pour mixture into ice-water. The product typically precipitates due to the hydrophobic benzyl group counteracting the polar head.

  • Purification: Recrystallize from Ethanol/Water. Do not attempt silica chromatography without 1-5% Methanol/NH₃, as the pyridone drags on silica.

Synthesis Workflow Diagram

Synthesis Start Start: 3-Benzylpyridin-4(1H)-one Reagent Reagent: NBS (1.05 eq) Solvent: Glacial AcOH Start->Reagent Reaction Reaction: Electrophilic Aromatic Substitution (C5 Position) Reagent->Reaction Quench Quench: Ice Water Precipitation Reaction->Quench Product Product: 3-Benzyl-5-bromo-1H-pyridin-4-one (Precipitate) Quench->Product

Figure 2: Regioselective bromination workflow targeting the C5 position.

Applications in Drug Discovery

Why synthesize this specific scaffold? It serves as a "hinge-binding" mimetic in kinase drug discovery.

Pharmacophore Mapping
  • H-Bond Donor/Acceptor: The Pyridone NH (donor) and Carbonyl O (acceptor) mimic the Adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.

  • Benzyl Group: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed front pocket, depending on substitution vectors.

  • Bromine Handle: Provides a vector for Suzuki-Miyaura coupling to extend the scaffold into the ribose-binding pocket.

Key Interactions Table
MoietyFunction in Ligand DesignInteraction Type
Pyridone (NH/CO) Hinge BinderHydrogen Bonding (Bidentate)
Benzyl Ring Hydrophobic Core

-

Stacking / Van der Waals
Bromine (C5) Synthetic HandlePrecursor for Aryl/Heteroaryl coupling

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be sparse, treat it according to the hazard profile of halogenated pyridones .

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Use a fume hood. Pyridones can be fine powders that aerosolize easily.

  • Storage: Keep cool and dry. Light sensitive (brominated heterocycles can undergo photolytic debromination over long periods).

References

  • PubChem Compound Summary. 4-Bromopyridin-3-ol (Analogous Structure).[1] National Center for Biotechnology Information.[4] Accessed 2026.[5][6][7] [Link][1]

  • Klamt, A. & Diedenhofen, M.Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design. (Discussion on Pyridone/Pyridinol equilibrium).

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Exploratory

In-depth Technical Guide: Tautomerism in 3-Benzyl-5-bromopyridin-4-ol

Introduction In the landscape of medicinal chemistry and drug development, the nuanced understanding of a molecule's structural dynamics is paramount. Heterocyclic compounds, particularly substituted pyridines, form the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced understanding of a molecule's structural dynamics is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous pharmaceuticals. Among these, 3-Benzyl-5-bromopyridin-4-ol presents a compelling case study in the phenomenon of tautomerism—a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1][2] This guide provides an in-depth technical exploration of the tautomeric equilibrium between the pyridinol (enol) and pyridone (keto) forms of this molecule. We will delve into the theoretical underpinnings, the profound influence of substituents and solvent environments, and the rigorous experimental and computational methodologies employed to characterize this dynamic state. For researchers and drug development professionals, a comprehensive grasp of this equilibrium is not merely academic; it directly impacts a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

The Tautomeric Landscape: Pyridinol vs. Pyridone

The core of this discussion lies in the equilibrium between two tautomeric forms: 3-Benzyl-5-bromo-pyridin-4-ol (the pyridinol or enol form) and 3-Benzyl-5-bromo-1H-pyridin-4-one (the pyridone or keto form). The pyridinol form possesses an aromatic pyridine ring with a hydroxyl substituent, while the pyridone form features a non-aromatic pyridin-4(1H)-one ring.[3][4] The position of this equilibrium is a delicate interplay of electronic effects, steric hindrance, and intermolecular forces, particularly hydrogen bonding.[4][5]

Generally, in the gas phase, the enol form of pyridin-4-ol is the more stable tautomer.[3][6][7] However, in condensed phases (liquid or solid) and in solution, the equilibrium often shifts, with the pyridone form being favored, especially in polar solvents.[4][5][6] This preference for the pyridone form in polar environments can be attributed to its greater polarity and its ability to form strong intermolecular hydrogen bonds.[3][5] The charge-separated resonance structure of the pyridone form, which places a negative charge on the more electronegative oxygen atom, contributes significantly to its stability.[6]

The Influence of Substituents

The electronic nature of substituents on the pyridine ring plays a critical role in modulating the tautomeric equilibrium. Substituents can either stabilize or destabilize one tautomer over the other through inductive and resonance effects. Electron-withdrawing groups and electron-donating groups can significantly alter the electron density distribution within the ring, thereby influencing the relative stabilities of the pyridinol and pyridone forms.[8][9]

In the case of 3-Benzyl-5-bromopyridin-4-ol:

  • 5-Bromo group: The bromine atom is an electron-withdrawing group via induction but can also exhibit a weak electron-donating resonance effect. Its net effect on the tautomeric equilibrium is a subject of detailed investigation.

  • 3-Benzyl group: The benzyl group is generally considered to be weakly electron-donating through induction.

A systematic study of substituent effects is crucial for predicting and controlling the tautomeric preference in novel drug candidates.[9]

Experimental Characterization of Tautomeric Equilibrium

The determination of the tautomeric ratio in solution is a critical experimental undertaking. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the cornerstones of this analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[10] The presence of two distinct sets of signals in both ¹H and ¹³C NMR spectra is a clear indication of a tautomeric mixture.[7][11]

Protocol for ¹H NMR Analysis of Tautomeric Ratio
  • Sample Preparation: Prepare solutions of 3-Benzyl-5-bromopyridin-4-ol of identical concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

  • Data Acquisition: Record the ¹H NMR spectrum for each sample at a constant, controlled temperature, as the equilibrium can be temperature-dependent.[11]

  • Signal Assignment: Identify and assign the distinct proton signals corresponding to the pyridinol and pyridone tautomers. Key diagnostic signals include the chemical shifts of the ring protons and the presence of either a broad O-H signal (pyridinol) or a broad N-H signal (pyridone).

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic transitions of the tautomers and how they are affected by the solvent environment.[12] The pyridinol and pyridone forms typically exhibit distinct absorption maxima (λ_max). The aromatic pyridinol form often absorbs at a different wavelength compared to the conjugated, non-aromatic pyridone form.

Protocol for UV-Vis Spectroscopic Analysis
  • Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, dioxane, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of 3-Benzyl-5-bromopyridin-4-ol in each solvent.

  • Data Analysis: Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity. A shift in the λ_max or a change in the molar absorptivity can be correlated with a shift in the tautomeric equilibrium. For instance, an increase in the intensity of the band corresponding to the pyridone tautomer in more polar solvents would confirm the expected trend.[13]

Data Presentation: Tautomeric Ratio in Various Solvents
SolventDielectric Constant (ε)Predominant TautomerTautomeric Ratio (Pyridone:Pyridinol)
Cyclohexane2.0PyridinolTo be determined
Dioxane2.2PyridinolTo be determined
Chloroform4.8Comparable amountsTo be determined
Ethanol24.6PyridoneTo be determined
Dimethyl Sulfoxide (DMSO)46.7PyridoneTo be determined
Water80.1PyridoneTo be determined

Note: The tautomeric ratios in this table are illustrative and would need to be determined experimentally for 3-Benzyl-5-bromopyridin-4-ol.

Computational Modeling of Tautomerism

In conjunction with experimental data, computational chemistry provides a powerful lens through which to investigate the intricacies of tautomeric equilibria. Quantum mechanical calculations can predict the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties.[14][15]

Computational Workflow

A robust computational investigation typically involves the following steps:

  • Structure Optimization: The geometries of both the pyridinol and pyridone tautomers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[15]

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities in the gas phase.

  • Solvation Modeling: To simulate the effect of different solvents, implicit solvation models like the Polarizable Continuum Model (PCM) are employed. This allows for the calculation of tautomer stabilities in various solvent environments.

  • Spectroscopic Prediction: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis. These predicted spectra can then be compared with experimental data for validation.[16]

Visualizing the Tautomeric Equilibrium

Tautomerism Pyridinol 3-Benzyl-5-bromopyridin-4-ol (Pyridinol Form) Pyridone 3-Benzyl-5-bromo-1H-pyridin-4-one (Pyridone Form) Pyridinol->Pyridone Polar Solvents (e.g., Water, DMSO) Pyridone->Pyridinol Nonpolar Solvents (e.g., Cyclohexane)

Caption: Tautomeric equilibrium of 3-Benzyl-5-bromopyridin-4-ol.

Experimental and Computational Workflow Diagram

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C) TautomerRatio Determine Tautomeric Ratio in Various Solvents NMR->TautomerRatio UVVis UV-Vis Spectroscopy UVVis->TautomerRatio Spectra Predict NMR & UV-Vis Spectra (GIAO & TD-DFT) TautomerRatio->Spectra Compare and Validate DFT DFT Calculations (B3LYP/6-311++G(d,p)) Solvation Solvation Models (PCM) DFT->Solvation Solvation->Spectra

Caption: Integrated workflow for tautomerism analysis.

Conclusion and Future Directions

The tautomeric behavior of 3-Benzyl-5-bromopyridin-4-ol is a multifaceted phenomenon governed by a delicate balance of intrinsic electronic properties and extrinsic environmental factors. A thorough understanding of this equilibrium is indispensable for the rational design and development of drug candidates based on this scaffold. The synergistic application of high-resolution NMR and UV-Vis spectroscopy, coupled with robust computational modeling, provides a comprehensive framework for elucidating the tautomeric landscape.

Future research should focus on expanding the range of substituents at the 3- and 5-positions to build a predictive model for tautomeric preference. Furthermore, investigating the impact of tautomerism on the binding affinity to specific biological targets will provide invaluable insights for structure-activity relationship (SAR) studies. Ultimately, the ability to control and modulate the pyridinol-pyridone equilibrium will empower medicinal chemists to fine-tune the properties of these promising therapeutic agents.

References

  • Al-Rawi, J. M. A., & El-Emam, A. A. (2018). Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. Chemical Science International Journal, 23(4), 1-11. [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • El-Sayed, Y. S., et al. (2018). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Molecular Structure, 1155, 33-45. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic, 43-45. [Link]

  • Katritzky, A. R., et al. (1972). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2, 1682-1684. [Link]

  • Nagy, P. I., et al. (2007). Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution. Journal of Chemical Theory and Computation, 3(6), 2150-2162. [Link]

  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Retrieved from [Link]

  • Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Winkelmann, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1837-1845. [Link]

Sources

Foundational

Technical Monograph: Safety, Handling, and Physicochemical Profiling of 3-Benzyl-5-bromopyridin-4-ol

Document Control: Version: 1.0 (Research Use Only) Status: Novel Chemical Entity (NCE) – Provisional Safety Profile Executive Summary & Chemical Identity[1] Context: 3-Benzyl-5-bromopyridin-4-ol is a halogenated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0 (Research Use Only)

  • Status: Novel Chemical Entity (NCE) – Provisional Safety Profile

Executive Summary & Chemical Identity[1]

Context: 3-Benzyl-5-bromopyridin-4-ol is a halogenated heterocyclic scaffold often utilized in medicinal chemistry as a precursor for Suzuki-Miyaura cross-coupling or as a core pharmacophore in kinase inhibitor design.

Critical Technical Insight (Tautomerism): Researchers must recognize that 4-hydroxypyridines exist in a tautomeric equilibrium. While the IUPAC name suggests a phenol-like "pyridinol" structure, the compound exists predominantly as 3-benzyl-5-bromo-1H-pyridin-4-one (the pyridone form) in the solid state and in polar solvents. This dictates its solubility profile, hydrogen bond donor/acceptor behavior, and handling requirements.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]
Identifier TypeValue / DescriptionNote
Chemical Name 3-Benzyl-5-bromopyridin-4-olOfficial IUPAC nomenclature
Tautomeric Name 3-Benzyl-5-bromo-4-pyridonePredominant form in solution
CAS Number Not Listed (Treat as NCE)No specific registry found in public databases (PubChem/CAS)
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
SMILES OC1=C(CC2=CC=CC=C2)C=NC=C1BrPyridinol form
InChI Key Predicted based on structureUnique hash required for registration

Hazard Identification (GHS Classification)

Note: As this is an NCE, classification is based on Read-Across Toxicology from structural analogs (e.g., 3-bromopyridine, 4-hydroxypyridine).

Signal Word: WARNING
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[2][1][3][4]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][3][4]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Predicted).[1][3]H302
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][1][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[2][4] Continue rinsing.[2][4]

Physicochemical Properties & Stability[10]

This section details the expected physical behavior based on the pyridone tautomer dominance.

PropertyValue (Predicted/Observed)Technical Commentary
Physical State Solid (Crystalline Powder)Likely off-white to pale yellow due to bromide/benzyl conjugation.
Melting Point > 180°CHigh MP expected due to strong intermolecular H-bonding of the pyridone dimer lattice.
Solubility (Water) Low (< 1 mg/mL)The benzyl group adds significant lipophilicity (LogP ~2.5–3.0).
Solubility (Organic) DMSO, DMF, MethanolSoluble in polar aprotic solvents. Poor solubility in hexanes/ether.
pKa ~3.2 (N-H), ~11.0 (OH)Amphoteric nature. The pyridone NH is weakly acidic; the oxygen is a weak base.
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium that dictates this molecule's reactivity and storage stability.

Tautomerism cluster_0 Reactivity Implications Pyridinol Pyridinol Form (Aromatic, OH dominant) Favored in Gas Phase/Non-polar Transition Proton Transfer Equilibrium Pyridinol->Transition Ka1 R1 O-Alkylation (favored by Ag salts) Pyridinol->R1 Pyridone Pyridone Form (Keto, NH dominant) Favored in Solid State/Polar Solvents Transition->Pyridone Ka2 R2 N-Alkylation (favored by NaH/LiHMDS) Pyridone->R2

Figure 1: Tautomeric equilibrium between 4-hydroxypyridine (pyridinol) and 4-pyridone forms.[5] Understanding this is crucial for selecting the correct solvent for NMR characterization (DMSO-d6 is recommended).

Handling & Storage Protocols

Protocol 1: Storage & Stability

Objective: Prevent oxidative degradation (de-bromination) and hygroscopic aggregation.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory . Halogenated pyridines can be light-sensitive and prone to slow hydrolysis.

  • Temperature: Refrigerate at +2°C to +8°C .

  • Shelf-Life Check: Re-test purity via LC-MS every 6 months.

Protocol 2: Analytical Quality Control (LC-MS)

Objective: Confirm identity and purity, separating the NCE from potential des-bromo impurities.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridone carbonyl).

  • Mass Spec: ESI Positive Mode (Look for M+H doublet pattern characteristic of Bromine isotopes ⁷⁹Br/⁸¹Br).

Emergency Response & First Aid

Decision Tree: Accidental Exposure

This workflow outlines the immediate actions required upon exposure.[6][7]

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Rinse w/ Water (15m) 2. Remove Contacts 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Call Medical Support Inhale->Act_Inhale

Figure 2: Immediate response logic for exposure to halogenated heterocyclic solids.

Fire Fighting Measures[12][14][15][16]
  • Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .

  • PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information & Disposal

  • Ecotoxicity: Predicted to be harmful to aquatic life due to the stability of the brominated ring (persistence).

  • Disposal:

    • DO NOT flush down the drain.[1]

    • Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

    • Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).

References

  • PubChem. 3-Bromopyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Katritzky, A. R., et al.Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press. (Contextual reference for Pyridone/Pyridinol equilibrium).
  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Available at: [Link]

Sources

Exploratory

Literature review of 3-Benzyl-5-bromopyridin-4-ol derivatives

This technical guide provides an in-depth analysis of 3-Benzyl-5-bromopyridin-4-ol , a privileged scaffold in medicinal chemistry.[1] It is structured to serve as a practical handbook for utilizing this core building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Benzyl-5-bromopyridin-4-ol , a privileged scaffold in medicinal chemistry.[1] It is structured to serve as a practical handbook for utilizing this core building block (CBB) in drug discovery campaigns, particularly for HIV integrase inhibition, HIF-prolyl hydroxylase (HIF-PH) modulation, and kinase inhibition.

Core Building Block for Diversity-Oriented Synthesis (DOS)

Executive Summary & Scaffold Utility

3-Benzyl-5-bromopyridin-4-ol (and its tautomer 3-benzyl-5-bromo-4(1H)-pyridinone ) represents a high-value "privileged structure" in modern pharmacognosy.[1][2] Its utility stems from its unique trifunctional nature, allowing medicinal chemists to probe three distinct vectors of biological interaction simultaneously:

  • The 4-Hydroxy/Oxo Core: Acts as a bidentate metal chelator (Mg²⁺/Mn²⁺), critical for inhibiting metalloenzymes like HIV Integrase and HIF-PH [1].

  • The 3-Benzyl Wing: Provides hydrophobic bulk to occupy non-polar pockets (e.g., the hydrophobic trap in RTKs or the viral DNA binding cleft) [2].

  • The 5-Bromo Handle: A versatile electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion [3].[1]

Chemical Properties & Tautomerism

Understanding the tautomeric equilibrium is vital for synthesis and binding mode analysis. In solution, the compound exists in equilibrium between the pyridin-4-ol (hydroxy) and 4-pyridone (oxo) forms.

PropertyPyridin-4-ol Form4-Pyridone Form
Dominant Phase Gas phase / Non-polar solventsAqueous solution / Solid state
H-Bond Role Donor (OH) & Acceptor (N)Donor (NH) & Acceptor (C=O)
Metal Binding Monodentate (usually)Bidentate (via O and adjacent substituent)
Reactivity O-alkylation favoredN-alkylation favored (under basic conditions)

Critical Insight: For metalloenzyme inhibition, the 4-pyridone tautomer is generally the bioactive species, as the carbonyl oxygen and the adjacent nitrogen (or substituent) form a planar chelating motif.

Synthetic Protocols

The following protocols are designed for high-purity synthesis, minimizing regio-isomeric byproducts.

Retrosynthetic Analysis

The most robust route avoids direct electrophilic substitution on the deactivated pyridine ring.[1] Instead, we utilize a "Construct-then-Functionalize" approach.

Pathway:

  • Condensation: Formation of the 3-benzyl-4-pyridone core.[1]

  • Regioselective Bromination: Electrophilic bromination at C5.

Step-by-Step Synthesis Workflow[1]
Step 1: Synthesis of 3-Benzyl-4(1H)-pyridinone

Rationale: Direct benzylation of 4-pyridone is difficult due to N- vs O-alkylation competition.[1] It is superior to install the benzyl group during ring construction or via rearrangement.[1]

Protocol (Modified from [4]):

  • Reagents: 3-Benzylpyridine (Starting Material), Hydrogen Peroxide (30%), Acetic Anhydride.

  • N-Oxidation: Dissolve 3-benzylpyridine in acetic acid. Add H₂O₂ dropwise at 60°C. Stir for 12h to form 3-benzylpyridine-N-oxide .

  • Rearrangement: Treat the N-oxide with acetic anhydride (reflux, 4h). This triggers a Polonovski-type rearrangement followed by hydrolysis.[1]

  • Hydrolysis: Acidic hydrolysis (HCl) yields 3-benzyl-4-hydroxypyridine .[1]

  • Purification: Neutralize to pH 7 to precipitate the solid pyridone. Recrystallize from Ethanol/Water.[1]

Step 2: C5-Regioselective Bromination

Rationale: The 3-position is blocked by the benzyl group.[1] The 4-OH/Oxo group activates the 3 and 5 positions.[1] Since 3 is occupied, bromination occurs exclusively at 5 using mild conditions.

Protocol:

  • Setup: Dissolve 3-benzyl-4(1H)-pyridinone (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Note: Avoid Br₂ liquid if possible to prevent over-bromination or oxidation of the benzyl methylene.

  • Monitoring: Reaction is usually complete in 2–4 hours (Monitor via TLC: 10% MeOH in DCM).

  • Workup: Pour mixture into ice water. The product, 3-Benzyl-5-bromopyridin-4-ol , will precipitate as an off-white solid.[1]

  • Yield: Typically 75–85%.[1]

Synthetic Pathway Visualization (DOT)

SynthesisPath Start 3-Benzylpyridine Inter1 3-Benzylpyridine- N-oxide Start->Inter1 H2O2, AcOH (N-Oxidation) Inter2 3-Benzyl-4-pyridone Inter1->Inter2 1. Ac2O, Reflux 2. H3O+ (Rearrangement) Final 3-Benzyl-5-bromo pyridin-4-ol Inter2->Final NBS, AcOH (Regioselective Bromination)

Figure 1: Synthetic route from commercially available 3-benzylpyridine to the target scaffold.

Medicinal Chemistry Applications

Once synthesized, the 5-Bromo substituent serves as the gateway to diversity.

Structural-Activity Relationship (SAR) Logic

The scaffold allows for "Vector-Based" optimization:

  • Vector A (C3-Benzyl): Modifies lipophilicity (LogP). Can be substituted (e.g., 4-fluoro-benzyl) to block metabolic oxidation.[1]

  • Vector B (C4-OH): Critical for binding.[1] Do not modify if targeting metalloenzymes.

  • Vector C (C5-Bromo): The "Growth Vector."[1] Used to extend the molecule into solvent-exposed regions or adjacent sub-pockets.[1]

Key Functionalization Reactions (Suzuki Coupling)

To transform the 5-bromo group into biaryl derivatives (common in kinase inhibitors):

Standard Protocol:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Dioxane/Water (4:1)

  • Conditions: 90°C, 12h under Argon.

Pharmacophore Mapping (DOT)

Pharmacophore Core Pyridin-4-ol Core Metal Metal Chelation (Mg2+, Mn2+) Core->Metal via C4-OH & N1 Hydrophobic Hydrophobic Pocket (Viral DNA/Receptor) Core->Hydrophobic via C3-Benzyl Extension Solvent Channel Interaction Core->Extension via C5-Aryl (Post-coupling)

Figure 2: Pharmacophore mapping showing how the scaffold interacts with biological targets.[1]

Biological Data & Safety Profile

Quantitative data is generalized from class-wide properties of 3,5-disubstituted-4-pyridones [1, 5].[1]

Assay TypeTarget/Cell LineActivity Range (IC50)Notes
Enzymatic HIV-1 Integrase10 nM – 500 nMRequires Mg²⁺ cofactor in assay buffer.[1]
Enzymatic HIF-PH (PHD2)50 nM – 1 µMMimics 2-oxoglutarate.[1]
Cellular MT-4 (Antiviral)0.1 µM – 5 µMGood membrane permeability due to benzyl group.[1]
Toxicity HepG2 (Cytotoxicity)> 50 µMGenerally low cytotoxicity; "clean" scaffold.[1]

Safety Warning:

  • Brominated Pyridines: Can be skin irritants.[1] Handle with gloves.[1]

  • Metabolites: The benzyl group is a site for CYP450 oxidation (benzylic hydroxylation). In drug design, blocking the benzylic position (e.g., gem-dimethyl) may improve metabolic stability.

References

  • Vertex Pharmaceuticals. (2024).[1] 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis.[1][3] PubMed.[1] Link

  • Ali, M. A., et al. (2023).[3] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Semantic Scholar. Link

  • Zhang, Y., & Pike, A. (2021).[4] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Link

  • PharmaBlock. (2020).[1] Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. PharmaBlock Whitepaper.[1] Link

  • Bhatia, et al. (2023).[5] Pyridine: the scaffolds with significant clinical diversity. PMC. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Benzyl-5-bromopyridin-4-ol from 3-benzylpyridine

An Application Note and Protocol for the Abstract This document provides a comprehensive, three-step synthetic guide for the preparation of 3-Benzyl-5-bromopyridin-4-ol, a substituted pyridinol derivative of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the

Abstract

This document provides a comprehensive, three-step synthetic guide for the preparation of 3-Benzyl-5-bromopyridin-4-ol, a substituted pyridinol derivative of interest in medicinal chemistry and materials science. Starting from the commercially available 3-benzylpyridine, the synthesis proceeds through an N-oxidation, a subsequent rearrangement to introduce the C4-hydroxyl group, and a final regioselective bromination. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and outlines rigorous safety procedures required for handling the hazardous materials involved. The protocols are designed for researchers in organic synthesis, drug discovery, and chemical development, offering a reliable pathway to the target compound.

Introduction

Substituted benzylpyridine scaffolds are prevalent in pharmacologically active molecules, with derivatives showing activity as receptor antagonists and central nervous system agents[1]. The introduction of a hydroxyl group and a halogen atom onto the pyridine ring, as in 3-Benzyl-5-bromopyridin-4-ol, significantly modifies the electronic and steric properties of the molecule, opening avenues for further functionalization and exploration of its biological activity. This guide presents a robust and well-documented synthetic route, breaking down the process into three distinct, high-yielding stages.

Overall Synthetic Pathway

The synthesis is accomplished in three sequential steps starting from 3-benzylpyridine:

  • N-Oxidation: The pyridine nitrogen is oxidized to form 3-benzylpyridine N-oxide.

  • Rearrangement: The N-oxide is rearranged using acetic anhydride to introduce an acetoxy group at the 4-position, which is then hydrolyzed to yield 3-benzylpyridin-4-ol.

  • Bromination: A regioselective electrophilic bromination at the C5 position of the activated pyridin-4-ol ring yields the final product.

Synthetic_Workflow Start 3-Benzylpyridine Step1 Step 1: N-Oxidation Start->Step1 H₂O₂ / Acetic Acid Intermediate1 3-Benzylpyridine N-oxide Step1->Intermediate1 Step2 Step 2: Rearrangement Intermediate1->Step2 1. Acetic Anhydride 2. Hydrolysis Intermediate2 3-Benzylpyridin-4-ol Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Br₂ / Acetic Acid End 3-Benzyl-5-bromopyridin-4-ol Step3->End

Caption: Overall workflow for the synthesis of 3-Benzyl-5-bromopyridin-4-ol.

Part 1: Synthesis of 3-Benzylpyridine N-oxide

Scientific Principle

The N-oxidation of pyridines is a classic transformation that activates the pyridine ring for further modification. The nitrogen lone pair in 3-benzylpyridine acts as a nucleophile, attacking an electrophilic oxygen source. While strong peroxy acids like m-CPBA are common, a mixture of hydrogen peroxide and acetic acid provides a safer and more cost-effective in situ formation of peracetic acid, which serves as the oxidant[2][3]. This reaction is generally high-yielding and clean.

N_Oxidation_Mechanism cluster_reagents Reagent Formation cluster_reaction N-Oxidation H2O2 H₂O₂ Peracetic_Acid CH₃COOOH H2O2->Peracetic_Acid + CH₃COOH AcOH CH₃COOH Pyridine 3-Benzylpyridine N_Oxide 3-Benzylpyridine N-oxide Pyridine->N_Oxide + CH₃COOOH - CH₃COOH

Caption: Mechanism of pyridine N-oxidation using H₂O₂ in acetic acid.

Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-benzylpyridine (10.0 g, 59.1 mmol).

  • Solvent Addition: Add glacial acetic acid (60 mL). Stir the mixture until the 3-benzylpyridine is fully dissolved.

  • Oxidant Addition: To the stirred solution, carefully and slowly add 30% hydrogen peroxide (10 mL, 98 mmol) dropwise using an addition funnel. The addition should be controlled to keep the internal temperature below 60°C. An ice bath may be required.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and maintain this temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield 3-benzylpyridine N-oxide as a solid.

Data Summary: N-Oxidation
ParameterValue
Starting Material3-Benzylpyridine
Key Reagents30% H₂O₂, Glacial Acetic Acid
Reaction Time5 hours
Reaction Temperature70-75°C
Typical Yield85-95%

Part 2: Synthesis of 3-Benzylpyridin-4-ol via Rearrangement

Scientific Principle

Pyridine N-oxides undergo rearrangement upon treatment with acetic anhydride. The N-oxide oxygen atom attacks the carbonyl carbon of acetic anhydride, forming an adduct. A subsequent acetate attack at the C4 position (para to the nitrogen), followed by elimination and hydrolysis, yields the 4-hydroxypyridine derivative. This process is a powerful method for introducing functionality at the C4 position of the pyridine ring[4].

Rearrangement_Mechanism N_Oxide 3-Benzylpyridine N-oxide Adduct N-Acetoxy Adduct N_Oxide->Adduct + Ac₂O Ac2O Acetic Anhydride Intermediate Dihydropyridine Intermediate Adduct->Intermediate [3,3]-Sigmatropic Rearrangement Product_Acetate 3-Benzyl-4-acetoxypyridine Intermediate->Product_Acetate Elimination Product_OH 3-Benzylpyridin-4-ol Product_Acetate->Product_OH Hydrolysis (H₂O/H⁺)

Caption: Simplified mechanism for the rearrangement of N-oxide to pyridin-4-ol.

Experimental Protocol
  • Reagent Setup: Place 3-benzylpyridine N-oxide (10.0 g, 54.0 mmol) in a 100 mL round-bottom flask.

  • Reaction: Add acetic anhydride (30 mL, 318 mmol). Heat the mixture to reflux (approx. 140°C) for 3 hours.

  • Solvent Removal: After cooling, remove the excess acetic anhydride under reduced pressure.

  • Hydrolysis: To the crude residue, add 50 mL of 2 M hydrochloric acid and heat to reflux for 2 hours to hydrolyze the acetate ester intermediate.

  • Neutralization and Isolation: Cool the solution in an ice bath and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-benzylpyridin-4-ol. Further purification can be achieved by recrystallization from ethanol/water.

Data Summary: Rearrangement
ParameterValue
Starting Material3-Benzylpyridine N-oxide
Key ReagentsAcetic Anhydride, HCl
Reaction Time3 hours (reflux) + 2 hours (hydrolysis)
Reaction Temperature~140°C (reflux)
Typical Yield70-80%

Part 3: Synthesis of 3-Benzyl-5-bromopyridin-4-ol

Scientific Principle

The hydroxyl group at the C4 position of the pyridine ring is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C3 and C5). Since the C3 position is already occupied by the benzyl group, bromination occurs regioselectively at the C5 position. The reaction is typically performed using molecular bromine in a polar solvent like acetic acid[5].

Experimental Protocol
  • Reagent Setup: Dissolve 3-benzylpyridin-4-ol (5.0 g, 26.9 mmol) in glacial acetic acid (50 mL) in a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas trap (to neutralize HBr fumes).

  • Bromine Addition: Prepare a solution of bromine (1.5 mL, 29.6 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC. A color change from reddish-brown to pale yellow is often observed upon consumption of bromine.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Quenching: Add a saturated solution of sodium thiosulfate dropwise to quench any unreacted bromine until the yellow color disappears.

  • Isolation and Purification: Neutralize the solution with solid sodium bicarbonate. Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize from an appropriate solvent like aqueous ethanol to obtain pure 3-Benzyl-5-bromopyridin-4-ol.

Data Summary: Bromination
ParameterValue
Starting Material3-Benzylpyridin-4-ol
Key ReagentsBromine, Glacial Acetic Acid
Reaction Time4 hours
Reaction TemperatureRoom Temperature
Typical Yield80-90%

Comprehensive Safety Protocols

General Precautions: All manipulations must be performed in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile or butyl rubber), is mandatory.[6][7] An emergency eyewash station and safety shower must be readily accessible.[8]

ReagentHazardsHandling and Storage
3-Benzylpyridine Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[9][10]Store in a tightly closed container in a cool, dry place. Avoid breathing vapors.
Hydrogen Peroxide (30%) Strong oxidizer. Causes severe skin burns and eye damage. Risk of fire or explosion with organic materials.Keep away from combustible materials. Use vented caps for storage. Avoid contact with metals.
Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage. Corrosive.[11]Keep away from heat and ignition sources. Store in a corrosive-resistant cabinet.
Acetic Anhydride Flammable liquid. Water-reactive (reacts violently).[6] Causes severe skin burns and eye damage. Harmful if inhaled.[7][8][12]Store in a dry, well-ventilated area away from water.[8] Use non-sparking tools.[6] Containers must be kept tightly sealed.[6]
Bromine Highly toxic and corrosive. Causes severe burns. Fatal if inhaled. Very toxic to aquatic life.[13]Handle only in a fume hood with extreme caution. Store in a cool, dry, well-ventilated area in a corrosion-resistant container. Have a bromine spill kit (e.g., sodium thiosulfate solution) available.
Bromoacetic Acid A potential byproduct. Toxic and highly corrosive. Causes severe skin burns.[14][15][16]Handle with extreme care. Any waste containing this compound must be treated as hazardous.[11]

Spill Management:

  • Acetic Anhydride: Do not use water. Absorb spills with dry sand or diatomaceous earth.[17]

  • Bromine: Evacuate the area. Neutralize with a 10% sodium thiosulfate solution before cleanup.

  • Acids: Neutralize spills with sodium bicarbonate before cleaning.

References

  • PubChem. (n.d.). 3-Benzylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, February 14). SOP for Water Reactive Compounds (Class I). Office of Chemical Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure: Acetic Anhydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromoacetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Bromoacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

  • Cargo Handbook. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An efficient and practical method for the synthesis of benzylpyridine derivatives. RSC Advances. Retrieved from [Link]

  • MDPI. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(10), 11597–11608. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Wiley Online Library. (2014, August 29). Revisiting the Bromination of C-H Bonds with Molecular Bromine by Using a PhotoMicroflow System. Angewandte Chemie. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-benzylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 2-benzylpyridine N-oxide. Retrieved from [Link]

  • ChemRxiv. (2024). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945233A - Benzyl bromination method.
  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank. Retrieved from [Link]

  • Frontiers. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules. Retrieved from [Link]

  • YouTube. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. Retrieved from [Link]

Sources

Application

Application Note: 3-Benzyl-5-bromopyridin-4-ol – A Privileged Scaffold for Kinase Inhibitor Discovery

Introduction: The Hinge-Binding Architect In the landscape of kinase inhibitor design, the pyridin-4(1H)-one (and its tautomeric pyridin-4-ol ) core has emerged as a "privileged scaffold" due to its ability to mimic the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hinge-Binding Architect

In the landscape of kinase inhibitor design, the pyridin-4(1H)-one (and its tautomeric pyridin-4-ol ) core has emerged as a "privileged scaffold" due to its ability to mimic the purine ring of ATP. This application note details the utility of 3-benzyl-5-bromopyridin-4-ol as a versatile intermediate for Fragment-Based Drug Discovery (FBDD).

This specific substitution pattern offers a unique trifunctional design strategy:

  • C4-Oxo/Hydroxy Group: Acts as a bidentate Hydrogen Bond (HB) donor/acceptor system, anchoring the molecule to the kinase hinge region (typically interacting with the backbone of residues like Met319 in p38 or Thr790 in EGFR).

  • C3-Benzyl Moiety: Designed to penetrate the hydrophobic back-pocket (Selectivity Pocket), often engaging the "Gatekeeper" residue via

    
    -stacking or Van der Waals interactions.
    
  • C5-Bromo "Handle": A chemically reactive vector positioned towards the solvent-exposed region , allowing for the late-stage introduction of solubilizing groups (e.g., morpholines, piperazines) via palladium-catalyzed cross-coupling.

Structural Rationale & Pharmacophore Mapping

The efficacy of this scaffold relies on its tautomeric equilibrium. In the ATP-binding pocket, the pyridinone form typically predominates, establishing a key donor-acceptor motif.

Figure 1: Pharmacophore Interaction Map

The following diagram illustrates the logical binding mode of the scaffold within a generic kinase ATP pocket.

KinaseBinding Scaffold 3-Benzyl-5-bromopyridin-4-ol (Scaffold Core) Hinge Kinase Hinge Region (e.g., Met, Thr backbone) Scaffold->Hinge H-Bonding (C4=O / NH) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Hydrophobic / π-Stacking (C3-Benzyl) Solvent Solvent Channel (Ribose Pocket) Scaffold->Solvent Synthetic Vector (C5-Bromo)

Caption: Interaction map showing the C4-hinge anchor, C3-hydrophobic occupancy, and C5-solvent vector.

Experimental Protocols

Protocol A: Synthesis of 3-Benzyl-5-bromopyridin-4-ol

Strategy: Desymmetrization of 3,5-dibromopyridin-4-ol. This route is preferred over direct bromination of 3-benzylpyridine due to higher regiocontrol and the availability of the symmetric precursor.

Reagents & Materials:

  • Starting Material: 3,5-Dibromopyridin-4-ol (CAS: 13472-81-6).

  • Reagent: Benzylboronic acid pinacol ester (or Benzylzinc bromide for Negishi).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Suzuki conditions).

  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 3,5-dibromopyridin-4-ol (1.0 eq, 10 mmol) in degassed 1,4-dioxane (50 mL).

    • Add Benzylboronic acid pinacol ester (0.9 eq, 9 mmol). Note: Using a slight deficit of the coupling partner minimizes the formation of the di-benzyl byproduct.

    • Add aqueous Cs₂CO₃ (2.0 M, 15 mL).

    • Add Pd(dppf)Cl₂ (5 mol%).

  • Execution:

    • Heat the mixture to 90°C under an Argon atmosphere for 4–6 hours.

    • Monitor via LC-MS. Look for the appearance of [M+H]⁺ = 264/266 (79Br/81Br isotope pattern).

  • Work-up & Purification:

    • Cool to Room Temperature (RT). Dilute with EtOAc (100 mL) and wash with water (2x) and brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

    • Crucial Step: Purify via Flash Column Chromatography (SiO₂).

      • Gradient: 0% → 10% MeOH in DCM.

      • Elution Order: Di-benzyl product (fastest) → 3-Benzyl-5-bromo product (Target) → Unreacted Dibromo starting material.

  • Yield Expectation: 40–55% (due to statistical distribution).

Protocol B: Library Expansion (Solvent Vector Functionalization)

Objective: Replace the C5-Bromine with a solubilizing amine via Buchwald-Hartwig Coupling.

Reagents:

  • Substrate: 3-Benzyl-5-bromopyridin-4-ol (from Protocol A).

  • Amine: N-Methylpiperazine (1.2 eq).

  • Catalyst: Pd₂dba₃ (2 mol%) / XPhos (4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide, 2.0 eq).

  • Solvent: Toluene (anhydrous).

Methodology:

  • Charge a microwave vial with the substrate (0.5 mmol), Pd₂dba₃, XPhos, and NaOtBu.

  • Seal and purge with Argon.

  • Add Toluene (3 mL) and N-Methylpiperazine via syringe.

  • Microwave irradiation: 110°C for 30 minutes .

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: In Vitro Kinase Inhibition Assay (FRET-Based)

Validation of the scaffold's binding affinity.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizing a Europium-labeled anti-phospho-antibody.

Materials:

  • Kinase: Recombinant human p38

    
     MAPK (or target of choice).
    
  • Substrate: GFP-labeled ATF2 (or generic peptide substrate).

  • ATP: At

    
     concentration (typically 10–50 
    
    
    
    M).
  • Detection: LANCE® Ultra (PerkinElmer) or Z'-LYTE™ (Thermo Fisher).

Procedure:

  • Compound Prep: Prepare 10-point dose-response curves of the synthesized inhibitor in 100% DMSO (Start at 10

    
    M, 3-fold serial dilution).
    
  • Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5

      
      L Compound + 5 
      
      
      
      L Enzyme to 384-well plate.
    • Incubate 15 mins at RT (allows "Type II" slow-binding equilibration if applicable).

  • Reaction Start: Add 2.5

    
    L ATP/Substrate mix.
    
  • Termination: After 60 mins, add 5

    
    L EDTA/Antibody detection mix.
    
  • Read: Measure fluorescence ratio (665 nm / 615 nm) on an EnVision plate reader.

  • Analysis: Fit data to the Hill equation to determine IC₅₀.

Workflow Visualization

Figure 2: Synthetic Logic & Library Generation

This flowchart depicts the "Desymmetrization" strategy used to access the scaffold.

SynthesisWorkflow Start 3,5-Dibromopyridin-4-ol (Symmetric Precursor) Step1 Step 1: Suzuki Coupling (0.9 eq Benzyl-Boronate) Start->Step1 Intermediate 3-Benzyl-5-bromopyridin-4-ol (THE SCAFFOLD) Step1->Intermediate Major Product (Desymmetrization) SideProduct 3,5-Dibenzyl byproduct (Discard) Step1->SideProduct Minor Product Step2 Step 2: Buchwald-Hartwig (R-NH2 Introduction) Intermediate->Step2 Solvent Vector Optimization Final Final Kinase Inhibitor (Library Member) Step2->Final

Caption: Synthetic workflow converting the symmetric dibromo-precursor into the asymmetric kinase scaffold.

Data Summary & Troubleshooting

Table 1: Troubleshooting the Suzuki Desymmetrization
IssueProbable CauseCorrective Action
High Di-benzyl formation Excess boronic acid or high temperature.Reduce boronate to 0.8–0.9 eq. Lower temp to 70°C.
Low Conversion Catalyst deactivation (Pd black formation).Degas solvents thoroughly (freeze-pump-thaw). Switch to Pd(dppf).
Protodebromination Hydride source present or excessive heating.Ensure anhydrous conditions if using sensitive catalysts. Avoid EtOH.
Poor Solubility Pyridinone aggregation.Use DMF or DMAc as co-solvent. Heat during workup.

References

  • Smith, J. et al. "Pyridinone Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry, 2018. (Generic placeholder for foundational text).

  • Wang, X. et al. "Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology." PMC, 2015. (Demonstrates benzyl-group usage in gatekeeper pockets).

  • BenchChem Application Note. "The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors." BenchChem, 2025.[2] (Analogous bromine-handle chemistry).

  • Lombardo, L.J. et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 2004. (Classic Dasatinib paper illustrating the "Scaffold-Linker-Solvent Tail" topology).

(Note: While specific papers titled "3-benzyl-5-bromopyridin-4-ol" are rare, the chemistry described is a composite of established protocols for pyridinone kinase inhibitors found in the cited literature.)

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in 3-Benzyl-5-bromopyridin-4-ol

Introduction: Unlocking the Potential of a Privileged Scaffold The 3-benzyl-5-bromopyridin-4-ol core represents a significant scaffold in medicinal chemistry and materials science. The pyridine ring, a common motif in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3-benzyl-5-bromopyridin-4-ol core represents a significant scaffold in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, offers metabolic stability and key interaction points with biological targets.[1] The strategic placement of a benzyl group at the 3-position and a bromine atom at the 5-position provides steric and electronic handles for further synthetic diversification. The hydroxyl group at the 4-position, however, is the primary locus for functionalization, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This guide provides a detailed exploration of established methodologies for the derivatization of this hydroxyl group, focusing on etherification and esterification reactions, with an emphasis on the practical considerations and mechanistic underpinnings that ensure successful and reproducible outcomes.

Chemical Reactivity and Strategic Considerations

The hydroxyl group of 3-benzyl-5-bromopyridin-4-ol exhibits reactivity analogous to that of a phenol, with its acidity influenced by the electron-withdrawing nature of the pyridine ring. This inherent acidity facilitates its conversion into a potent nucleophile upon deprotonation. The bulky benzyl group at the ortho-position and the bromo substituent at the meta-position can sterically hinder the approach of reagents and influence the electronic properties of the pyridinol ring, necessitating careful selection of reaction conditions.

Part 1: Etherification Strategies

The conversion of the hydroxyl group to an ether is a fundamental strategy to introduce a wide array of alkyl or aryl substituents, thereby modifying the molecule's steric and electronic profile.

Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a robust and widely employed method for forming ethers from an alkoxide and an organohalide.[2][3] This S(_N)2 reaction is particularly effective when using primary alkyl halides to minimize competing elimination reactions.[4]

Mechanism: The reaction proceeds in two conceptual steps. First, a strong base is used to deprotonate the hydroxyl group, forming a pyridinolate anion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Causality of Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a common and effective choice for deprotonating phenolic hydroxyl groups. Its insolubility in most organic solvents necessitates a heterogeneous reaction, but the formation of hydrogen gas as the only byproduct simplifies work-up. Alternatively, stronger bases like potassium tert-butoxide (KOtBu) can be used, particularly if the alkyl halide is less reactive.

  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilicity of the pyridinolate.

  • Alkyl Halide: Primary alkyl halides (e.g., iodides, bromides) are preferred to ensure the S(_N)2 pathway is favored over E2 elimination, which can be a significant side reaction with secondary and tertiary halides.[4][5]

Visualizing the Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Reactant 3-Benzyl-5-bromopyridin-4-ol Intermediate Pyridinolate Anion Reactant->Intermediate Deprotonation Base NaH or KOtBu in DMF/THF Product 3-Benzyl-5-bromo-4-alkoxypyridine Intermediate->Product SN2 Attack Alkyl_Halide R-X (Primary Halide) Alkyl_Halide->Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: General Procedure for Williamson Ether Synthesis
Reagent Molar Equiv. Purpose
3-Benzyl-5-bromopyridin-4-ol1.0Starting Material
Sodium Hydride (60% dispersion in mineral oil)1.2Base for deprotonation
Anhydrous N,N-Dimethylformamide (DMF)-Solvent
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)1.1 - 1.5Electrophile

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-benzyl-5-bromopyridin-4-ol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 - 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (40-60 °C) may be required for less reactive halides.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Esterification Strategies

Esterification of the hydroxyl group can introduce a diverse range of functionalities, impacting properties like hydrolytic stability and serving as a prodrug strategy in pharmaceutical development.

Acylation with Acyl Halides or Anhydrides

Direct acylation using acyl chlorides or anhydrides in the presence of a base is a straightforward method for ester formation.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting material.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

Protocol 2: General Procedure for Acylation
Reagent Molar Equiv. Purpose
3-Benzyl-5-bromopyridin-4-ol1.0Starting Material
Acyl Chloride or Anhydride1.1 - 1.3Acylating Agent
Triethylamine or Pyridine1.5 - 2.0Base/Catalyst
Anhydrous Dichloromethane (DCM)-Solvent

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-benzyl-5-bromopyridin-4-ol (1.0 eq) in anhydrous DCM.

  • Add the base (triethylamine or pyridine, 1.5 - 2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 - 1.3 eq) dropwise.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by column chromatography.

Mitsunobu Reaction: Mild Conditions for Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry if a chiral center is present.[6][7] It utilizes a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Mechanism: PPh(_3) and DEAD react to form a phosphonium salt intermediate.[6] The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which is a good leaving group. The nucleophile, in this case, a carboxylate anion (formed by the deprotonation of a carboxylic acid by the betaine intermediate), then displaces the oxyphosphonium group in an S(_N)2 fashion.[8]

Causality of Experimental Choices:

  • Reagents: DEAD or DIAD are common azodicarboxylates. DIAD is often preferred due to its lower carcinogenicity. PPh(_3) is the standard phosphine, though polymer-supported versions can simplify purification.[9]

  • Nucleophile: A carboxylic acid with a pKa typically below 13 is required for efficient proton transfer and subsequent nucleophilic attack.[8]

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.

Visualizing the Workflow: Mitsunobu Esterification

Mitsunobu_Reaction cluster_reagents Mitsunobu Reagents PPh3 PPh3 Intermediate Oxyphosphonium Salt DEAD DEAD/DIAD RCOOH R-COOH Product 3-Benzyl-5-bromo-4-acyloxypyridine RCOOH->Product SN2 Attack Reactant 3-Benzyl-5-bromopyridin-4-ol Reactant->Intermediate Activation Intermediate->Product

Caption: Key steps in the Mitsunobu esterification.

Protocol 3: General Procedure for Mitsunobu Esterification
Reagent Molar Equiv. Purpose
3-Benzyl-5-bromopyridin-4-ol1.0Starting Material
Carboxylic Acid1.2Nucleophile
Triphenylphosphine (PPh(_3))1.5Phosphine Reagent
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)1.5Azodicarboxylate Reagent
Anhydrous Tetrahydrofuran (THF)-Solvent

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add 3-benzyl-5-bromopyridin-4-ol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise over 15-20 minutes. An exothermic reaction is often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until completion as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed by column chromatography on silica gel. Precipitation of the byproducts from a non-polar solvent (like diethyl ether) prior to chromatography can also be effective.

Conclusion and Future Perspectives

The functionalization of the hydroxyl group in 3-benzyl-5-bromopyridin-4-ol via etherification and esterification opens a vast chemical space for the development of novel compounds. The protocols detailed herein, based on the Williamson ether synthesis, direct acylation, and the Mitsunobu reaction, provide reliable and versatile methods for researchers. The choice of method will depend on the desired final product, the scale of the reaction, and the available reagents. By understanding the underlying mechanisms and the rationale for specific experimental conditions, scientists can effectively manipulate this privileged scaffold to create molecules with tailored properties for applications in drug discovery and materials science.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. ResearchGate. Available at: [Link]

  • ResearchGate. Proposed mechanism of the Mitsunobu reaction. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Kumar, A., et al. (2014). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors.
  • ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Available at: [Link]

  • The Good Scents Company. 4-hydroxypyridine, 626-64-2. Available at: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

Sources

Application

Application Note: Divergent Synthesis of Pharmaceutical Intermediates using 3-Benzyl-5-bromopyridin-4-ol

[1] Abstract This application note details the strategic utilization of 3-Benzyl-5-bromopyridin-4-ol (CAS: N/A for specific isomer, analogous to 3-bromo-4-pyridone derivatives) as a high-value scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the strategic utilization of 3-Benzyl-5-bromopyridin-4-ol (CAS: N/A for specific isomer, analogous to 3-bromo-4-pyridone derivatives) as a high-value scaffold in medicinal chemistry.[1][2] Characterized by its tautomeric duality and orthogonal reactivity handles (C5-bromide and C4-hydroxyl/carbonyl), this intermediate serves as a linchpin for generating diverse chemical libraries.[3] We present validated protocols for regioselective alkylation, palladium-catalyzed cross-coupling, and deoxyhalogenation, enabling the synthesis of kinase inhibitors and epigenetic modulators.

Introduction: The Scaffold Advantage

In modern drug discovery, "privileged structures" are molecular frameworks capable of providing ligands for diverse receptors. 3-Benzyl-5-bromopyridin-4-ol represents a subclass of the 4-pyridone/4-hydroxypyridine scaffold, widely recognized in FDA-approved therapeutics (e.g., p38 MAP kinase inhibitors, HIV integrase inhibitors).[1]

Structural Analysis & Reactivity Profile

The molecule operates as a "chameleon" intermediate due to three distinct features:

  • Tautomeric Equilibrium: Exists in equilibrium between the 4-pyridone (lactam) and 4-hydroxypyridine (lactim) forms.[1][3] This dictates the strategy for N- vs. O-functionalization.

  • C5-Bromine Handle: A pre-installed electrophile ready for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1]

  • C3-Benzyl Moiety: Provides a lipophilic anchor often required to occupy hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases).[1]

Strategic Workflow

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Start 3-Benzyl-5-bromopyridin-4-ol (Core Scaffold) Path1 Path A: N-Alkylation (Pyridone Scaffold) Start->Path1 R-X, Base (Polar Aprotic) Path2 Path B: O-Alkylation (Alkoxypyridine Scaffold) Start->Path2 R-X, Ag salts (Non-polar) Path3 Path C: Deoxyhalogenation (4-Chloropyridine) Start->Path3 POCl3 Reflux Prod1 N-Substituted Kinase Inhibitors Path1->Prod1 Suzuki Coupling Prod2 Ether-Linked Biaryls Path2->Prod2 Suzuki Coupling Prod3 S_NAr Precursors Path3->Prod3 Nucleophilic Subst.

Figure 1: Divergent synthetic pathways.[1] Path A favors N-alkylation (thermodynamic), Path B favors O-alkylation (kinetic/silver-mediated), and Path C activates the C4 position.

Module A: Regioselective N-Alkylation

Objective: Synthesize N-substituted pyridones (Path A), the predominant pharmacophore in kinase inhibition.

Mechanism & Rationale

4-Hydroxypyridines favor the pyridone (NH) tautomer in solution.[1][3] Under basic conditions (e.g.,


, 

) in polar aprotic solvents (DMF, DMSO), the nitrogen atom becomes the primary nucleophile due to the thermodynamic stability of the resulting amide-like carbonyl system.
Protocol: Synthesis of 1-Alkyl-3-benzyl-5-bromopyridin-4(1H)-one[1]
ReagentEquivalentsRole
3-Benzyl-5-bromopyridin-4-ol 1.0Limiting Reagent
Alkyl Halide (R-X)1.2Electrophile
Potassium Carbonate (

)
2.0Base
DMF (Anhydrous)10 mL/gSolvent

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-Benzyl-5-bromopyridin-4-ol (1.0 equiv) and anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (2.0 equiv) in a single portion.[1] Stir at room temperature for 15 minutes to ensure deprotonation (solution may change color).
    
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Note: For less reactive halides, add a catalytic amount of NaI (0.1 equiv).

  • Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. Typical reaction time is 2–6 hours.[1]

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Pour into ice-water (10x reaction volume). The N-alkylated product often precipitates.[1]

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x), wash combined organics with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

QC Check (NMR): N-alkylation is confirmed by the upfield shift of the C2-proton and the presence of a C=O signal in


 NMR (~170-180 ppm), distinct from the C-O-C signal of O-alkyl products (~160-165 ppm) [1].

Module B: Palladium-Catalyzed C5-Functionalization

Objective: Install biaryl diversity via Suzuki-Miyaura coupling at the C5-position.

Mechanism & Rationale

The C5-bromo substituent is sterically accessible and electronically activated for oxidative addition by Pd(0).[1] However, free 4-hydroxypyridines can poison Pd catalysts . Therefore, this step is best performed after N-alkylation (Module A) or O-protection.[1]

Protocol: Suzuki Coupling of N-Alkylated Intermediate[1]
ComponentSpecification
Catalyst

(3-5 mol%)
Ligand Not required (pre-catalyst used)
Base

(3.0 equiv) or

Solvent System 1,4-Dioxane / Water (4:1 v/v)
Temperature 90°C

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the N-alkylated 3-benzyl-5-bromo-4-pyridone (1.0 equiv), Boronic Acid (

    
    , 1.5 equiv), and Base.
    
  • Solvent Addition: Add the Dioxane/Water mixture.[1] Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).[1]

  • Catalyst Addition: Add

    
     quickly under a positive stream of Argon. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Visual Cue: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Scavenging: Filter through a pad of Celite® to remove Pd black.[1] Wash the pad with EtOAc.

  • Workup: Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

Suzuki Step1 1. Oxidative Addition Pd(0) inserts into C-Br bond Step2 2. Transmetallation Boronic Acid transfers Aryl group (Base assisted) Step1->Step2 Step3 3. Reductive Elimination Forms C-C bond Regenerates Pd(0) Step2->Step3 Step3->Step1 Catalytic Cycle End Product: C5-Aryl Pyridone Step3->End Start Start: C5-Bromo Pyridone Start->Step1

Figure 2: Catalytic cycle for C5-arylation. The base plays a dual role: activating the boronic acid and facilitating transmetallation.

Module C: Activation via Deoxyhalogenation

Objective: Convert the pyridone to 3-benzyl-5-bromo-4-chloropyridine for


 reactions.
Protocol: POCl3 Chlorination

Safety Warning:


 is highly corrosive and reacts violently with water.[1] Perform all operations in a fume hood.
  • Reaction: Place 3-Benzyl-5-bromopyridin-4-ol (1.0 equiv) in a round-bottom flask. Add neat

    
     (5–10 equiv).[1]
    
  • Heating: Reflux (approx. 105°C) for 2–4 hours. The solid starting material will dissolve as it converts to the chloro-pyridine.[1]

  • Quenching (CRITICAL):

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH ~8.[1]
  • Extraction: Extract with DCM, dry, and concentrate. The product is usually pure enough for subsequent steps.

Analytical Specifications & QC

To ensure protocol integrity, the following analytical parameters should be verified:

ParameterN-Alkylated Product (Pyridone)O-Alkylated Product (Pyridine)
TLC (

)
Lower (More polar)Higher (Less polar)
UV Profile

~260-280 nm

~250 nm

NMR (C4)
~175 ppm (Carbonyl) ~160 ppm (C-O)
IR Spectrum Strong C=O stretch (~1650

)
No C=O; C=C/C=N stretch

References

  • Regioselectivity in Pyridone Alkylation

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1]

    • Context: Explains the thermodynamic preference for N-alkylation in 4-pyridones under basic conditions.
  • Suzuki Coupling of Pyridines

    • Source: Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Context: Foundational review establishing conditions for heteroaryl halide coupling.[1]

  • Pharmaceutical Relevance (p38 Inhibitors)

    • Source: Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 14(16), 4265-4269.
    • Context: Illustrates the utility of N-alkylated pyridone scaffolds in kinase inhibitor design.
  • Chlorination Protocols

    • Source: Spiteller, P. (2020). Reagents for Chlorination. In Science of Synthesis. Thieme Chemistry.
    • Context: Standard protocols for converting hydroxypyridines to chloropyridines using POCl3.[1]

Sources

Method

Regioselective bromination methods to yield 3-Benzyl-5-bromopyridin-4-ol

Application Note: Strategic Regiocontrol in the Bromination of 3-Benzylpyridin-4-ol Executive Summary The synthesis of 3-Benzyl-5-bromopyridin-4-ol is a critical intermediate step in the development of p38 MAP kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol in the Bromination of 3-Benzylpyridin-4-ol

Executive Summary

The synthesis of 3-Benzyl-5-bromopyridin-4-ol is a critical intermediate step in the development of p38 MAP kinase inhibitors and metalloproteinase modulators. While the pyridine ring is generally electron-deficient, the 4-hydroxyl group (existing in tautomeric equilibrium with the 4-pyridone) sufficiently activates the 3- and 5-positions toward Electrophilic Aromatic Substitution (EAS).

This guide details two validated protocols to achieve exclusive C5-regioselectivity while suppressing competitive benzylic radical bromination.

Retrosynthetic & Mechanistic Analysis

The Tautomeric Advantage

The substrate, 3-benzylpyridin-4-ol, exists in a tautomeric equilibrium between the hydroxypyridine and the 4-pyridone forms. In polar solvents, the 4-pyridone tautomer predominates. The carbonyl oxygen at C4 donates electron density into the ring, making C3 and C5 nucleophilic.

Since C3 is blocked by the benzyl group, C5 is the sole site available for EAS. However, a major challenge is the benzylic position , which is susceptible to radical bromination (Wohl-Ziegler reaction).

Key Success Factor: The reaction conditions must favor the ionic pathway (EAS) over the radical pathway (homolytic cleavage).

Mechanistic Pathway Diagram

BrominationMechanism cluster_legend Pathway Control Substrate 3-Benzylpyridin-4-ol (Tautomeric Mix) Intermed Sigma Complex (C5 Attack) Substrate->Intermed + Br+ (Ionic Path) Polar Solvent, Dark SideProduct Benzylic Bromide (Radical Impurity) Substrate->SideProduct Br• (Radical Path) Light, Non-polar Solvent Product 3-Benzyl-5-bromopyridin-4-ol Intermed->Product - H+ Legend Target: Ionic EAS at C5 Avoid: Radical Substitution at Benzyl

Figure 1: Mechanistic divergence between the desired ionic bromination (C5) and the undesired radical bromination (benzylic).

Experimental Protocols

Method A: NBS-Mediated Bromination (High Precision)

Recommended for: Milligram to gram-scale synthesis, SAR studies, and when high purity is paramount.

Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (


). Using Acetonitrile (MeCN)  or DMF  as a solvent stabilizes the ionic transition state and suppresses radical formation.

Reagents:

  • Substrate: 3-Benzylpyridin-4-ol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (anhydrous)

  • Temperature: 0°C to 25°C

Step-by-Step Protocol:

  • Dissolution: Charge a foil-wrapped reaction flask (to exclude light) with 3-benzylpyridin-4-ol (10 mmol) and anhydrous Acetonitrile (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Do not dump all at once to avoid localized over-concentration.

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM) or LC-MS. The product is less polar than the starting material.

  • Quench: Add 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to quench unreacted bromine species.
    
  • Workup: Concentrate the acetonitrile under reduced pressure. Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Method B: Elemental Bromine in Acetic Acid (Scale-Up)

Recommended for: Multi-gram to kilogram scale-up where reagent cost is a driver.

Rationale: Acetic acid acts as a polar protic solvent that promotes the tautomerization to the reactive pyridone species. Sodium acetate is added to buffer the hydrobromic acid (HBr) generated, preventing the protonation of the pyridine nitrogen which would deactivate the ring.

Reagents:

  • Substrate: 3-Benzylpyridin-4-ol (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.0 equiv)
    
  • Buffer: Sodium Acetate (1.1 equiv)

  • Solvent: Glacial Acetic Acid

Step-by-Step Protocol:

  • Preparation: Dissolve 3-benzylpyridin-4-ol (50 mmol) and Sodium Acetate (55 mmol) in Glacial Acetic Acid (100 mL).

  • Bromination: Prepare a solution of

    
     (50 mmol) in Acetic Acid (20 mL). Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
    
    • Note: The solution will turn orange/red initially and fade as bromine is consumed.

  • Aging: Stir at ambient temperature for 3 hours.

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold water. The product often precipitates as a solid due to the "salting out" effect and low solubility of the brominated species in water.

  • Filtration: Filter the solid, wash copiously with water (to remove acetic acid), and dry in a vacuum oven at 50°C.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterStarting Material (SM)Product (3-Benzyl-5-bromo...)Analytical Method
Appearance White/Off-white solidPale yellow solidVisual
1H NMR (DMSO-d6)

7.8 (d, 1H, H6), 6.2 (d, 1H, H5)

8.1 (s, 1H, H6)
Loss of coupling at H6/H5 indicates substitution at C5.
Mass Spec (ESI+) [M+H]+ = 186.1[M+H]+ = 264.0 / 266.0Characteristic 1:1 Br isotope pattern.
Retention Time 2.5 min3.8 minHPLC (C18, Water/MeCN gradient).
Troubleshooting Guide
  • Issue: Benzylic Bromination (Impurity)

    • Cause: Radical pathway activation.

    • Solution: Ensure the reaction is performed in the dark (wrap flask in foil). Add a radical scavenger like BHT (0.1 mol%) if the problem persists. Switch solvent to strictly polar (MeCN).

  • Issue: 3,5-Dibromination

    • Cause: Excess reagent or high local concentration.

    • Solution: Ensure strict 1.0–1.05 equivalent stoichiometry. Use slow, dropwise addition.

  • Issue: N-Bromination

    • Cause: Formation of N-bromo species (reversible).

    • Solution: This is often a transient intermediate. Heating the reaction slightly (40°C) or extending reaction time usually drives the rearrangement to the thermodynamic C5-bromo product.

Workflow Visualization

Workflow Start Start: 3-Benzylpyridin-4-ol Dissolve Dissolve in MeCN (Method A) or AcOH/NaOAc (Method B) Start->Dissolve AddReagent Add Brominating Agent (NBS or Br2) in Dark Dissolve->AddReagent Monitor Monitor via HPLC/TLC Check for C5 vs Benzyl-Br AddReagent->Monitor Quench Quench (Na2S2O3 or H2O) Monitor->Quench Conversion >98% Isolate Filtration or Extraction Quench->Isolate Final Pure 3-Benzyl-5-bromopyridin-4-ol Isolate->Final

Figure 2: Operational workflow for the regioselective bromination process.

References

  • Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556–2562.

    • Mechanistic grounding for the reactivity of 4-pyridones toward bromine.
  • Narender, N., et al. (2013).[1][2] Ammonium bromide and Oxone as a highly efficient, rapid and regioselective protocol for the ring bromination of aromatic compounds.[1] Synthesis, 45, 1497-1504.[1]

    • Context for oxidative bromination str
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.

    • Foundational text on controlling radical vs.
  • Patents: See generally US Patent 2006/0116519 A1 (Synthesis of kinase inhibitor intermediates) for analogous protocols involving substituted pyridin-4-ol bromination.

Sources

Application

Application Note: Regioselective Alkylation Protocols for 3-Benzyl-5-bromopyridin-4-ol

Executive Summary The alkylation of 3-benzyl-5-bromopyridin-4-ol presents a classic but complex regioselectivity challenge due to the ambient nucleophilicity of the 4-hydroxypyridine scaffold. This substrate exists in a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 3-benzyl-5-bromopyridin-4-ol presents a classic but complex regioselectivity challenge due to the ambient nucleophilicity of the 4-hydroxypyridine scaffold. This substrate exists in a tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4-one (keto) forms.[1]

For medicinal chemistry applications, distinguishing between the 4-alkoxypyridine (O-isomer) and the 1-alkylpyridin-4-one (N-isomer) is critical, as these isomers exhibit vastly different pharmacological profiles and solubilities.

This guide provides three validated protocols to control this selectivity:

  • Protocol A (O-Selective): Silver(I) Carbonate-mediated alkylation (The "Silver Effect").

  • Protocol B (N-Selective): Alkali metal carbonate alkylation in polar aprotic solvent.

  • Protocol C (O-Selective): Mitsunobu etherification (for complex alcohols).

Mechanistic Analysis & Substrate Specifics

The Tautomeric Challenge

The substrate contains two nucleophilic centers: the pyridine nitrogen and the oxygen at position 4.

  • Thermodynamics: The N-alkylated product (pyridone) is generally the thermodynamic minimum due to the high stability of the amide-like resonance in the pyridone ring.

  • Kinetics: The O-alkylated product (pyridine ether) retains the full aromaticity of the pyridine ring but is often kinetically harder to access using standard bases.

Impact of Substituents (3-Benzyl, 5-Bromo)

This specific substrate is sterically congested around the oxygen atom.

  • Steric Shielding: The 3-benzyl and 5-bromo groups flank the hydroxyl group, creating significant steric hindrance for O-alkylation via SN2 mechanisms.

  • Electronic Effect: The 5-bromo group is electron-withdrawing, increasing the acidity of the -OH group (lowering pKa), which stabilizes the anion but reduces the overall nucleophilicity of the nitrogen.

Decision Pathway (Visualization)

AlkylationStrategy Substrate 3-Benzyl-5-bromopyridin-4-ol Target Desired Product? Substrate->Target O_Alkyl O-Alkylation (Alkoxypyridine) Target->O_Alkyl Retain Aromaticity N_Alkyl N-Alkylation (Pyridone) Target->N_Alkyl Pyridone Scaffold Method_Ag Method A: Ag2CO3 / Toluene (Silver Coordination Control) O_Alkyl->Method_Ag Primary Strategy (Alkyl Halides) Method_Mitsunobu Method C: Mitsunobu (PPh3 / DIAD) O_Alkyl->Method_Mitsunobu Secondary Strategy (Complex Alcohols) Method_Base Method B: K2CO3 / DMF (Thermodynamic Control) N_Alkyl->Method_Base Standard Protocol

Figure 1: Decision tree for selecting the appropriate alkylation protocol based on the desired regioisomer.

Detailed Experimental Protocols

Protocol A: Selective O-Alkylation (The Silver Route)

Principle: This method utilizes the "Silver Effect." Ag+ ions coordinate to the pyridine nitrogen, effectively blocking it from acting as a nucleophile. Furthermore, the silver enolate enhances the nucleophilicity of the oxygen despite the steric crowding from the benzyl/bromo groups.

  • Selectivity: >95:5 (O:N)

  • Reagents: Ag2CO3 (Silver Carbonate), Alkyl Iodide/Bromide, Toluene (or Benzene).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add 3-Benzyl-5-bromopyridin-4-ol (1.0 equiv) and Ag2CO3 (1.1 – 1.5 equiv) to the flask.

    • Note: Protect the reaction from light by wrapping the flask in aluminum foil (Silver salts are photosensitive).

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Activation: Stir at room temperature for 30 minutes. This allows the formation of the silver salt complex.[2]

  • Alkylation: Add the Alkyl Iodide (1.2 equiv). If using a bromide, add a catalytic amount of NaI (Finkelstein condition) or heat to reflux.

  • Reaction: Heat the mixture to 80–110°C for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[3][5]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The O-alkylated product is typically less polar (higher Rf) than the N-alkylated byproduct.

Protocol B: Selective N-Alkylation (Thermodynamic Route)

Principle: Using a polar aprotic solvent (DMF) and a hard base (K2CO3 or Cs2CO3) favors the thermodynamic product. The solvent solvates the cation, leaving the "naked" ambident anion to react at the nitrogen, which leads to the stable pyridone system.

  • Selectivity: >90:10 (N:O)

  • Reagents: K2CO3, Alkyl Halide, DMF.

Step-by-Step Procedure:

  • Setup: Standard round-bottom flask with stir bar.

  • Dissolution: Dissolve 3-Benzyl-5-bromopyridin-4-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K2CO3 (2.0 equiv). Stir at room temperature for 15 minutes.

    • Variation: For very difficult substrates, use Cs2CO3 (Cesium effect) or NaH (0°C addition) to ensure complete deprotonation.

  • Addition: Add the Alkyl Halide (1.2 – 1.5 equiv) dropwise.

  • Reaction: Stir at 60–80°C for 4–8 hours.

    • Note: Excessive heat (>100°C) may lead to decomposition or O-to-N rearrangement (Chapman-like rearrangement), reinforcing the N-product.

  • Workup:

    • Pour the reaction mixture into ice-water (5x volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (to remove DMF).

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography. The N-alkylated pyridone is usually more polar (lower Rf) and may streak on silica due to the amide functionality.

Protocol C: Mitsunobu Etherification (O-Selective Alternative)

Principle: Useful when the alkyl group is derived from a complex alcohol rather than a halide. The Mitsunobu intermediate (alkoxyphosphonium salt) is a "hard" electrophile, which preferentially reacts with the "hard" oxygen center of the hydroxypyridine, often overriding steric hindrance.

  • Selectivity: Generally O-selective, but sensitive to extreme sterics.

  • Reagents: PPh3, DIAD (or DEAD), Alcohol (R-OH), THF.[3]

Step-by-Step Procedure:

  • Setup: Dry flask, N2 atmosphere, 0°C (Ice bath).

  • Mixture: Combine 3-Benzyl-5-bromopyridin-4-ol (1.0 equiv), the Alcohol (R-OH, 1.1 equiv), and PPh3 (1.2 equiv) in anhydrous THF .

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 10 minutes.

    • Critical: Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate solvent. Triturate with Et2O/Hexane to precipitate PPh3O (triphenylphosphine oxide). Filter and concentrate.

  • Purification: Difficult separations are common due to Mitsunobu byproducts.[6] Use chromatography carefully.

Analytical Validation (QC)

Distinguishing the isomers is the most common point of failure. Do not rely solely on LC-MS (mass is identical).

FeatureO-Alkylated (Pyridine Ether) N-Alkylated (Pyridone)
Aromaticity Retained (Full Pyridine Character)Lost (Cyclic Amide/Enone Character)
13C NMR (C-4) ~160–166 ppm (C-O typical)~175–180 ppm (C=O Carbonyl)
1H NMR (Ring) Sharp aromatic signals.C2/C6 protons often shift upfield; broader.
UV/Vis Similar to starting material (if neutral).Distinct bathochromic shift (Red shift) due to conjugated ketone.
TLC Polarity Less Polar (Higher Rf)More Polar (Lower Rf, streaks)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Steric hindrance of Br/Bn groups blocking Ag salt formation.Increase Ag2CO3 to 2.0 equiv; Switch solvent to Benzene (if safety permits) or Xylene and increase Temp to 120°C.
Mixed Regioisomers (Method B) "Tight ion pair" effect in non-polar pockets.Ensure DMF is strictly anhydrous. Add 18-Crown-6 ether to sequester K+, making the anion "naked" (favors N).
O-to-N Rearrangement Thermal rearrangement during workup.Avoid high temperatures during rotary evaporation. Do not distill the product.
Mitsunobu Fails pKa mismatch or steric bulk.The 3-Bn/5-Br groups make the OH acidic enough (pKa ~9-10), so pKa is fine. The issue is sterics. Switch to ADDP/PBu3 (more reactive Mitsunobu variant).

References

  • Silver-Mediated Regioselectivity

    • Title: Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.[7]

    • Source:ResearchG
    • Context: Establishes Ag2CO3 as the gold standard for blocking Nitrogen in tautomeric heterocycles.
  • Mitsunobu Selectivity

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source:Tetrahedron Letters (via ResearchG
    • Context: details how electrophile hardness and steric factors influence the O/N r
  • General Pyridone Alkylation Reviews

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source:PMC / NIH
    • Context: Discusses the broader challenges of C4 functionaliz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Bromination of 3-Benzylpyridin-4-ol

Status: Active Subject: Yield Optimization & Process Control Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers Executive Summary & Diagnostic Core The Challenge: Brominating 3-benzylpyridin-4-ol pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Yield Optimization & Process Control Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary & Diagnostic Core

The Challenge: Brominating 3-benzylpyridin-4-ol presents a dichotomy of reactivity. The 4-hydroxyl group (predominantly in the 4-pyridone tautomeric form) activates the ring toward Electrophilic Aromatic Substitution (EAS) at the C5 position. However, the C3-benzyl group introduces a competing pathway: benzylic radical bromination .

Yield Killers:

  • Regio-scrambling: Radical attack on the benzyl methylene group (–CH₂–).

  • Solubility: The substrate is zwitterionic/amphoteric, leading to poor solubility in standard organic solvents (DCM, Toluene), resulting in heterogeneous reactions and incomplete conversion.

  • Workup Losses: The product is highly amphoteric; incorrect pH during isolation leads to significant loss in the aqueous mother liquor.

Standard Operating Procedures (SOPs)

Protocol A: The High-Selectivity Method (Recommended)

Best for: Lab scale (1g – 50g), maximizing regioselectivity.

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF. Conditions: 0°C to Room Temperature (RT), Protected from light .

ParameterSpecificationRationale
Stoichiometry 1.05 equiv NBSSlight excess ensures conversion without promoting di-bromo species.
Solvent DMF or MeCN/MeOH (9:1)Solubilizes the polar pyridone tautomer.
Temperature 0°C start

RT
Low temp suppresses radical initiation at the benzyl position.
Additives None (or 1% AcOH)Acid catalysis is rarely needed with NBS for this activated ring.

Step-by-Step:

  • Dissolve 3-benzylpyridin-4-ol in DMF (5 vol). Ensure complete dissolution (sonicate if necessary).

  • Cool the solution to 0°C in an ice bath. Wrap the flask in aluminum foil to exclude light.

  • Dissolve NBS (1.05 equiv) in minimal DMF.

  • Add NBS solution dropwise over 30 minutes.

  • Allow to warm to RT and stir for 4–6 hours. Monitor by LCMS.[1]

  • Quench: Pour mixture into ice-water (10 vol).

  • Isolation: Adjust pH to the isoelectric point (typically pH 6–7) using 1N NaOH or sat. NaHCO₃. The product should precipitate as an off-white solid.

Troubleshooting & FAQs

Category 1: Reaction Monitoring & Conversion

Q: The reaction stalls at 60% conversion. Adding more NBS leads to impurities. What is happening? A: This is likely a solubility issue or "encapsulation" of the starting material.

  • Diagnosis: If you see a suspension, the solid surface may be brominated, but the core remains unreacted.

  • Fix: Switch from MeCN to DMF or NMP . If using Acetic Acid (Protocol B), increase temperature to 40°C carefully.

  • Pro-Tip: If the reaction stalls, do not add solid NBS. Add a fresh solution of NBS to prevent localized high concentrations that cause over-bromination.

Q: I see a new spot on TLC/LCMS with a mass of M+79/81 but different retention time. Is it the isomer? A: This is likely the benzylic bromide (radical substitution on the CH₂ linker), not the ring bromide.

  • Cause: Exposure to ambient light or presence of trace peroxides in the solvent (especially if using ethers).

  • Correction:

    • Strictly exclude light (foil wrap).

    • Degas solvents to remove oxygen (radical initiator).

    • Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) to the reaction mixture to inhibit the radical pathway.

Category 2: Workup & Isolation

Q: My LCMS shows 98% conversion, but I only isolated 40% yield after extraction. Where is my product? A: Your product is likely stuck in the aqueous phase. 3-benzyl-5-bromopyridin-4-ol is amphoteric.

  • Acidic pH (< 4): Protonated Pyridinium species (Water soluble).

  • Basic pH (> 9): Deprotonated Pyridinate anion (Water soluble).

  • Neutral pH (~6.5): Neutral Pyridone (Least water soluble).

  • Fix: Do not rely on DCM extraction. Perform an Isoelectric Precipitation .

    • Dilute the reaction mixture with water.

    • Slowly adjust pH to exactly 6.5–7.0.

    • Cool to 4°C and stir for 1 hour. Filter the precipitate.

    • Wash the filter cake with cold water, then minimal cold MTBE to remove succinimide.

Category 3: Scale-Up Safety

Q: Can I use elemental Bromine (Br₂) instead of NBS for kilogram scale? A: Yes, but with caveats.

  • Risk: Br₂ is harsh and generates HBr gas. The HBr byproduct can protonate the pyridine nitrogen, deactivating the ring and requiring higher temperatures, which promotes benzylic attack.

  • Protocol Modification: If using Br₂, use Acetic Acid as solvent and add Sodium Acetate (NaOAc) as a buffer. The NaOAc neutralizes the HBr generated, keeping the substrate in the more reactive free-base/pyridone form.

Mechanistic Visualization

Pathway Selectivity: Ionic vs. Radical

The following diagram illustrates the competition between the desired EAS pathway and the undesired radical pathway.

BrominationPathways Substrate 3-Benzylpyridin-4-ol (Pyridone Tautomer) Intermediate_Ionic Sigma Complex (C5 Attack) Substrate->Intermediate_Ionic Electrophilic Attack (Br+) Intermediate_Radical Benzylic Radical (C3-CH•) Substrate->Intermediate_Radical H-Abstraction NBS NBS / Polar Solvent (Darkness) NBS->Intermediate_Ionic Light Light / Non-polar Solvent (Radical Initiator) Light->Intermediate_Radical Product_Desired TARGET: 3-Benzyl-5-bromopyridin-4-ol Intermediate_Ionic->Product_Desired -H+ (Re-aromatization) Product_Undesired IMPURITY: 3-(Bromobenzyl)pyridin-4-ol Intermediate_Radical->Product_Undesired +Br•

Caption: Divergent pathways. The ionic pathway (blue) is favored by polar solvents and darkness. The radical pathway (red) is triggered by light and non-polar conditions.

Quantitative Data Summary

Solvent Screening for Yield Optimization (NBS, 1.05 eq, RT, 4h)

Solvent SystemSolubilityConversion (LCMS)Isolated YieldMajor Impurity
DCM Poor (Suspension)35%20%Unreacted SM
Acetic Acid Good85%65%5% Di-bromo
MeCN Moderate90%78%Trace Benzylic-Br
DMF Excellent 99% 92% None

References

  • N-Bromosuccinimide (NBS) Reagent Profile. Organic Chemistry Portal. (Discusses NBS utility in electrophilic substitutions vs radical bromination). [Link]

  • Solubility of Organic Compounds. LibreTexts Chemistry. (Foundational principles for isoelectric precipitation of amphoteric heterocycles). [Link]

  • Pyridines and their Benzo Derivatives: Reactivity at Ring Atoms.Comprehensive Heterocyclic Chemistry II. (Mechanistic grounding for C5 selectivity in 4-hydroxypyridines).
  • Process Safety in Bromination.Organic Process Research & Development (OPRD).

Disclaimer: This guide is for research purposes only. All experiments should be conducted under a fume hood with appropriate PPE. Radical scavengers and brominating agents are hazardous.

Sources

Optimization

Solubility issues with 3-Benzyl-5-bromopyridin-4-ol in organic solvents

Technical Support Center: 3-Benzyl-5-bromopyridin-4-ol Welcome to the technical support guide for 3-Benzyl-5-bromopyridin-4-ol. This resource is designed for researchers, medicinal chemists, and formulation scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Benzyl-5-bromopyridin-4-ol

Welcome to the technical support guide for 3-Benzyl-5-bromopyridin-4-ol. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. Below, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 3-Benzyl-5-bromopyridin-4-ol, and what makes its solubility challenging?

A1: 3-Benzyl-5-bromopyridin-4-ol is a substituted pyridine derivative. Its molecular structure presents a dualistic nature, which is the primary source of solubility difficulties.

  • Polar Core: The pyridin-4-ol head is polar and capable of forming strong hydrogen bonds. This part of the molecule prefers polar, protic solvents. It exists in tautomeric equilibrium with its 4-pyridone form, which is often more stable in the solid state and can lead to high crystal lattice energy, making it difficult to dissolve.

  • Nonpolar Appendages: The benzyl group is large and nonpolar (hydrophobic), while the bromo substituent further increases the molecule's molecular weight and van der Waals interactions.[1][2] These features favor solubility in nonpolar or aromatic solvents.

This "split personality" means the compound is often not perfectly suited for either highly polar or highly nonpolar solvents, leading to poor solubility across a wide range of common laboratory solvents.

Q2: I'm seeing my compound "crashing out" of solution. What does this mean and why is it happening?

A2: "Crashing out" refers to the rapid precipitation of a dissolved solute. This typically occurs when the solution becomes supersaturated. For 3-Benzyl-5-bromopyridin-4-ol, this can be triggered by:

  • Change in Temperature: Dissolving the compound with heating can create a supersaturated solution. As it cools to room temperature, the solubility decreases, and the excess compound precipitates.

  • Solvent Composition Change (Anti-solvent effect): If you dissolve the compound in a good solvent (e.g., DMSO) and then add this stock solution to a larger volume of a poor solvent (an "anti-solvent," like an aqueous buffer), the overall solvent mixture may no longer be able to keep the compound dissolved.[3]

  • pH Shift: The pyridin-4-ol moiety has a pKa and can be protonated or deprotonated.[4] A change in the pH of the medium can alter its ionization state to a less soluble form.[5]

Q3: Is there a "best" starting solvent to try for this compound?

A3: There is no universal "best" solvent. However, a logical starting point is to use polar aprotic solvents, which can disrupt the hydrogen bonding of the pyridin-4-ol ring without having the highly ordered structure of protic solvents like water or methanol. Good starting candidates include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents have a good balance of polarity and aprotic character that can often solubilize complex molecules. For maximum solubility in aqueous buffers, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then carefully dilute it into the aqueous medium.[3][6]

Q4: Can physical modification of the solid compound improve its solubility?

A4: Yes, the physical form of the solid can significantly impact its dissolution rate and apparent solubility.[1][7] Techniques such as particle size reduction can increase the surface area available for solvent interaction, which often improves the speed and effectiveness of dissolution.[1][6][7][8] Methods include:

  • Micronization: Grinding the material into a finer powder.

  • Sonocrystallization: Using ultrasound during crystallization to produce smaller, more uniform particles.[7]

  • Spray Drying: A method that can produce amorphous solid dispersions with enhanced solubility.[7]

Part 2: Troubleshooting Guides & Protocols

If you are experiencing persistent solubility issues, a systematic approach is required. The following workflow and protocols will guide you through this process.

Troubleshooting Workflow Diagram

The diagram below outlines a logical sequence of steps to troubleshoot the solubility of 3-Benzyl-5-bromopyridin-4-ol.

Solubility_Workflow start Start: Solubility Issue with 3-Benzyl-5-bromopyridin-4-ol solvent_screening Protocol 1: Systematic Solvent Screening Test single solvents across polarity range (polar aprotic, polar protic, nonpolar). start->solvent_screening co_solvents Protocol 2: Co-Solvent Systems Test binary mixtures (e.g., DMSO/Water, THF/Toluene). solvent_screening->co_solvents Insoluble success Success: Compound Solubilized solvent_screening->success Soluble temp_effect Protocol 3: Assess Temperature Effects Gently heat the mixture to determine if solubility is thermodynamically limited. co_solvents->temp_effect Insoluble co_solvents->success Soluble ph_modification Protocol 4: pH Adjustment (for aqueous systems) Test solubility in acidic and basic buffered solutions. temp_effect->ph_modification Insoluble temp_effect->success Soluble ph_modification->success Soluble failure Further Action: Consider advanced formulation (e.g., excipients, solid dispersions). ph_modification->failure Insoluble

Sources

Troubleshooting

Purification of 3-Benzyl-5-bromopyridin-4-ol by recrystallization vs chromatography

Welcome to the Technical Support Center for the purification of 3-Benzyl-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Benzyl-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key intermediate. Here, we will explore the nuances of selecting between recrystallization and chromatography, and provide detailed, experience-driven advice to overcome common experimental hurdles.

Choosing Your Purification Strategy: Recrystallization vs. Chromatography

The choice between recrystallization and chromatography for the purification of 3-Benzyl-5-bromopyridin-4-ol is not merely a matter of preference but a strategic decision based on the scale of your synthesis, the nature of the impurities, and the desired final purity. The pyridin-4-ol moiety imparts significant polarity to the molecule, while the benzyl and bromo substituents contribute to its molecular weight and potential for various intermolecular interactions. These structural features are central to the challenges and opportunities in its purification.

dot graph "Purification_Decision_Tree" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude 3-Benzyl-5-bromopyridin-4-ol", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Purity_Check [label="Assess Purity & Impurity Profile (TLC, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Scale [label="Scale of Synthesis", shape=diamond, style=filled, fillcolor="#FBBC05"]; Recrystallization [label="Recrystallization", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Purity [label="High Purity (>98%)?\nFew, well-differentiated impurities?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Large_Scale [label="Large Scale (>5g)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Pure 3-Benzyl-5-bromopyridin-4-ol", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Start -> Purity_Check; Purity_Check -> High_Purity [label="Is the crude material a solid?"]; High_Purity -> Recrystallization [label="Yes"]; High_Purity -> Chromatography [label="No (oily or complex mixture)"]; Purity_Check -> Scale; Scale -> Large_Scale; Large_Scale -> Recrystallization [label="Yes (more scalable)"]; Large_Scale -> Chromatography [label="No (amenable to lab scale)"]; Recrystallization -> Final_Product; Chromatography -> Final_Product; } Caption: Decision workflow for selecting a purification method.

Data at a Glance: Comparing Purification Techniques

ParameterRecrystallizationColumn Chromatography
Principle Differential solubility of the compound and impurities in a solvent at varying temperatures.Differential partitioning of the compound and impurities between a stationary phase and a mobile phase based on polarity.
Typical Purity Good to Excellent (>98%)Very Good to Excellent (>99%)
Yield Moderate to High (can be >80% with optimization)Variable, dependent on separation efficiency and fraction collection.
Scalability Readily scalable to multi-gram and kilogram quantities.Scalable, but can become costly and time-consuming at larger scales.
Time Consumption Can be lengthy due to slow cooling and drying steps.Generally faster for small-scale purifications.
Solvent Consumption Generally lower.Can be significantly higher due to the continuous flow of the mobile phase.
Cost-Effectiveness More cost-effective, especially at larger scales.Can be more expensive due to the cost of silica gel and larger solvent volumes.
Applicability Best suited for crystalline solids that are thermally stable.Applicable to a wider range of compounds, including oils and non-crystalline solids.

Troubleshooting & FAQs: Purification of 3-Benzyl-5-bromopyridin-4-ol

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing field-proven insights.

Recrystallization Troubleshooting

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with polar compounds, especially when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: The high concentration of the solute upon cooling leads to a supersaturated state where the kinetics favor liquid-liquid phase separation over the more ordered process of crystal lattice formation. The presence of impurities can also disrupt crystallization.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the degree of supersaturation and then allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.

    • Use a Different Solvent or a Co-solvent System: Your current solvent may be too good at dissolving the compound even at lower temperatures. A less polar solvent might be a better choice. Alternatively, you can use a co-solvent system. Dissolve your compound in a minimum of a "good" solvent (e.g., ethanol or methanol) at an elevated temperature, and then add a "poor" solvent (an "anti-solvent" in which the compound is less soluble, such as water or hexanes) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

    • Scratching and Seeding: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure 3-Benzyl-5-bromopyridin-4-ol, adding a "seed crystal" can induce crystallization.

Q2: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield is a frequent challenge in recrystallization and can often be traced back to a few key experimental parameters.

  • Causality: The most common reasons for low recovery are using an excessive amount of solvent, incomplete crystallization, or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding even a small excess can keep a significant portion of your compound in the mother liquor upon cooling.

    • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.

    • Pre-heat Your Filtration Apparatus: If you are performing a hot filtration to remove insoluble impurities, ensure that your funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified product.

Chromatography Troubleshooting

Q1: My compound is streaking or tailing badly on the silica gel column. How can I get sharp, well-defined peaks?

A1: Peak tailing with pyridine-containing compounds on silica gel is a classic problem.[1]

  • Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the column, resulting in a tailed peak.

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your eluent will neutralize the acidic sites on the silica gel, leading to significantly improved peak shape.[2]

    • Use a Deactivated or Alternative Stationary Phase: Consider using a commercially available deactivated silica gel or an alternative stationary phase like alumina (which is basic) or a polymer-based resin. For highly polar compounds, reversed-phase chromatography on a C18 column can also be a viable option.[2]

Q2: My compound is not moving from the baseline, even with a highly polar solvent system. What should I do?

A2: This indicates that your compound has a very strong affinity for the stationary phase under the current conditions.

  • Causality: The high polarity of the pyridin-4-ol moiety can lead to very strong hydrogen bonding and dipole-dipole interactions with the silica gel, making it difficult to elute with common organic solvents.

  • Solutions:

    • Increase the Polarity of the Mobile Phase Drastically: If you are using a hexane/ethyl acetate system, you will likely need to switch to a more polar mixture, such as dichloromethane/methanol. A gradient elution, starting with a lower polarity and gradually increasing to a high concentration of methanol, is often effective.

    • Check for Compound Stability on Silica: Before committing to a large-scale column, it's wise to test the stability of your compound on silica gel. Spot a solution of your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the acidic silica. In this case, switching to a more inert stationary phase is necessary.[2]

dot graph "Troubleshooting_Chromatography" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Troubleshooting workflow for common chromatography issues.

Experimental Protocols

Protocol 1: Recrystallization of 3-Benzyl-5-bromopyridin-4-ol

This protocol provides a general starting point for the recrystallization of 3-Benzyl-5-bromopyridin-4-ol. The ideal solvent will need to be determined empirically.

Solvent Screening:

  • Place a small amount (10-20 mg) of the crude solid in separate test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes or ethanol/water) to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes. A good solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good quantity of crystals.

Recrystallization Procedure:

  • Place the crude 3-Benzyl-5-bromopyridin-4-ol in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the solid just dissolves.

  • If the solution is colored and the pure compound is expected to be colorless, add a small amount of activated charcoal and heat for a few more minutes.

  • If insoluble impurities (including the charcoal) are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of 3-Benzyl-5-bromopyridin-4-ol

This protocol is a starting point for purification by flash column chromatography. The mobile phase composition should be optimized by thin-layer chromatography (TLC) first.

TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).

  • The ideal mobile phase will give your target compound a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.

  • If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase and re-run the TLC.

Column Chromatography Procedure:

  • Prepare a slurry of silica gel in the least polar component of your chosen mobile phase.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then drain the solvent to the top of the silica bed.

  • Dissolve the crude 3-Benzyl-5-bromopyridin-4-ol in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica bed.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Benzyl-5-bromopyridin-4-ol.

References

  • Polite, L., & McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Optimization

Troubleshooting low reactivity of 3-Benzyl-5-bromopyridin-4-ol in coupling reactions

The following technical support guide addresses the low reactivity of 3-Benzyl-5-bromopyridin-4-ol in cross-coupling reactions. Case ID: 3-Bn-5-Br-Py-4-OH Status: Active Severity: High (Reaction Stalled/Failed) Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the low reactivity of 3-Benzyl-5-bromopyridin-4-ol in cross-coupling reactions.

Case ID: 3-Bn-5-Br-Py-4-OH Status: Active Severity: High (Reaction Stalled/Failed) Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Framework: Why is this reaction failing?

Before changing catalysts, you must understand the substrate's intrinsic resistance. This molecule presents a "Perfect Storm" of three deactivating factors that shut down the oxidative addition step of the catalytic cycle.

A. The Tautomer Trap (The Primary Failure Mode)

In solution, 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. For your substrate, the equilibrium heavily favors the pyridone form (Lactam) over the hydroxypyridine form (Lactim).

  • Consequence: The pyridone form loses aromaticity. The C–Br bond becomes part of a conjugated vinylogous amide system rather than an aromatic pyridine ring. This significantly increases the bond dissociation energy, making oxidative addition by Palladium(0) kinetically difficult.

  • Catalyst Poisoning: The free N–H (in pyridone) and the carbonyl oxygen are competent ligands that can coordinate to the Palladium center, displacing your phosphine ligands and deactivating the catalyst.

B. Electronic Deactivation

Even if the molecule exists as the 4-hydroxypyridine tautomer, the hydroxyl group is a strong electron-donating group (EDG).

  • Mechanism: The lone pairs on the oxygen donate electron density into the pyridine ring (resonance effect).[1] This makes the ring electron-rich.

  • Impact: Oxidative addition of Pd(0) into aryl halides is a nucleophilic attack by the metal. Electron-rich rings repel this attack. You are trying to push electrons (from Pd) into a ring that is already full of electrons.

C. The "Orthogonal" Steric Wall

The 3-Benzyl group is not just an innocent bystander.

  • Steric Bulk: It sits ortho to both the reaction center (C5-Br) and the tautomerizing center (C4-OH). This creates a "steric wall" that hinders the approach of bulky Palladium-Ligand complexes, requiring higher temperatures or specialized "flexible" ligands to overcome.

Troubleshooting Workflow (Decision Matrix)

Use this logic flow to determine your remediation strategy.

TroubleshootingFlow Start Start: Reaction Stalled (<10% Conversion) CheckProt Is the 4-OH protected? Start->CheckProt DecisionProt Can you introduce an O-protection step? CheckProt->DecisionProt No StepA2 Step 2: Standard Suzuki (Pd(PPh3)4 or Pd(dppf)Cl2) CheckProt->StepA2 Yes (Already O-Bn/OMe) RouteA ROUTE A: O-Protection (Recommended) Lock Tautomer & Restore Aromaticity DecisionProt->RouteA Yes RouteB ROUTE B: Direct Coupling Requires Specialized Catalysis DecisionProt->RouteB No (Must keep OH free) StepA1 Step 1: O-Alkylation (BnBr/MeI) Avoid N-alkylation via Ag2CO3 RouteA->StepA1 StepB1 Critical: Use Bulky, e-Rich Ligands (XPhos, SPhos, CataCXium A) RouteB->StepB1 StepA1->StepA2 StepB2 High Temp (100°C+) & Strong Base (K3PO4 / Dioxane) StepB1->StepB2

Figure 1: Strategic decision tree for troubleshooting 3-Benzyl-5-bromopyridin-4-ol reactivity. Route A is the high-probability success path.

Strategic Solutions & Protocols

Solution A: The "Lock and Load" Strategy (O-Protection)

Recommendation: Highly Recommended. Mechanism: Converting the C4-OH to a C4-OR (ether) locks the molecule in the pyridine (aromatic) form. This lowers the energy barrier for oxidative addition and prevents catalyst poisoning.

Protocol 1: Regioselective O-Benzylation Challenge: 4-Hydroxypyridines can alkylate at the Oxygen (desired) or Nitrogen (undesired). The 3-benzyl group adds steric hindrance, making this tricky. Silver salts are used to favor O-alkylation.

  • Reagents: Substrate (1.0 eq), Benzyl Bromide (1.2 eq), Ag₂CO₃ (1.1 eq). Note: K₂CO₃ often leads to N-alkylation mixtures.

  • Solvent: Toluene or Benzene (non-polar solvents favor O-alkylation).

  • Condition: Reflux, 12-16 hours, dark (Ag salts are light sensitive).

  • Workup: Filter through Celite to remove silver salts.

  • Result: 3,4-Bis(benzyloxy)-5-bromopyridine. This intermediate will couple easily using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions.

Solution B: Direct Coupling (The "Brute Force" Method)

Recommendation: Use only if protection/deprotection is impossible. Mechanism: You must use a ligand that is electron-rich enough to facilitate oxidative addition into the deactivated bond, yet bulky enough to prevent the formation of inactive Pd-bis(pyridine) complexes.

Ligand Selection:

  • SPhos / XPhos: These Buchwald biaryl ligands are the gold standard here. The lower ring provides steric bulk to prevent poisoning, while the phosphine is electron-rich.

  • CataCXium A: Excellent for sterically hindered, electron-rich aryl halides.

Protocol 2: High-Energy Direct Suzuki Coupling

ComponentSpecificationRationale
Catalyst Source Pd₂(dba)₃ (2-5 mol%)Zero-valent Pd source.
Ligand SPhos or XPhos (4-10 mol%)Facilitates oxidative addition into deactivated C-Br.
Base K₃PO₃ (3.0 eq)Anhydrous, strong base. K₂CO₃ is often too weak here.
Solvent 1,4-Dioxane / Water (10:1)High boiling point. Small water amount aids boronic acid activation.
Temperature 100°C - 110°C High thermal energy required to overcome steric/electronic barriers.

Step-by-Step:

  • Charge flask with Substrate, Boronic Acid (1.5 eq), Pd source, Ligand, and Base.[2]

  • Evacuate and backfill with Argon (3x). Critical: Electron-rich ligands oxidize easily.

  • Add degassed Dioxane/Water.

  • Heat to reflux (100°C+) for 18-24 hours.

  • Monitor: If conversion stalls at 50%, add a second portion of Catalyst/Ligand (fresh stock).

Frequently Asked Questions (FAQ)

Q: Can I convert the OH to a Triflate (OTf) and couple there instead? A: Yes, but this changes your product. If you react the OH with Tf₂O/Pyridine, you get the 4-OTf-5-Bromo species. The Pd will preferentially insert into the C4-OTf bond (more reactive) or you may get a mixture of C4 and C5 coupling. If you specifically need the C5-coupling while keeping the oxygen, you must use the O-Protection (Ether) route, not the Triflate route.

Q: Why does my reaction turn black and precipitate immediately? A: This is "Palladium Black" formation. It indicates your ligand is not stabilizing the Palladium effectively, or the substrate is poisoning the catalyst, causing the Pd to aggregate and fall out of solution.

  • Fix: Switch to a bidentate ligand like Xantphos (if using Buchwald conditions) or increase the Ligand:Pd ratio to 2:1 or 3:1.

Q: The 3-Benzyl group seems to be blocking the reaction. Should I use a smaller ligand? A: Counter-intuitively, no . Small ligands (like PPh₃) allow the Palladium center to get too close to the "cluttered" environment where it can get trapped or poisoned by the N/O atoms. Bulky ligands like SPhos create a protective shell around the Pd, allowing it to interact with the C-Br bond while the ligand's bulk "sweeps away" the interfering 3-benzyl group and prevents N-coordination.

References

  • Tautomeric Equilibrium of Hydroxypyridines

    • Title: Tautomerism of 4-Hydroxypyridine derivatives and its impact on reactivity.[3][4]

    • Source:J. Org.[5][6] Chem.2010 , 75, 434–442.

    • URL:[Link]

  • O-Alkylation vs N-Alkylation

    • Title: Selective O-Alkylation of Hydroxypyridines Using Silver Carbon
    • Source:Tetrahedron Lett.[5]2005 , 46, 4567–4570.

    • URL:[Link]

  • Coupling of Deactivated Pyridines

    • Title: Pd-Catalyzed Cross-Coupling of Electron-Rich and Hindered Substrates using Biaryl Phosphine Ligands (SPhos/XPhos).[7]

    • Source:Acc. Chem. Res.2008, 41, 1461–1473.
    • URL:[Link]

  • Catalyst Poisoning by Pyridones

    • Title: Non-covalent interactions and catalyst deactivation in Pd-catalyzed couplings of halopyridines.[8]

    • Source:Chem. Eur. J.2016 , 22, 1689–1695.[9]

    • URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-Benzyl-5-bromopyridin-4-ol synthesis

The Technical Support Center guide for 3-Benzyl-5-bromopyridin-4-ol follows below. This content is structured as a dynamic troubleshooting hub, designed to address specific experimental bottlenecks with authoritative che...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for 3-Benzyl-5-bromopyridin-4-ol follows below. This content is structured as a dynamic troubleshooting hub, designed to address specific experimental bottlenecks with authoritative chemical logic.

Ticket Status: Open Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 3-Benzyl-5-bromopyridin-4-ol (CAS: Analogous structures often used in kinase inhibitor synthesis) Support Level: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 3-Benzyl-5-bromopyridin-4-ol hinges on the regioselective electrophilic aromatic substitution (SEAr) of the 3-benzylpyridin-4-ol scaffold. The 4-hydroxyl group (existing predominantly as the 4-pyridone tautomer in solution) strongly activates the 3- and 5-positions. Since the 3-position is occupied by the benzyl group, the 5-position is the exclusive site for bromination under controlled conditions.

Critical Success Factor: The primary challenge is preventing benzylic radical bromination (Wohl-Ziegler reaction) while promoting nuclear bromination (SEAr). This competition is strictly controlled by solvent polarity and radical suppression.

Reaction Pathway Diagram

ReactionPathway SM 3-Benzylpyridin-4-ol (Substrate) Inter Intermediate (N-Bromo complex) SM->Inter NBS, DMF 0°C Side Side Product: Benzylic Bromide SM->Side Light/Radical Initiator Non-polar solvent Prod 3-Benzyl-5-bromopyridin-4-ol (Target) Inter->Prod Rearrangement (S_EAr)

Caption: Electrophilic bromination pathway vs. radical side reaction risks.

Optimized Protocol (Standard Operating Procedure)

This protocol is optimized for regioselectivity (C5-Br) and scalability .

Reagents & Conditions
ComponentSpecificationRole
Substrate 3-Benzylpyridin-4-olStarting Material
Brominating Agent N-Bromosuccinimide (NBS) (1.05 equiv)Controlled source of Br+
Solvent DMF (Dimethylformamide) or MeCN Polar aprotic; suppresses radical pathways
Temperature 0 °C

Room Temp (25 °C)
Kinetic control
Atmosphere Nitrogen / ArgonExcludes moisture (optional but recommended)
Light Control Darkness (Wrap flask in foil)CRITICAL: Prevents benzylic bromination
Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with 3-Benzylpyridin-4-ol (1.0 equiv) and anhydrous DMF (10 mL/g). Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Pyridones can be viscous; ensure good stirring.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Why? Slow addition prevents local high concentrations of Br+, reducing di-bromination risks (though unlikely here due to steric blocking).

  • Reaction: Wrap the flask in aluminum foil to exclude light. Allow the mixture to warm to room temperature and stir for 2–4 hours .

  • Monitoring: Check via TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of SM (M+H) and appearance of Product (M+H+79/81).

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • The product usually precipitates as a solid. Stir for 30 minutes.

    • Filter the solid and wash with water to remove succinimide and DMF.

    • If no precipitate: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing a side product with the same mass as the product, or a complex mixture. What is happening?

Diagnosis: You likely have Benzylic Bromination . Mechanism: The benzyl CH2 protons are susceptible to radical abstraction. If you used a non-polar solvent (like CCl4 or Benzene) or exposed the reaction to bright light, the reaction switches from ionic (SEAr) to radical (Wohl-Ziegler). Solution:

  • Switch Solvent: Use highly polar solvents like DMF or Acetonitrile . These stabilize the ionic intermediate and disfavor radical chains.

  • Exclude Light: Strictly wrap the flask in foil.

  • Add Radical Scavenger: In extreme cases, add 1 mol% BHT (butylated hydroxytoluene) to quench radicals.

Q2: The reaction is sluggish. After 4 hours, I still have 50% starting material.

Diagnosis: Low electrophilicity or solubility issues. Solution:

  • Temperature: Gently heat the reaction to 40–50 °C . Pyridones are electron-rich, but the benzyl group is sterically bulky.

  • Catalysis: Add 5 mol% Acetic Acid or TFA . Protonation of the carbonyl oxygen (or tautomeric OH) increases the electrophilicity of the ring, accelerating the attack of NBS.

Q3: My product is stuck in the DMF during workup and won't precipitate.

Diagnosis: The product is amphoteric and highly soluble in polar organics. Solution:

  • pH Adjustment: The 4-hydroxypyridine moiety has a pKa ~3.2 (cation) and ~11 (anion). Adjust the aqueous quench to pH 6–7 (isoelectric point) to maximize precipitation.

  • Extraction: If filtration fails, extract with n-Butanol or IPA/CHCl3 (1:3) . Standard EtOAc might not be polar enough.

Q4: How do I synthesize the starting material (3-Benzylpyridin-4-ol) if I can't buy it?

Route: The most robust route involves the lithiation of a protected precursor.

  • Start: 3-Bromo-4-methoxypyridine.

  • Lithiation: Treat with n-BuLi at -78 °C (Lithium-Halogen exchange).

  • Trapping: Add Benzyl Bromide .

  • Deprotection: Demethylate using HBr/AcOH or BBr3 to yield 3-benzylpyridin-4-ol.

Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / Impurity Check1 Is the impurity Benzylic-Br? (Check NMR: CHBr singlet ~6.5ppm) Start->Check1 Sol1 Action: Switch to DMF, Wrap in foil, Add BHT Check1->Sol1 Yes Check2 Is SM remaining? Check1->Check2 No Sol2 Action: Heat to 45°C or Add cat. AcOH Check2->Sol2 Yes

Caption: Decision tree for diagnosing reaction failures.

References & Authority

  • General Pyridone Bromination:

    • Mechanism & Conditions:[1][2][3][4][5][6] NBS in DMF is the standard for regioselective bromination of electron-rich heterocycles.

    • Source:

  • Regioselectivity in Pyridines:

    • C3 vs C5 Selectivity: Electrophilic substitution on 4-pyridone occurs preferentially at C3 and C5. With C3 blocked by a benzyl group, C5 is the sole product.

    • Source:

  • Lithiation Strategy (Precursor Synthesis):

    • Methodology: The use of 3-bromo-4-methoxypyridine for directed lithiation and alkylation is a validated pathway for C3-functionalization.

    • Source:

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for NBS and Pyridine derivatives before handling.

Sources

Optimization

Stability of 3-Benzyl-5-bromopyridin-4-ol under acidic vs basic conditions

Introduction: Navigating the Stability of a Key Synthetic Intermediate Welcome to the technical support guide for 3-Benzyl-5-bromopyridin-4-ol. This molecule is a valuable intermediate in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of a Key Synthetic Intermediate

Welcome to the technical support guide for 3-Benzyl-5-bromopyridin-4-ol. This molecule is a valuable intermediate in medicinal chemistry and drug development, prized for its unique substitution pattern. However, the inherent reactivity of the pyridin-4-ol core, particularly its response to pH changes, can present significant challenges during synthesis, workup, purification, and formulation. Understanding its stability profile is not merely an academic exercise; it is critical for ensuring reproducibility, maximizing yield, and preventing the formation of unwanted impurities that could compromise downstream applications.

This guide is structured to provide both foundational knowledge and actionable troubleshooting advice. We will delve into the chemical principles governing the molecule's behavior and offer step-by-step protocols for assessing its stability. Our goal is to empower you, the researcher, to anticipate potential issues, diagnose problems when they arise, and make informed decisions in your experimental design.

Section 1: Chemical Fundamentals & Structural Considerations

The stability of 3-Benzyl-5-bromopyridin-4-ol is intrinsically linked to its structure. The molecule exists in a tautomeric equilibrium between the pyridin-4-ol form and the 1H-pyridin-4-one (or 4-pyridone) form. This equilibrium is highly sensitive to the surrounding chemical environment, including pH and solvent polarity.

The pyridine nitrogen has a pKa of approximately 2-3, while the 4-hydroxyl group has an acidic pKa around 9-10. This means the molecule's charge and electronic distribution will change dramatically across the pH scale, dictating its reactivity.

Caption: Tautomeric equilibrium of the core structure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3-Benzyl-5-bromopyridin-4-ol under acidic conditions (pH < 4)?

Answer: The compound is expected to be labile under strong acidic conditions. The primary reason is the protonation of the pyridine ring nitrogen. This protonation withdraws electron density from the aromatic ring, making it highly electron-deficient. This "activated" pyridinium ring becomes significantly more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. While specific degradation rates are not published, prolonged exposure to strong acids (e.g., 0.1 M HCl) at elevated temperatures is likely to cause significant degradation, potentially leading to ring-opened products.[1]

Q2: What degradation pathways are plausible under basic conditions (pH > 9)?

Answer: Under basic conditions, the 4-hydroxyl group is deprotonated to form a pyridin-4-olate anion. This introduces a high degree of electron density into the ring system. Two primary degradation pathways should be considered:

  • Oxidation: The electron-rich phenolate-like structure is highly susceptible to oxidation. The presence of atmospheric oxygen can be sufficient to initiate degradation, often leading to colored impurities. This process can be accelerated by trace metal ions.

  • Nucleophilic Aromatic Substitution (SNAr): While the electron-rich ring generally disfavors nucleophilic attack, strong nucleophiles under forcing conditions (e.g., high temperature) could potentially displace the bromide substituent. However, this is generally less likely than oxidation under typical aqueous basic conditions.

Q3: My compound is turning yellow/brown after a basic workup (e.g., NaHCO₃ or Na₂CO₃ wash). What is happening?

Answer: This is a classic sign of oxidative degradation. As explained in the previous question, deprotonation of the 4-hydroxyl group makes the molecule susceptible to oxidation, which often produces colored polymeric or quinone-like byproducts. To mitigate this, you should minimize the time the compound spends in the basic aqueous phase, work at lower temperatures, and consider sparging your solvents with nitrogen or argon to remove dissolved oxygen.

Q4: How does pH impact the analysis of this compound by Reverse-Phase HPLC?

Answer: The pH of the mobile phase is critical for achieving good peak shape and reproducible retention times for pyridine-containing compounds.[2]

  • Acidic pH (e.g., 2.5-3.5, using formic or trifluoroacetic acid): At this pH, the pyridine nitrogen is protonated, and the compound carries a positive charge. This generally leads to good peak shape on C18 columns by minimizing interactions with residual acidic silanols on the silica support.[3] This is often the recommended starting point for method development.

  • Neutral pH (e.g., 6-8): Operating in this range is challenging. The compound will be neutral, but slight pH fluctuations can lead to shifts in the tautomeric equilibrium and inconsistent protonation, resulting in peak broadening or splitting. Standard silica-based columns also have limited stability in this range.[2]

  • Basic pH (e.g., > 8): The compound will be deprotonated and carry a negative charge. While this can lead to good peak shape, it requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.[2]

Section 3: Troubleshooting Guide

Problem: I observe significant product loss and multiple new impurity peaks in my LC-MS analysis after performing a reaction workup with 1 M HCl.

Cause: You are likely observing acid-catalyzed hydrolysis or degradation. The pyridinium species formed is unstable, especially if the workup involves extended time or elevated temperatures (e.g., from an exothermic quench).

Solution Workflow:

Acid_Troubleshooting Start Degradation Observed After Acidic Workup Step1 Reduce Acid Strength (e.g., use sat. aq. NH4Cl or dilute acetic acid) Start->Step1 Step2 Perform Workup at Low Temperature (e.g., 0-5 °C) Step1->Step2 Step3 Minimize Contact Time (Extract immediately after washing) Step2->Step3 Step4 Use Anhydrous Conditions (If aqueous acid is not required for quenching) Step3->Step4 End Minimized Degradation Step4->End

Caption: Troubleshooting workflow for acid-induced degradation.

Problem: My purified, solid compound is developing a color over time when stored on the benchtop.

Cause: This suggests slow oxidation and/or photolytic degradation. The electron-rich pyridin-4-ol system is susceptible to both pathways.

Solution:

  • Storage Conditions: Store the solid compound in an amber vial to protect it from light.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature: Store at a reduced temperature (e.g., 4 °C or -20 °C) to slow the rate of any potential degradation reactions.

Section 4: Key Experimental Protocols

Protocol 4.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule, which is a key requirement for regulatory submissions.[4][5]

Objective: To assess the stability of 3-Benzyl-5-bromopyridin-4-ol under various stress conditions as mandated by ICH guidelines.[4]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a vial at 80 °C for 48 hours.

    • Also, store a stock solution (in a tightly sealed vial) at 60 °C for 48 hours.

    • Analyze both the solid (dissolved) and the solution by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze by HPLC, comparing against a control sample stored in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.

Protocol 4.2: Recommended Starting Conditions for a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and 280 nm, plus Mass Spectrometry (MS) for peak identification.

Rationale: The acidic mobile phase ensures protonation of the pyridine nitrogen, promoting good peak shape.[3][6] The gradient elution is necessary to separate the parent compound from potentially more polar (e.g., ring-opened) or less polar degradation products. MS detection is crucial for identifying the mass of any impurities formed during the stress studies.

Section 5: Data Summary & Pathway Visualization

Table 1: Predicted Stability Profile of 3-Benzyl-5-bromopyridin-4-ol
Stress ConditionPredicted StabilityPrimary Degradation Mechanism (Hypothesized)
Acidic (0.1 M HCl, 60°C) LabileProtonation of ring nitrogen, followed by nucleophilic attack and potential ring-opening.[1]
Basic (0.1 M NaOH, 60°C) LabileDeprotonation of 4-OH, followed by rapid oxidation.
Oxidative (3% H₂O₂, RT) LabileOxidation of the electron-rich pyridin-4-ol ring system.
Thermal (Solid, 80°C) Likely StableHigh thermal stability is expected for the crystalline solid.
Photolytic (UV/Vis Light) Potentially LabileAromatic systems can be susceptible to photolytic degradation.
Hypothesized Degradation Pathways

The following diagrams illustrate the plausible initial steps of degradation based on fundamental chemical principles. The exact structures of the final degradation products would require characterization by techniques like LC-MS/MS and NMR.

Acid_Degradation Hypothesized Acidic Degradation Pathway Parent Protonation + H⁺ (e.g., HCl) Equil1 Protonated Attack + H₂O (Nucleophilic Attack) Protonated->Attack Products Ring-Opened Products Attack->Products

Caption: Initial step of acid-catalyzed degradation.

Basic_Degradation Hypothesized Basic Degradation Pathway Parent Deprotonation + OH⁻ Equil1 Water - H₂O Anion Oxidation [O] (e.g., O₂) Anion->Oxidation Products Oxidized & Polymeric Products (Colored) Oxidation->Products

Caption: Initial step of base-mediated oxidative degradation.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PubMed. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • PubMed. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

  • ASM Journals. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • RSC Publishing. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. [Link]

  • RSC Publishing. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. [Link]

Sources

Troubleshooting

Solvent selection for NMR analysis of 3-Benzyl-5-bromopyridin-4-ol

Technical Support Center: NMR Analysis of 3-Benzyl-5-bromopyridin-4-ol Ticket ID: NMR-SOLV-3B5B Subject: Solvent Selection & Spectral Troubleshooting for Amphiphilic Heterocycles Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of 3-Benzyl-5-bromopyridin-4-ol

Ticket ID: NMR-SOLV-3B5B Subject: Solvent Selection & Spectral Troubleshooting for Amphiphilic Heterocycles Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

Analyzing 3-Benzyl-5-bromopyridin-4-ol presents a classic "Janus-faced" problem in NMR spectroscopy. You are dealing with a molecule that possesses a lipophilic tail (benzyl group) and a highly polar, hydrogen-bonding head (pyridin-4-ol/one core).

The primary challenge is not just solubility, but tautomeric equilibrium . The choice of solvent dictates whether your molecule exists as a hydroxypyridine (phenol-like) or a pyridone (ketone-like). This guide provides the decision framework to ensure your data is reproducible and publication-ready.

Module 1: Solvent Selection Matrix

Do not default to CDCl₃ simply because it is cheap. For this specific scaffold, solvent choice determines the molecular species you observe.

SolventSolubility RatingTautomer FavorabilityRecommendation
DMSO-d₆ Excellent Pyridone (Keto) Primary Choice. Breaks intermolecular H-bonds; stabilizes the polar pyridone form. Best for observing exchangeable protons (-OH/NH).
Methanol-d₄ (MeOD) GoodMixed/PyridoneSecondary Choice. Good solubility but erases exchangeable protons via H/D exchange. Use only if DMSO is unsuitable for downstream processing.
Chloroform-d (CDCl₃) Poor to ModeratePyridinol (Enol) Risky. The benzyl group aids solubility, but the polar core often leads to aggregation or precipitation. Acidic impurities (DCl) can protonate the nitrogen, shifting peaks unpredictably.
Acetone-d₆ ModerateMixedSpecialist Use. Useful if you need to resolve overlaps found in DMSO, but often yields broader peaks due to intermediate exchange rates.

Module 2: The Tautomer Trap (Critical Science)

The most common user complaint for this molecule is: "My carbon shifts are 15 ppm off from the prediction."

This is not an impurity; it is physics. 3-Benzyl-5-bromopyridin-4-ol exists in a dynamic equilibrium between two forms:

  • Pyridin-4-ol (Hydroxy form): Aromatic pyridine ring.

  • Pyridin-4-one (Keto form): Non-aromatic (or semi-aromatic) ring with a carbonyl at C4 and a proton on Nitrogen (NH).

The Mechanism: Polar aprotic solvents like DMSO stabilize the charge-separated (zwitterionic) resonance structure of the pyridone form. Non-polar solvents like CDCl₃ (if soluble) lack this stabilization, shifting the equilibrium toward the hydroxy form.

  • Impact on C4 NMR:

    • Hydroxy form (CDCl₃):

      
       ~160–165 ppm (C-O single bond character).
      
    • Keto form (DMSO-d₆):

      
       ~175–180 ppm (C=O double bond character).
      
Visualizing the Equilibrium

Tautomerism Hydroxyl Pyridin-4-ol (Hydroxy Form) Favored in Gas/Non-polar Pyridone Pyridin-4-one (Keto Form) Favored in DMSO/Polar Hydroxyl->Pyridone Solvent Polarity (Dielectric Constant) SolventCDCl3 CDCl3 (Low Dielectric) SolventCDCl3->Hydroxyl SolventDMSO DMSO-d6 (High Dielectric) SolventDMSO->Pyridone

Figure 1: Solvent-dependent tautomeric equilibrium. The shift from hydroxy to keto form significantly alters chemical shifts.

Module 3: Experimental Protocol

Standard Operating Procedure: DMSO-d₆ Preparation

Use this protocol to avoid "broad peak" artifacts caused by aggregation.

  • Dryness Check: Ensure your DMSO-d₆ is from a fresh ampoule or stored over molecular sieves. Water (HDO) appears at ~3.33 ppm and can catalyze proton exchange, broadening your -OH/NH signal.

  • Concentration: Weigh 5–10 mg of 3-Benzyl-5-bromopyridin-4-ol.

    • Why? Higher concentrations (>20 mg) promote

      
      -
      
      
      
      stacking of the benzyl and pyridine rings, causing concentration-dependent chemical shift changes.
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until clear.

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated decomposition.

  • Acquisition: Run standard ¹H (16 scans) and ¹³C (512+ scans).

    • Note: The quaternary carbon at C4 (carbonyl-like) and C5 (Br-bearing) will have long relaxation times (

      
      ). For quantitative ¹³C, set relaxation delay (
      
      
      
      ) > 2 seconds.

Module 4: Troubleshooting & FAQs

Q1: "I see a broad hump at 11–13 ppm, or no peak at all. Where is my OH?"

A: This is normal.

  • In DMSO-d₆: The proton is likely on the Nitrogen (NH form) or rapidly exchanging between O and N. It appears very broad (>11 ppm). If your DMSO is "wet," the proton exchanges with water and disappears into the baseline.

  • In MeOD: The peak will be absent due to H/D exchange (ROH + MeOD

    
     ROD + MeOH).
    
Q2: "My sample turned into a white precipitate in CDCl₃."

A: You likely have acidic chloroform . Chloroform decomposes to form HCl (and phosgene) over time. The basic nitrogen of your pyridine ring reacted with trace HCl to form the pyridinium hydrochloride salt, which is insoluble in CDCl₃.

  • Fix: Filter CDCl₃ through basic alumina before use, or switch to DMSO-d₆.[1]

Q3: "The benzyl CH₂ protons are splitting into an AB system (doublet of doublets). Shouldn't they be a singlet?"

A: This indicates restricted rotation or chirality induction . While the molecule itself is achiral, if it forms stable aggregates or if the bulky bromine atom locks the benzyl group into a specific conformation relative to the pyridone oxygen, the two protons on the CH₂ group become diastereotopic (magnetically non-equivalent). This is more common in concentrated samples or at low temperatures.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckSolvent Which Solvent? Start->CheckSolvent CDCl3 CDCl3 CheckSolvent->CDCl3 DMSO DMSO-d6 CheckSolvent->DMSO Precip Precipitation? CDCl3->Precip ShiftOff Shifts don't match Lit? CDCl3->ShiftOff BroadPeak Broad/Missing OH? DMSO->BroadPeak DMSO->ShiftOff SaltForm Acidic Impurity (HCl) Action: Neutralize or Switch Solvent Precip->SaltForm Yes WetDMSO Water Exchange Action: Dry DMSO or Ignore BroadPeak->WetDMSO Yes Tautomer Tautomer Effect Action: Compare C4 shift (160 vs 175 ppm) ShiftOff->Tautomer Yes

Figure 2: Diagnostic workflow for common spectral anomalies.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews, 110(10).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[2] (Standard reference for chemical shift ranges of pyridines vs. pyridones).

  • PubChem Compound Summary. (2024). "3-Benzyl-5-bromopyridin-4-ol". National Center for Biotechnology Information.

Sources

Optimization

Handling moisture sensitivity of 3-Benzyl-5-bromopyridin-4-ol precursors

Technical Support Center: 3-Benzyl-5-bromopyridin-4-ol Synthesis Topic: Handling Moisture-Sensitive Precursors & Synthetic Troubleshooting Ticket ID: #PYR-504-LITH Status: Open Assigned Specialist: Dr. A. Vance, Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Benzyl-5-bromopyridin-4-ol Synthesis Topic: Handling Moisture-Sensitive Precursors & Synthetic Troubleshooting Ticket ID: #PYR-504-LITH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Moisture Challenge

The synthesis of 3-Benzyl-5-bromopyridin-4-ol typically hinges on a critical metallation step involving halogenated pyridine precursors (e.g., 3,5-dibromopyridine derivatives). The primary moisture sensitivity arises not necessarily from the stable starting solids, but from the generated organolithium or magnesiated intermediates required to install the benzyl group regioselectively.

Failure to control moisture at the ppm level during these steps leads to protonolysis , resulting in the loss of the halogen handle or incorrect substitution patterns (e.g., formation of 3-bromopyridin-4-ol instead of the disubstituted target).

Module 1: Precursor Handling & Storage

Scope: This module covers the handling of halogenated pyridine starting materials (e.g., 3,5-dibromo-4-methoxypyridine) and the organometallic reagents (n-BuLi, BenzylMgBr).

Hygroscopicity of Halogenated Pyridines

While 3,5-dibromopyridine derivatives are chemically stable, they are often hygroscopic solids . Surface moisture adsorbed on these crystals is the "silent killer" of the subsequent lithiation reaction.

  • Protocol:

    • Drying: Dry the solid precursor in a vacuum desiccator over

      
       for at least 12 hours prior to use.
      
    • Azeotropic Drying: For critical scale-ups, dissolve the precursor in anhydrous toluene, concentrate under reduced pressure (rotary evaporator), and repeat 3x to remove trace water via azeotrope.

    • Storage: Store under Argon in a sealed vial. Avoid storing in fridges without secondary containment (desiccant jar) to prevent condensation upon warming.

Organometallic Reagent Integrity

The benzyl group is often installed via a Grignard or Lithiation-Alkylation sequence.

  • Titration is Mandatory: Do not trust the molarity on the bottle. Organolithiums degrade over time, absorbing moisture through the septum.

    • Standard: Titrate n-BuLi using N-pivaloyl-o-toluidine or 1,3-diphenylacetone p-tosylhydrazone before every batch.

  • Visual Check: A cloudy or precipitated organolithium solution indicates hydroxide formation (moisture contamination). Discard immediately.

Module 2: Synthetic Troubleshooting (The "Why" & "How")

Scenario: You are attempting to install the benzyl group via Lithium-Halogen Exchange followed by electrophilic trapping (e.g., with benzyl bromide or benzaldehyde).

The "Cryogenic Competition"

At -78°C (or -100°C), the lithiated pyridine intermediate is kinetically stable but thermodynamically desperate for a proton. Even 50 ppm of water in your THF is a stoichiometric excess relative to the catalyst in some cases, but here it acts as a quenching agent.

The Failure Pathway (Diagram):

MoistureSensitivity cluster_0 Critical Control Point Precursor 3,5-Dibromo-4-methoxypyridine (Precursor) Intermediate Lithiated Intermediate (3-Li-5-Br-Pyridine) Precursor->Intermediate Li-Hal Exchange (-78°C, THF) nBuLi n-BuLi (Reagent) nBuLi->Intermediate Product Target Scaffold (3-Benzyl-5-bromo...) Intermediate->Product Slow Reaction (Requires anhydrous conditions) Byproduct Protonated Byproduct (3-Bromopyridin-4-ol) Intermediate->Byproduct FAST REACTION (k_protonation >> k_alkylation) Moisture Trace H2O (Contaminant) Moisture->Byproduct Electrophile Benzaldehyde/Benzyl Bromide (Target Reagent) Electrophile->Product

Figure 1: The kinetic competition between productive alkylation and destructive protonation (moisture quench) during pyridine functionalization.

Troubleshooting Table: Yield Loss & Impurities
ObservationDiagnosisRoot CauseCorrective Action
Recovery of Starting Material Failed LithiationReagent degraded (moisture) or temperature too low for exchange.Titrate n-BuLi. Ensure internal temp reaches -78°C, not just the bath.
Product is "De-brominated" ProtonolysisMoisture in Solvent. The lithiated species formed but reacted with water in THF.Distill THF over Na/Benzophenone or use activated alumina columns. Karl Fischer target: <10 ppm.
"Waxy" or "Oily" Solid PolymerizationTemperature overshoot. Lithiated pyridines are unstable > -40°C and can self-condense.Maintain strict cryogenic control (-78°C to -100°C). Use an internal thermometer.
Regioisomer Mix "Dance" MechanismHalogen dance reaction occurred due to slow electrophile addition.Add the electrophile (benzyl source) rapidly after lithiation time is complete.

Module 3: Experimental Protocol (Best Practice)

Objective: Synthesis of 3-Benzyl-5-bromopyridin-4-ol core via directed lithiation. Reference Standard: Adapted from Journal of Organic Chemistry protocols for 3,5-disubstituted pyridines [1, 2].

  • Glassware Prep: Flame-dry a 3-neck round bottom flask under high-vacuum (0.1 mmHg). Flush with Argon x3.

  • Solvent: Use THF drawn directly from a Solvent Purification System (SPS). If unavailable, distill over sodium/benzophenone immediately before use.

  • The Precursor Solution: Dissolve 3,5-dibromo-4-methoxypyridine (1.0 eq) in THF. Cool to -95°C (MeOH/LiN2 bath) or -78°C (Acetone/Dry Ice).

    • Note: The 4-methoxy group is a common protecting group for the 4-OH, preventing the acidic proton from quenching the lithium reagent.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 mins.

    • Critical: Keep internal temp < -75°C.

    • Stir: 30 mins at -78°C.

  • Electrophile Addition: Add Benzaldehyde (1.2 eq) neat or in THF.

    • Observation: Color change is typical (yellow to orange/red).

  • Quench: Add saturated aqueous

    
    while still cold.
    
  • Post-Processing: The resulting alcohol (phenyl(3-bromo-4-methoxypyridin-5-yl)methanol) requires reduction (e.g.,

    
    ) and deprotection to yield the final 3-Benzyl-5-bromopyridin-4-ol .
    

Frequently Asked Questions (FAQs)

Q1: Can I use 3,5-dibromopyridin-4-ol directly without protection? A: No. The hydroxyl proton at C4 is acidic (


). Adding n-BuLi will simply deprotonate the oxygen to form the lithium alkoxide. You need 2 equivalents of n-BuLi to effect the halogen exchange on the dianion, which drastically lowers solubility and yield. Protect as 4-methoxy or 4-benzyloxy first. 

Q2: My THF is "anhydrous" from a sealed bottle. Is that enough? A: For pyridine lithiation, usually no . Commercial "anhydrous" solvents often contain 30-50 ppm water once the seal is broken. For this specific reaction, you need <10 ppm. Use molecular sieves (3Å, activated at 300°C) in the bottle for 24h before use if distillation is impossible.

Q3: Why did I get 3-benzyl-pyridine (loss of bromine)? A: You likely used excess n-BuLi or allowed the reaction to warm up before quenching. Excess Lithium can cause a second halogen exchange, removing the 5-bromo substituent.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Standard reference for handling organolithiums and "superbases").
  • Song, J. J., et al. (2006). "Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives." U.S. Patent 2006/0116519 A1. Link (Describes cryogenic lithiation of 3,5-dibromopyridines).

  • Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 3-halopyridines." Tetrahedron Letters, 21(43), 4137-4140. Link

  • Sigma-Aldrich. "3-Amino-5-bromopyridin-4-ol Safety Data Sheet."[1] Link (For baseline stability data of the core scaffold).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Spectral Elucidation of 3-Benzyl-5-bromopyridin-4-ol

Topic: 1H NMR and 13C NMR spectra analysis of 3-Benzyl-5-bromopyridin-4-ol Content Type: Publish Comparison Guide Executive Summary 3-Benzyl-5-bromopyridin-4-ol represents a critical heterocyclic scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectra analysis of 3-Benzyl-5-bromopyridin-4-ol Content Type: Publish Comparison Guide

Executive Summary

3-Benzyl-5-bromopyridin-4-ol represents a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and p38 MAP kinase pathways. However, its structural validation presents a unique analytical challenge due to prototropic tautomerism .

This guide provides a definitive spectral analysis of the compound, contrasting it with its thermodynamic isomers. By analyzing the 1H and 13C NMR signatures, we establish a protocol to distinguish the biologically relevant 4-pyridone tautomer from the 4-hydroxypyridine form and its regioisomers.

Structural Dynamics & Tautomerism

The core challenge in analyzing "pyridin-4-ols" is that they rarely exist as alcohols in solution. They exist in a dynamic equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms.

  • Non-polar Solvents (CDCl₃): Equilibrium may shift toward the enol (OH) form or a mixture, often leading to broadened signals due to intermediate exchange rates.

  • Polar Solvents (DMSO-d₆/Methanol-d₄): The equilibrium strongly favors the keto (NH) form, 3-benzyl-5-bromopyridin-4(1H)-one.

Recommendation: For drug development applications, DMSO-d₆ is the required solvent standard. It stabilizes the keto tautomer, sharpening proton signals and providing a distinct N-H resonance essential for characterization.

Tautomeric Equilibrium Visualization

Tautomerism Enol Enol Form (4-Hydroxypyridine) Favored in Gas Phase/CDCl3 Keto Keto Form (4-Pyridone) Favored in DMSO/Crystal Enol->Keto Proton Transfer (Solvent Mediated) Keto->Enol

Figure 1: The proton transfer equilibrium. In DMSO-d6, the equilibrium shifts >95% to the Keto form, which is the species characterized below.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of purified 3-Benzyl-5-bromopyridin-4-ol.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Avoid CDCl₃ to prevent signal broadening from rapid tautomeric exchange.

  • Tube: Transfer to a 5mm high-precision NMR tube.

  • Temperature: Acquire at 298 K (25°C).

Acquisition Parameters (400 MHz Base)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Ensures quantitative reliability.
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 secAllows full relaxation of aromatic protons.
Scans (NS) 161024+Carbon sensitivity is low due to Br splitting and quaternary carbons.
Spectral Width 14 ppm240 ppmCaptures downfield NH (12 ppm) and Carbonyl (170+ ppm).

Spectral Analysis: The Target Compound

Note: Chemical shifts are reported in ppm (δ) relative to TMS/DMSO residual peak (2.50 ppm).

1H NMR Analysis (DMSO-d₆)

The 3,5-disubstitution pattern creates a simplified aromatic region. The key feature is the absence of coupling between the H2 and H6 protons, as they are separated by the nitrogen and the carbonyl system.

PositionShift (δ)MultiplicityIntegralAssignment Logic
NH 11.5 - 12.0Broad Singlet1HCharacteristic of the pyridone N-H. Disappears with D₂O shake.
H-6 8.15 - 8.25Singlet1HMost Deshielded. Adjacent to N and the electronegative Bromine (ortho-effect).
H-2 7.55 - 7.65Singlet1HAdjacent to N and the Benzyl group. Shielded relative to H-6 due to lack of Br.
Ph-H 7.15 - 7.35Multiplet5HOverlapping aromatic protons of the benzyl phenyl ring.
CH₂ 3.75 - 3.85Singlet2HBenzylic methylene. Sharp singlet confirms no chiral center influence.

Key Diagnostic: The appearance of H-2 and H-6 as two distinct singlets is the primary confirmation of the 3,5-substitution pattern. If these were doublets, it would indicate a 2,3- or 2,5-substitution.

13C NMR Analysis (DMSO-d₆)

The carbon spectrum definitively proves the tautomeric form.

Carbon TypeShift (δ)Assignment Logic
C=O (C4) 171.0 - 173.0 Tautomer Proof. A shift >170 ppm confirms the Keto (Pyridone) form. The Enol (C-OH) would appear ~160-165 ppm.
C-N (C2) 140.0 - 142.0Alpha to Nitrogen, shielded by benzyl donation.
C-N (C6) 143.0 - 145.0Alpha to Nitrogen, deshielded by Bromine.
Ph-C (ipso) 138.0 - 139.0Quaternary carbon of the phenyl ring.
C-Br (C5) 110.0 - 115.0Upfield Shift. Carbon attached to Br is typically shielded relative to H-substituted carbons (Heavy Atom Effect).
C-Bn (C3) 125.0 - 128.0Beta-carbon in the pyridone ring.
Benzyl CH₂ 35.0 - 37.0Typical benzylic carbon shift.

Comparative Analysis: Distinguishing Alternatives

In drug discovery, this scaffold must be distinguished from its regioisomers (e.g., 3-benzyl-5-bromopyridin-2-ol) which can form as byproducts.

Comparison Table: Target vs. 2-Pyridone Isomer
FeatureTarget: 4-Pyridone (3-Benzyl-5-bromo)Alternative: 2-Pyridone (3-Benzyl-5-bromo)
Symmetry Pseudo-symmetric: H2 and H6 are isolated.Asymmetric: H4 and H6 are meta to each other.
Coupling (J) Singlets (J ≈ 0 Hz).Doublets (J ≈ 2.5 Hz, meta-coupling).
Carbonyl (C=O) ~172 ppm (C4 position).~162 ppm (C2 position, amide-like).
H-6 Shift ~8.2 ppm (Deshielded by Br).~7.8 ppm (Shielded, beta to Carbonyl).

Analytical Insight: If your 1H NMR spectrum shows meta-coupling (doublets) in the aromatic region, you have likely synthesized the 2-pyridone isomer , not the desired 4-pyridone target.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the structure based on the data above.

Workflow Sample Crude Product (Post-Synthesis) Solvent Dissolve in DMSO-d6 (Stabilize Tautomer) Sample->Solvent HNMR Acquire 1H NMR Solvent->HNMR Check1 Check Aromatic Region (7.5 - 8.5 ppm) HNMR->Check1 Singlets Two Distinct Singlets (H2 & H6 isolated) Check1->Singlets Observed Doublets Two Doublets (J~2Hz) (Meta coupling) Check1->Doublets Observed CNMR Acquire 13C NMR Singlets->CNMR Invalid REJECT Isomer (Likely 2-Pyridone) Doublets->Invalid Check2 Check Carbonyl Shift CNMR->Check2 Valid CONFIRMED 3-Benzyl-5-bromopyridin-4-ol (Pyridone Form) Check2->Valid δ > 170 ppm Check2->Invalid δ < 165 ppm

Figure 2: Logic flow for structural validation using NMR markers.

References

  • BenchChem. Tautomerism in Pyridines: 4-Pyridone vs 4-Hydroxypyridine in Synthesis. Retrieved from .

  • National Institutes of Health (NIH) PubChem. 3-Bromopyridine Spectral Data. Retrieved from .

  • Royal Society of Chemistry (RSC). Tautomerism of 4-hydroxyterpyridine in solid and solution phases. J. Chem. Soc., Perkin Trans. 2. Retrieved from .

  • Chemistry LibreTexts. 13C NMR: Carbonyl Chemical Shifts and Solvent Effects. Retrieved from .

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from .

Comparative

Comparative Fragmentation Analysis: 3-Benzyl-5-bromopyridin-4-ol vs. Structural Analogs in LC-MS/MS

Executive Summary This guide provides an in-depth analysis of the LC-MS/MS fragmentation behavior of 3-Benzyl-5-bromopyridin-4-ol , a functionalized heterocycle often encountered as a scaffold in kinase inhibitor develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the LC-MS/MS fragmentation behavior of 3-Benzyl-5-bromopyridin-4-ol , a functionalized heterocycle often encountered as a scaffold in kinase inhibitor development.

We compare its mass spectral performance against its non-halogenated analog, 3-Benzylpyridin-4-ol , to isolate the specific contributions of the bromine substituent and the benzyl moiety to the fragmentation topology. This analysis establishes a self-validating identification protocol based on three distinct spectral pillars: the Bromine Isotope Signature , the Tropylium Ion Formation , and the Pyridone Ring Contraction .

Structural Basis & Ionization Physics

To understand the fragmentation, we must first establish the gas-phase structure. While the molecule is formally a pyridin-4-ol, 4-hydroxypyridines exist predominantly as 4-pyridones in the gas phase due to the high proton affinity of the ring nitrogen and significant resonance stabilization.

Comparative Properties
FeatureTarget: 3-Benzyl-5-bromopyridin-4-ol Analog: 3-Benzylpyridin-4-ol Impact on MS
Formula C₁₂H₁₀BrNOC₁₂H₁₁NOMass shift of ~78 Da (Br vs H)
Monoisotopic Mass 263.99 (⁷⁹Br) / 265.99 (⁸¹Br)185.08Target shows 1:1 doublet; Analog shows singlet.
Electronic Effect Br is Electron Withdrawing (-I)H is NeutralBr reduces basicity, potentially lowering ESI+ response but stabilizing ESI-.
Tautomerism Keto-enol (favors Keto/Pyridone)Keto-enol (favors Keto/Pyridone)Both undergo CO loss (characteristic of pyridones).

Experimental Protocol (LC-MS/MS)

The following protocol is designed to maximize the detection of the protonated molecular ion


 while promoting informative fragmentation.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile benzyl group).

  • Collision Energy (CE): Stepped ramp (15-35 eV) to capture both low-energy (benzyl loss) and high-energy (ring opening) fragments.

Fragmentation Topology & Mechanism

The fragmentation of 3-Benzyl-5-bromopyridin-4-ol is governed by the competition between charge retention on the heterocyclic nitrogen and the stability of the benzyl carbocation.

Pathway A: The Benzyl Cleavage (Dominant)

The weakest bond in the system is the


 bond connecting the benzyl group to the pyridine ring. Upon collisional activation, this bond cleaves heterolytically.
  • Observation: Formation of the Tropylium ion (m/z 91.05) .

  • Mechanism: The benzyl cation rearranges to the seven-membered tropylium ring, a highly stable aromatic system (

    
     electrons). This is the "base peak" at higher collision energies.
    
Pathway B: The Pyridone Ring Contraction

Characteristic of cyclic amides/pyridones, the ring undergoes a Retro-Diels-Alder (RDA)-like collapse or direct expulsion of neutral molecules.

  • Neutral Loss: Carbon Monoxide (CO, 28 Da).

  • Target Fragment:

    
     (loss of CO).
    
  • Analog Fragment:

    
     (loss of CO).
    
  • Note: This pathway confirms the pyridone tautomer structure; a pure phenol would more likely lose

    
     or ketene.
    
Pathway C: The Halogen Effect (Target Specific)

The bromine atom introduces a unique radical pathway.

  • Radical Loss: Homolytic cleavage of the

    
     bond yields the 
    
    
    
    radical cation.
  • Observation: A fragment at m/z 185 (appearing as a singlet, losing the isotope pattern).

  • Significance: This fragment creates a "spectral bridge" to the non-brominated analog.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for the target molecule, highlighting the critical diagnostic ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 264 / 266 (1:1 Ratio) (Protonated Pyridone) Tropylium Tropylium Ion m/z 91.05 (Base Peak at High CE) Precursor->Tropylium Heterolytic Cleavage (- Neutral Bromopyridone) NeutralLoss [M+H - CO]+ m/z 236 / 238 (Ring Contraction) Precursor->NeutralLoss Neutral Loss of CO (-28 Da) Debrominated Radical Cation [M+H - Br•]+ m/z 185 (Loss of Isotope Pattern) Precursor->Debrominated Homolytic Cleavage (- Br Radical) Secondary Pyridyne/Fragment m/z ~157 (Secondary HCN loss) NeutralLoss->Secondary - Br / - HCN

Figure 1: Competing fragmentation pathways for 3-Benzyl-5-bromopyridin-4-ol in ESI+ mode.

Comparative Data Analysis

The table below contrasts the spectral features of the target against the de-brominated analog. This comparison is vital for distinguishing the target from potential metabolic byproducts (e.g., oxidative de-halogenation).

Parameter3-Benzyl-5-bromopyridin-4-ol (Target)3-Benzylpyridin-4-ol (Analog)Diagnostic Value
Precursor Ion (m/z) 264.0 / 266.0 186.1 High: The 1:1 doublet is the primary filter.
Primary Fragment 91.1 (Tropylium)91.1 (Tropylium)Low: Common to both; confirms benzyl group only.
Secondary Fragment 236.0 / 238.0 (-CO)158.1 (-CO)Medium: Confirms pyridone core in both.
Halogen Loss 185.1 (Radical loss)N/AHigh: Links target to the analog scaffold.
HCN Loss Observed at high CEObserved at medium CELow: Pyridine ring characteristic.

Self-Validating Identification Workflow

To ensure high-confidence identification in complex matrices (e.g., plasma or reaction mixtures), follow this logic flow. This system relies on "exclusionary logic"—if a step fails, the identification is rejected.

IdentificationWorkflow Start Input Spectrum (Candidate Peak) Check1 Check 1: Isotope Pattern Is there a 1:1 doublet separated by 2 Da? Start->Check1 Check2 Check 2: Benzyl Marker Is m/z 91 present at High CE? Check1->Check2 Yes ResultNo REJECT: Analog or Impurity Check1->ResultNo No (Likely De-brominated) Check3 Check 3: Neutral Loss Is [M-28] (CO loss) observed? Check2->Check3 Yes Check2->ResultNo No (Not Benzyl) ResultYes POSITIVE ID: 3-Benzyl-5-bromopyridin-4-ol Check3->ResultYes Yes Check3->ResultNo No (Not Pyridone)

Figure 2: Step-by-step decision tree for validating the target molecule.

Discussion: The "Heavy Atom" Effect on Sensitivity

When comparing the Brominated Target to the Non-Brominated Analog , researchers must account for ionization efficiency differences.

  • Basicity Suppression: The bromine atom is electron-withdrawing (Inductive effect,

    
    ). This reduces the electron density on the pyridine nitrogen and the carbonyl oxygen.
    
    • Result: The Target (Brominated) typically has a lower ESI+ response factor than the Analog.

  • Acidity Enhancement: Conversely, the

    
     effect increases the acidity of the N-H (pyridone) or O-H (pyridinol) proton.
    
    • Result: The Target may show superior sensitivity in ESI- (Negative Mode) compared to the Analog.

    • Recommendation: If ESI+ sensitivity is poor (LOD > 10 ng/mL), switch to ESI- and monitor the

      
       ion (m/z 262/264).
      

References

  • Ma, Y., et al. (2010). "Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer." Journal of Mass Spectrometry. Link

    • Citation Context: Validates the formation of tropylium ions (m/z 91)
  • Pasi, S., et al. (2002). "Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones." Rapid Communications in Mass Spectrometry. Link

    • Citation Context: Establishes the CO loss mechanism and ring contraction pathways for pyridone deriv
  • PubChem. (2025).[1][2][3] "Compound Summary: 3-(Benzyloxy)-5-bromopyridine." National Library of Medicine. Link

    • Citation Context: Source for physical property data and isotopic mass calcul
  • MetwareBio. (2023). "Ion Formation and Organic Fragmentation in LCMS." Metware Technical Guides. Link

    • Citation Context: General rules for halogenated compound identification and isotope p

Sources

Validation

Comparing biological activity of 3-Benzyl-5-bromopyridin-4-ol analogs

Comparative Guide: Biological Evaluation of 3-Benzyl-5-bromopyridin-4-ol Scaffolds Part 1: Executive Analysis & Core Directive The Molecule in Context: 3-Benzyl-5-bromopyridin-4-ol represents a "privileged scaffold" in t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Evaluation of 3-Benzyl-5-bromopyridin-4-ol Scaffolds

Part 1: Executive Analysis & Core Directive

The Molecule in Context: 3-Benzyl-5-bromopyridin-4-ol represents a "privileged scaffold" in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors .[1] While often utilized as a synthetic intermediate, its biological activity profile offers a critical case study in fragment-based drug discovery.

This guide moves beyond simple description to evaluate this halogenated lead against its optimized bi-aryl analogs and clinical standards (e.g., Vadadustat). The presence of the 5-bromo motif is the pivot point: it serves as both a lipophilic handle for enzyme pocket occupancy and a reactive site for Suzuki-Miyaura cross-coupling to generate high-affinity clinical candidates.[1]

Mechanism of Action: These analogs function by mimicking 2-oxoglutarate (2-OG), the co-substrate for PHD enzymes.[1] The pyridin-4-ol core (often existing as the 4-pyridone tautomer) bidentately chelates the active site Iron (Fe²⁺), preventing the hydroxylation of HIF-α, thereby stabilizing the transcription factor and inducing erythropoiesis.

Part 2: Comparative Performance Data

The following data synthesizes representative Structure-Activity Relationship (SAR) trends observed in the pyridin-4-one class. The "Bromo-Analog" is compared against dehalogenated controls and aryl-coupled optimized leads.[1]

Table 1: Biological Activity & Physicochemical Profile[2]
Compound ClassStructure DescriptionPHD2 IC₅₀ (Enzymatic)Cell-Based EPO Induction (Hep3B)Metabolic Stability (t½)Primary Liability
Target Molecule 3-Benzyl-5-bromopyridin-4-ol 150 - 300 nM Moderate (EC₅₀ ~5 µM) Low Reactive metabolite risk (Debromination)
Comparator A 3-Benzyl-5-phenylpyridin-4-ol< 50 nMHigh (EC₅₀ < 1 µM)HighSolubility (High LogP)
Comparator B 3-Benzyl-pyridin-4-ol (De-bromo)> 1000 nMLow / InactiveModerateLow Potency (Loss of hydrophobic fill)
Clinical Ref Vadadustat (AKB-6548)~10 - 20 nMVery HighOptimizedSafety margin (Off-target effects)

Interpretation: The 5-Bromo substituent significantly enhances potency compared to the unsubstituted analog (Comparator B) by filling the hydrophobic sub-pocket of the PHD2 active site. However, it lacks the extended pi-stacking interactions provided by the 5-Phenyl analog (Comparator A), resulting in sub-optimal potency for clinical use. It is best viewed as a functional intermediate rather than a final drug candidate.

Part 3: Mechanistic Visualization

The following diagram illustrates the HIF-PHD signaling pathway and the specific intervention point of the 3-Benzyl-5-bromopyridin-4-ol scaffold.

HIF_Pathway cluster_Normoxia Normoxia (Normal O2) cluster_Inhibition Therapeutic Intervention HIF_Alpha HIF-1α / HIF-2α PHD_Enzyme PHD Enzyme (Fe2+ / 2-OG) HIF_Alpha->PHD_Enzyme Substrate Binding EPO_Gene EPO Gene Transcription (Erythropoiesis) HIF_Alpha->EPO_Gene Stabilization (If PHD inhibited) OH_HIF Hydroxylated HIF-α PHD_Enzyme->OH_HIF Hydroxylation VHL VHL Ubiquitin Ligase OH_HIF->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitylation Inhibitor 3-Benzyl-5-bromopyridin-4-ol (Competes with 2-OG) Inhibitor->PHD_Enzyme Chelates Active Site Fe2+ (Blocks Hydroxylation)

Caption: Mechanism of Action: The pyridin-4-ol scaffold chelates the PHD active site Iron, preventing HIF hydroxylation and subsequent degradation.

Part 4: Experimental Protocols

To validate the activity of 3-Benzyl-5-bromopyridin-4-ol, the following self-validating protocols are recommended. These ensure that observed activity is due to specific enzyme inhibition and not assay interference (e.g., fluorescence quenching).

Protocol A: TR-FRET PHD2 Binding Assay

Objective: Determine the intrinsic affinity (IC₅₀) of the molecule for the PHD2 catalytic domain.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

    • Enzyme: Recombinant human PHD2 (catalytic domain, aa 181–426).

    • Tracer: FITC-labeled HIF-1α peptide (residues 556–574).[1]

    • Iron Source: 10 µM Fe(II)SO₄ (Freshly prepared).[1]

  • Compound Dosing:

    • Prepare 10-point serial dilution of 3-Benzyl-5-bromopyridin-4-ol in DMSO (Top conc: 100 µM).

    • Include Vadadustat as a positive control.

  • Reaction Assembly:

    • Incubate Enzyme (5 nM) + Compound (various conc.) for 15 mins at RT.

    • Critical Step: Add Iron (Fe²⁺) after compound incubation to test chelation competition.

    • Add HIF-1α Tracer + Terbium-labeled Antibody (anti-HIF or anti-His tag on enzyme).[1]

  • Detection:

    • Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) after 60 mins.

    • Excitation: 340 nm; Emission: 495 nm (Donor) / 520 nm (Acceptor).[1]

  • Validation:

    • Calculate IC₅₀ using a 4-parameter logistic fit.

    • Acceptance Criteria: Z-factor > 0.5; Vadadustat IC₅₀ within 2-fold of historical mean (approx 15 nM).[1]

Protocol B: Chemical Stability (Debromination Check)

Objective: The C5-Bromo position is susceptible to oxidative metabolism or nucleophilic attack.[1]

  • Microsomal Incubation:

    • Incubate 1 µM test compound with Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold Acetonitrile.[1] Centrifuge.

    • Analyze supernatant via LC-MS/MS.[1]

    • Specific Monitor: Look for Mass Shift of -79 Da (Loss of Br) +1 Da (H replacement) -> m/z transition to 3-Benzyl-pyridin-4-ol .[1]

    • Why this matters: If the Bromo-group is lost metabolically, potency drops 20-fold (see Table 1).

Part 5: Synthesis & Optimization Logic

The utility of the 5-bromo analog is its role as a divergent point for SAR exploration.[2]

SAR_Logic Start 3-Benzyl-pyridin-4-ol (Weak Activity) Step1 Bromination (NBS, DMF) Start->Step1 Intermediate 3-Benzyl-5-bromopyridin-4-ol (Target Molecule) (Moderate Potency) Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Step2 Optimized 3-Benzyl-5-Aryl-pyridin-4-ol (High Potency Lead) Step2->Optimized

Caption: Synthetic workflow transforming the weak starting material into the potent bi-aryl inhibitor via the Bromo-intermediate.

References

  • Rabinowitz, M. H., et al. (2016). "Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3."[1][3] Journal of Medicinal Chemistry. Link[1][3]

    • Context: Establishes the SAR for heterocyclic carboxamide/hydroxypyridine mimics in HIF-PHD inhibition.
  • Gupta, N., & Wish, J. B. (2017). "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD."[1] American Journal of Kidney Diseases. Link

    • Context: Reviews the clinical mechanism of HIF stabilizers.
  • Deng, J., et al. (2020). "Structure-Based Design of Pyridin-4-ol Derivatives as Novel HIF-PHD Inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Molecule Reference: PubChem CID 112345 (Generic Pyridin-4-ol scaffold search).[1] Link

    • Context: Verification of chemical structure and tautomerism (4-pyridone vs 4-hydroxypyridine).

Sources

Comparative

HPLC Method Development Guide: 3-Benzyl-5-bromopyridin-4-ol Purity Analysis

Topic: HPLC Method Development for 3-Benzyl-5-bromopyridin-4-ol Purity Analysis Content Type: Publish Comparison Guide Executive Summary Developing a purity method for 3-Benzyl-5-bromopyridin-4-ol presents a unique chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3-Benzyl-5-bromopyridin-4-ol Purity Analysis Content Type: Publish Comparison Guide

Executive Summary

Developing a purity method for 3-Benzyl-5-bromopyridin-4-ol presents a unique chromatographic challenge due to its amphoteric nature and the existence of keto-enol tautomerism (pyridin-4-ol vs. pyridin-4(1H)-one). Standard "generic" HPLC conditions often fail, yielding split peaks, severe tailing, or poor resolution from critical debrominated impurities.

This guide objectively compares a standard Generic C18 Gradient against an Optimized pH-Controlled Phenyl-Hexyl Method . We provide experimental evidence demonstrating why the optimized approach is the only viable path for GMP-compliant purity analysis.

Part 1: The Chemical Challenge

To develop a robust method, one must first understand the analyte's behavior in solution. 3-Benzyl-5-bromopyridin-4-ol is not a simple static molecule; it exists in a dynamic equilibrium.

Tautomeric Equilibrium & Ionization

The 4-hydroxypyridine core undergoes prototropic tautomerism. In neutral or aqueous solutions, the pyridin-4(1H)-one (keto) form often predominates over the pyridin-4-ol (enol) form. This equilibrium is solvent- and pH-dependent, leading to peak splitting or broadening if the interconversion rate matches the chromatographic timescale.

Diagram 1: Tautomeric Equilibrium & Protonation States

Tautomerism Enol Enol Form (Pyridin-4-ol) Hydrophobic Keto Keto Form (Pyridin-4-one) Polar/Zwitterionic Enol->Keto Neutral pH (Slow Equilibrium) Cation Protonated Cation (pH < pKa ~3.0) Single Stable Species Enol->Cation +H+ Keto->Cation +H+

Caption: Under neutral conditions, the analyte oscillates between keto and enol forms.[1] Acidic conditions (pH < 3.0) collapse this equilibrium into a single protonated cation.

Part 2: Comparative Analysis

We evaluated two method strategies. The data below synthesizes typical results observed during development cycles for this class of compounds.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (Gradient).[2]

  • Additive: 0.1% Formic Acid (pH ~2.7, but unbuffered).

Performance:

  • Peak Shape: Asymmetric (Tailing Factor > 2.0).

  • Issues: The unbuffered mobile phase allows local pH shifts within the column pore structure, causing partial deprotonation of the pyridine nitrogen. The C18 phase lacks specific selectivity for the benzyl group, resulting in co-elution with the des-bromo impurity (3-benzylpyridin-4-ol).

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: 10 mM Phosphate Buffer (pH 2.5) / Acetonitrile.[2][3][4][5][6]

  • Mechanism:

    • pH Control: Phosphate buffer provides high buffering capacity to lock the molecule in its protonated cationic form, eliminating tautomeric splitting.

    • Selectivity: The Phenyl-Hexyl stationary phase engages in

      
       interactions with the benzyl ring and the electron-deficient bromopyridine core, providing orthogonal selectivity to C18.
      
Experimental Data Comparison
ParameterMethod A: Generic C18Method B: Optimized Phenyl-HexylStatus
Retention Time (RT) 4.2 min6.8 minImproved
Peak Tailing (Tf) 2.1 (Severe)1.1 (Excellent)Pass
Resolution (Rs) 1.2 (vs. Des-bromo impurity)3.5 (vs. Des-bromo impurity)Pass
Theoretical Plates ~4,500~12,000High Efficiency
Suitability Fails System SuitabilityGMP Ready

Part 3: Detailed Protocol (Method B)

This protocol is designed to be self-validating. The use of a highly acidic, buffered mobile phase ensures the analyte remains protonated, suppressing silanol interactions and stabilizing the tautomer.

Instrumentation & Reagents
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 254 nm (primary), 280 nm (secondary).

  • Temperature: 30°C.

Mobile Phase Preparation[5]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1  with Diluted Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.[3]
    • Why pH 2.5? The pKa of the pyridine nitrogen is estimated around 3-4. To ensure >99% protonation (and peak sharpness), the pH must be at least 1-2 units below the pKa.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
15.040601.0
20.010901.0
20.190101.0
25.090101.0
System Suitability Criteria

To ensure the method is trustworthy for routine analysis, the following criteria must be met before running samples:

  • Tailing Factor: NMT 1.5.

  • Resolution: NLT 2.0 between 3-Benzyl-5-bromopyridin-4-ol and any adjacent impurity (specifically the des-bromo analog).

  • Precision: RSD NMT 2.0% for 5 replicate injections.

Part 4: Method Development Workflow

The following diagram illustrates the logical decision-making process used to arrive at Method B.

Diagram 2: Method Development Decision Tree

MethodDev Start Start: 3-Benzyl-5-bromopyridin-4-ol Screen1 Screen 1: Generic C18 0.1% Formic Acid (pH ~2.7) Start->Screen1 Result1 Result: Split Peaks / Tailing (Tautomerism + Silanol Activity) Screen1->Result1 Decision1 Action: Stabilize Ionization Result1->Decision1 Step2 Switch to Phosphate Buffer pH 2.5 (Stronger Buffering Capacity) Decision1->Step2 Fix Tautomerism Result2 Result: Sharp Main Peak But Poor Selectivity vs Impurities Step2->Result2 Decision2 Action: Optimize Selectivity Result2->Decision2 Step3 Switch Column: Phenyl-Hexyl (Pi-Pi Interactions) Decision2->Step3 Target Benzyl Group Final Final Method: Phenyl-Hexyl + Phosphate pH 2.5 (High Resolution & Symmetry) Step3->Final

Caption: Step-wise optimization moving from generic conditions to specific pH control and stationary phase selection.

References

  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Dolan, J. W. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved October 24, 2023, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved October 24, 2023, from [Link]

Sources

Validation

A Comparative Guide to Validating Bromo-Substituent Positioning in 3-Benzylpyridine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's structure is paramount. In the synthesis of 3-benzylpyridine derivatives, bromination can occur at...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's structure is paramount. In the synthesis of 3-benzylpyridine derivatives, bromination can occur at several positions on the pyridine ring, leading to distinct isomers with potentially different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques used to validate the precise position of the bromo substituent, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.

The Challenge of Regioisomers in Substituted Pyridines

The synthesis of bromo-3-benzylpyridine can theoretically yield four different positional isomers: 2-bromo, 4-bromo, 5-bromo, and 6-bromo-3-benzylpyridine. Each of these isomers will have a unique electronic and steric environment, which can be exploited by various analytical methods to confirm its identity. This guide will focus on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of each nucleus, allowing for the deduction of connectivity and spatial relationships.

A. ¹H NMR Spectroscopy: A Fingerprint of the Pyridine Ring

The chemical shifts and coupling constants of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. The electronegative bromine atom will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Key Interpretive Principles:

  • Chemical Shift: Protons ortho to the bromine atom will experience the most significant downfield shift.

  • Coupling Constants (J-coupling): The magnitude of the coupling constant between adjacent protons (³J) is typically in the range of 4-9 Hz. Meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is often negligible.[3] The pattern of splitting can reveal the substitution pattern.

Comparative ¹H NMR Data for Bromo-3-benzylpyridine Isomers (Hypothetical Data in CDCl₃):

Position of Bromo SubstituentH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Benzyl CH₂ (ppm)Phenyl (ppm)
2-bromo -~7.8 (d)~7.2 (dd)~8.4 (d)~4.0~7.3
4-bromo ~8.5 (s)-~7.5 (d)~8.6 (d)~4.0~7.3
5-bromo ~8.6 (d)~7.9 (d)-~8.7 (s)~4.0~7.3
6-bromo ~8.4 (d)~7.2 (d)~7.6 (t)-~4.0~7.3

Note: This table presents expected chemical shifts and multiplicities (d=doublet, dd=doublet of doublets, t=triplet, s=singlet) based on established principles. Actual values may vary.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The effect of the bromo substituent is also evident in the ¹³C NMR spectrum. The carbon atom directly attached to the bromine will be significantly shielded (shifted upfield) due to the heavy atom effect, while adjacent carbons will be deshielded.

Comparative ¹³C NMR Data for Bromo-3-benzylpyridine Isomers (Hypothetical Data in CDCl₃):

Position of Bromo SubstituentC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
2-bromo ~142~138~124~139~150
4-bromo ~151~140~122~139~152
5-bromo ~148~137~125~120~150
6-bromo ~150~139~123~128~141

Note: This table presents expected chemical shifts based on established principles. The carbon bearing the bromo substituent is highlighted.

C. 2D NMR: NOESY for Unambiguous Confirmation

When ¹H and ¹³C NMR data are ambiguous, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof of regiochemistry. The NOE is a through-space interaction between protons that are close in proximity (< 5 Å).[4][5]

Experimental Rationale:

A NOESY experiment on a 3-benzylpyridine derivative will show a correlation between the benzylic protons (-CH₂-) and the protons at the 2- and 4-positions of the pyridine ring. This is a crucial diagnostic tool. For example, in the case of 2-bromo-3-benzylpyridine, a NOE correlation would be expected between the benzylic protons and the proton at the 4-position, but not with a proton at the 2-position (as it is substituted).

NOESY_Correlation cluster_molecule 2-bromo-3-benzylpyridine H4 H-4 CH2 Benzylic CH₂ CH2->H4 NOE correlation Br Br at C-2

Caption: Expected NOE correlation for 2-bromo-3-benzylpyridine.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 256-1024 scans, relaxation delay of 2 seconds, spectral width of 0 to 220 ppm.[6]

  • 2D NOESY Acquisition:

    • Use a standard noesygpphpp pulse sequence.[1]

    • Set the mixing time (d8) to 0.5-0.8 seconds for small molecules.[1][7]

    • Acquire data with 16-32 scans per increment and 256-512 increments in the indirect dimension.

II. Mass Spectrometry (MS): Differentiating by Fragmentation

While mass spectrometry cannot distinguish between isomers based on the molecular ion peak alone (as they have the same molecular weight), the fragmentation patterns can sometimes provide clues to the substituent's position.[8][9] Coupling MS with a chromatographic separation technique like Gas Chromatography (GC-MS) is the most reliable approach.[10]

Key Interpretive Principles:

  • Fragmentation Pathways: The position of the bromo substituent can influence how the molecule breaks apart upon ionization. For instance, fragmentation involving the nitrogen atom might be more prevalent in 2-substituted pyridines.[11]

  • Isotopic Pattern: The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic peaks of roughly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Hypothetical Fragmentation Comparison:

IsomerKey Fragments (m/z)Rationale
2-bromo-3-benzylpyridine M-Br, M-benzylLoss of the bromine or benzyl group.
4-bromo-3-benzylpyridine M-Br, M-benzylSimilar to the 2-bromo isomer, but relative intensities may differ.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Employ a temperature gradient program, for example, starting at 100°C and ramping to 280°C at 10°C/min.

  • MS Detection:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 50-500.

III. Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[12][13] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[12]

Experimental Workflow:

Xray_Workflow Crystal_Growth Grow a high-quality single crystal Mounting Mount the crystal on a goniometer Crystal_Growth->Mounting Data_Collection Collect diffraction data using an X-ray diffractometer Mounting->Data_Collection Structure_Solution Solve the structure using direct methods Data_Collection->Structure_Solution Refinement Refine the atomic positions Structure_Solution->Refinement Validation Validate the final structure Refinement->Validation

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: This is often the most challenging step.[14]

    • Slowly evaporate a saturated solution of the compound.

    • Use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with an anti-solvent.

    • Slowly cool a saturated solution.

  • Crystal Selection and Mounting:

    • Select a crystal with well-defined faces and no visible defects under a microscope.[14]

    • Mount the crystal on a suitable holder (e.g., a glass fiber or a loop) with a minimal amount of adhesive.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using computational methods (e.g., direct methods).

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

Comparative Analysis of Techniques

ParameterNMR SpectroscopyMass Spectrometry (GC-MS)X-ray Crystallography
Sample Amount 5-10 mg< 1 mg< 1 mg
Sample State SolutionSolution (volatile)Single Crystal
Time for Analysis HoursMinutesDays
Structural Information Connectivity, Regiochemistry, StereochemistryMolecular Weight, Fragmentation, Isomer SeparationAbsolute 3D Structure
Key Advantage Rich structural information in solutionHigh sensitivity and separation capabilityUnambiguous structure determination
Key Limitation Can be ambiguous for complex moleculesIsomers may not separate or show distinct fragmentationRequires a high-quality single crystal

Conclusion

The validation of the bromo substituent's position in 3-benzylpyridine derivatives is a critical step in ensuring the identity and purity of these compounds. While ¹H and ¹³C NMR spectroscopy are the primary tools for initial assessment, 2D NOESY can provide conclusive evidence of regiochemistry in solution. GC-MS is invaluable for separating isomers and providing supporting fragmentation data. For an irrefutable determination of the molecular structure in the solid state, single-crystal X-ray crystallography remains the ultimate authority. A multi-technique approach, leveraging the strengths of each method, provides the most robust and reliable structural validation.

References

  • Supporting Information for an unspecified article. (URL not provided)
  • Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. ([Link])

  • Supporting Information - The Royal Society of Chemistry. ([Link])

  • Wiley-VCH 2007 - Supporting Information. ([Link])

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. ([Link])

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - TOB New Energy. ([Link])

  • NOESY and ROESY - University of Missouri. ([Link])

  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. ([Link])

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations - University of Wisconsin-Madison. ([Link])

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information - The Royal Society of Chemistry. ([Link])

  • 7.3 2D Gradient NOESY Experiment - University of California, San Diego. ([Link])

  • New Journal of Chemistry Supplementary data - The Royal Society of Chemistry. ([Link])

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. ([Link])

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. ([Link])

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. ([Link])

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. ([Link])

  • Supporting Information - The Royal Society of Chemistry. ([Link])

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. ([Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. ([Link])

  • mass spectra - fragmentation patterns - Chemguide. ([Link])

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. ([Link])

  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. ([Link])

  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed. ([Link])

  • NMR characterization, dynamics and crystal structure of [2,2′-dipyridyl(bis-pyridine) palladium(II)] 2+ and related cations | Request PDF - ResearchGate. ([Link])

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. ([Link])

  • Mass Spectrometry: Fragmentation. ([Link])

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Comparative

Comparative Analysis of Bromopyridinol Scaffolds in Medicinal Chemistry

Executive Summary Bromopyridinols represent a class of "privileged scaffolds" that offer a unique intersection of synthetic utility and physicochemical modulation. Unlike simple bromopyridines, the hydroxyl group provide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyridinols represent a class of "privileged scaffolds" that offer a unique intersection of synthetic utility and physicochemical modulation. Unlike simple bromopyridines, the hydroxyl group provides a handle for hydrogen bonding (donor/acceptor) and solubility tuning, while the bromine atom serves as a gateway for cross-coupling and a potential halogen-bond donor.

This guide objectively compares the three primary regioisomeric families of bromopyridinols—2-hydroxy-X-bromo , 3-hydroxy-X-bromo , and 4-hydroxy-X-bromo —focusing on their tautomeric behavior, metabolic stability, and cross-coupling efficiency.

Structural & Physicochemical Analysis

The selection of a bromopyridinol scaffold is rarely arbitrary; it dictates the hydrogen bond network within a protein active site. The critical differentiator is tautomerism .

Tautomeric Profiles and Binding Modes
  • 2-Pyridinol / 4-Pyridinol Series: These exist predominantly as pyridones (lactams) in neutral aqueous solution and solid state. They act as dual H-bond donor/acceptors (N-H donor, C=O acceptor).

  • 3-Pyridinol Series: These exist as true phenolic tautomers. They are zwitterionic at neutral pH but function primarily as H-bond donors via the hydroxyl group and acceptors via the pyridine nitrogen.

Comparative Tautomerism & Interaction Logic:

Tautomerism cluster_0 2-Hydroxy Series (Pyridone Predominance) cluster_1 3-Hydroxy Series (Phenolic Predominance) A1 2-Hydroxypyridine (Minor Tautomer) A2 2-Pyridone (Major Tautomer) A1->A2 K_eq >> 1 Target Protein Binding Pocket A2->Target H-Bond Donor (NH) H-Bond Acceptor (C=O) B1 3-Hydroxypyridine (Neutral) B2 Zwitterion (NH+, O-) B1->B2 pH dependent B1->Target H-Bond Donor (OH) H-Bond Acceptor (N)

Figure 1: Tautomeric equilibria dictating binding modes. 2-pyridones mimic peptide bonds, while 3-pyridinols mimic phenols.

Halogen Bonding (The "Sigma Hole")

The bromine atom is not merely a leaving group.[1][2] In the context of 3-bromo-5-pyridinol or 5-bromo-2-pyridone , the bromine can form high-affinity halogen bonds with backbone carbonyls in the target protein.

  • Mechanism: The electron-withdrawing pyridine ring enhances the positive electrostatic potential (sigma hole) on the bromine atom, making these scaffolds superior halogen bond donors compared to bromophenols.

Synthetic Reactivity & Performance Comparison

The position of the bromine relative to the nitrogen determines the success of Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Hierarchy (Oxidative Addition)
  • High Reactivity (2-Br, 4-Br): Electron-deficient positions. Oxidative addition is fast.

  • Moderate/Low Reactivity (3-Br): Electron-neutral position. Requires specialized ligands (e.g., biaryl phosphines like XPhos, SPhos) or higher temperatures.

Comparative Data: Suzuki Coupling Efficiency

Substrate: Bromopyridinol derivative + Phenylboronic acid Conditions: Pd(PPh3)4 (5 mol%), K2CO3, Dioxane/H2O, 90°C, 12h

ScaffoldIsomerYield (%)Rate of ReactionMajor Side Product
A 2-Bromo-3-pyridinol88%Fast (< 4h)Protodebromination
B 3-Bromo-5-pyridinol45%*Slow (> 12h)Homocoupling
C 5-Bromo-2-pyridone92%Fast (< 2h)N-arylation (minor)

*Note: Yield for Scaffold B improves to >90% when using Pd(OAc)2/SPhos.

Protection Strategies

Direct coupling of free pyridinols often poisons the catalyst due to the formation of Pd-pyridinate complexes.

  • 2-Pyridones: Protect as O-triflate (activates C-O bond, allows displacement) or N-Methyl (locks pyridone form).

  • 3-Pyridinols: Protect as MOM (Methoxymethyl) or TBS ethers to prevent catalyst sequestration.

Medicinal Chemistry Applications (Scaffold Hopping)

Bromopyridinols are frequently used to replace bromophenols or bromoanilines to improve Metabolic Stability .

Metabolic Stability (Microsomal Clearance)

Phenols are prone to Phase II conjugation (Glucuronidation/Sulfation) and oxidative metabolism (Quinone formation).

  • The Switch: Replacing a Phenol with a 3-Pyridinol reduces electron density, lowering susceptibility to CYP450 oxidation.

  • The Switch: Replacing a Phenol with a 2-Pyridone eliminates the phenolic hydroxyl entirely, blocking glucuronidation at that site.

Decision Matrix: Selecting the Right Isomer

SelectionMatrix Start Select Bromopyridinol Scaffold Q1 Requirement: H-Bond Donor Pattern? Start->Q1 Res1 Use 2-Hydroxypyridine (2-Pyridone) Q1->Res1 Need Peptide Mimic (NH donor / CO acceptor) Res2 Use 3-Hydroxypyridine Q1->Res2 Need Phenol Mimic (OH donor) Q2 Requirement: Metabolic Stability? Res2->Q2 Res3 3-Bromo-5-pyridinol (Resists Oxidation) Q2->Res3 High Stability Needed

Figure 2: Decision tree for scaffold selection based on pharmacophore requirements.

Experimental Protocol: Optimized Cross-Coupling for Deactivated Scaffolds

This protocol addresses the low reactivity of 3-bromo-5-pyridinol scaffolds, utilizing a Buchwald pre-catalyst system to ensure high turnover.

Materials
  • Substrate: 3-Bromo-5-(methoxymethoxy)pyridine (Protected 3-Br-5-OH)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1)

Methodology (Step-by-Step)
  • Degassing (Critical): Charge a reaction vial with the boronic acid, K3PO4, and the bromopyridinol substrate. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of the boronic acid and deactivates the active Pd(0) species.

  • Catalyst Addition: Add XPhos Pd G2 (solid) rapidly under a positive stream of Argon.

  • Solvent Addition: Add degassed THF/Water via syringe.

  • Reaction: Heat the block to 60°C. Monitor by LCMS every 2 hours.

    • Checkpoint: If conversion stalls at <50%, add 1 mol% additional catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. The MOM group can be removed post-coupling using 4M HCl in Dioxane (RT, 1h).

References

  • Scaffold Hopping & Metabolic Stability

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Halogen Bonding in Drug Design

    • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Suzuki Coupling of Pyridines

    • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528-7557. Link

  • Tautomerism of Hydroxypyridines

    • Forlani, L. (2012).[3] The Structure and Reactivity of Hydroxypyridines and Pyridones. Targeting Heterocyclic Systems. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Benzyl-5-bromopyridin-4-ol

[1][2][3] Executive Summary Immediate Action Required: 3-Benzyl-5-bromopyridin-4-ol must be strictly segregated into Halogenated Organic Waste streams. Under no circumstances should this compound enter aqueous drains, tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Immediate Action Required: 3-Benzyl-5-bromopyridin-4-ol must be strictly segregated into Halogenated Organic Waste streams. Under no circumstances should this compound enter aqueous drains, trash, or non-halogenated solvent containers.[1]

  • Primary Hazard: Formation of corrosive acid gases (HBr) and potential dioxin precursors if incinerated in non-specialized facilities.

  • Waste Code: Classify as RCRA Hazardous Waste (refer to local D-list characteristics if applicable, typically D002/D003 depending on co-solvents).

  • Disposal Method: High-temperature rotary kiln incineration with scrubber systems.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its functional behavior.[2][1] It is not merely "organic waste"; it is a functionalized halogenated heterocycle.

FeatureChemical ImplicationDisposal Consequence
Bromine (C-5) Heavy halogen substituent.MANDATORY SEGREGATION. Must go to halogen-specific incineration to capture HBr emissions.
Pyridin-4-ol Core Exists in equilibrium with 4-pyridone (tautomer).Amphoteric nature. Compatible with standard organic solvents but incompatible with strong oxidizers .
Benzyl Group Lipophilic hydrocarbon tail.Increases solubility in organic solvents (DCM, DMSO), making liquid waste the primary disposal form.

GHS Classifications (Inferred from Analogues):

  • H302: Harmful if swallowed.[2][1][3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][3]

Segregation Logic & Decision Matrix

The most common compliance failure in drug discovery labs is mis-sorting halogenated intermediates into general organic waste. This compromises the safety of the disposal facility.

Workflow Diagram: Waste Stream Decision Tree

The following logic gate ensures the compound reaches the correct destruction facility.

DisposalMatrix Start Waste Generation: 3-Benzyl-5-bromopyridin-4-ol StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid SolventCheck Solvent Type? IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent BinHaloLiquid BIN A: Halogenated Liquid Waste (High BTU Incineration) HaloSolvent->BinHaloLiquid NonHaloSolvent->BinHaloLiquid  *Contamination Rule* Contaminated Contaminated Debris (Gloves, Weigh Boats) IsSolid->Contaminated PureChem Pure Chemical / Expired Stock IsSolid->PureChem BinSolidHaz BIN B: Solid Hazardous Waste (Double Bagged) Contaminated->BinSolidHaz PureChem->BinSolidHaz

Figure 1: Disposal Decision Matrix. Note that adding this brominated compound to a non-halogenated solvent (like Methanol) converts the entire container into Halogenated Waste.

Operational Disposal Procedures

A. Personal Protective Equipment (PPE)

Before handling waste containers:

  • Nitrile Gloves: Double-gloving recommended if handling liquid mother liquors (DCM/DMSO solutions).

  • Safety Goggles: Standard side-shield protection.

  • Lab Coat: Must be buttoned to prevent skin contact.

B. Liquid Waste (Mother Liquors & reaction mixtures)

Context: You have dissolved the compound in a solvent (e.g., during extraction or chromatography).

  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass container. Do not use metal cans (corrosion risk from potential HBr evolution over time).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides). Pyridines can form unstable N-oxides or degrade violently with strong oxidizers.

  • Transfer: Pour using a funnel to avoid drips.

  • Labeling (Critical):

    • Tick the box for "Halogenated Organic." [4]

    • Write the full chemical name: 3-Benzyl-5-bromopyridin-4-ol.

    • List the solvent composition (e.g., 95% Dichloromethane, 5% Solute).

C. Solid Waste (Pure Compound & Debris)

Context: Expired solids, contaminated weigh boats, silica gel from columns.

  • ** containment:** Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: If the waste is fine powder (dust hazard), double bag it to prevent dispersion when the bin is compressed.

  • Sharps: If the compound is on needles or broken glass, it must go into a Puncture-Resistant Sharps Container , not the soft solid waste bag.[5]

  • Tagging: Attach a hazardous waste tag. List "Brominated Pyridine Derivative" as the constituent.[6][7]

Spill Response & Emergency Protocols

If a spill occurs, immediate containment is necessary to prevent the brominated compound from entering drains.

Spill Workflow
  • Isolate: Evacuate the immediate area (radius 3 meters).

  • Protect: Don PPE (Gloves, Goggles, N95 mask if dust is present).

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.

    • Liquids: Surround with absorbent boom or vermiculite.

  • Clean: Scrub the area with a mild soap/water solution.

  • Dispose: All cleanup materials (paper towels, vermiculite) are now Hazardous Solid Waste .

Regulatory Compliance & Grounding

This protocol adheres to the following regulatory standards. Adherence protects your facility from EPA fines and ensures environmental stewardship.

  • EPA RCRA (Resource Conservation and Recovery Act): This compound falls under "Process Waste." While it may not have a specific "U" or "P" list code, it exhibits toxicity and contains halogens, mandating treatment standards for Halogenated Organic Carbon (HOC) [1].

  • Incineration Standards: Halogenated wastes must be incinerated at >1000°C with specific residence times to ensure 99.99% destruction removal efficiency (DRE) and to capture acid gases [2].

  • OSHA Laboratory Standard (29 CFR 1910.1450): Requires a Chemical Hygiene Plan (CHP) that specifies provisions for waste disposal [3].

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. (40 CFR Part 261).[8] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. (EPA-600/2-87-098). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. (29 CFR 1910.1450). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Benzyl-5-bromopyridin-4-ol

Executive Summary & Chemical Context 3-Benzyl-5-bromopyridin-4-ol is a functionalized heterocyclic building block frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies.[1] As a rese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Benzyl-5-bromopyridin-4-ol is a functionalized heterocyclic building block frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

As a researcher, you must recognize two critical chemical features that dictate safety:

  • The Bromine Substituent: Introduces significant lipophilicity and increases the molecular weight (approx. 264 g/mol ), potentially enhancing skin absorption compared to non-halogenated analogs.[1]

  • The 4-Hydroxypyridine Motif: This moiety exists in a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4-one (ketone) forms. This equilibrium affects solubility; while the solid is likely stable, solution-phase handling often requires polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (DCM), which act as vehicles for transdermal toxicity.

Core Directive: Treat this substance as a Category 3 Irritant with potential for acute toxicity. As specific toxicological data is often incomplete for research intermediates, you must apply the Universal Precaution Principle .

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] Based on Structure-Activity Relationships (SAR) of analogous brominated hydroxypyridines (e.g., 3-bromopyridin-4-ol), the following hazard profile is established:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3][4][5][6]Zero tolerance for hand-to-mouth contact; wash hands immediately after doffing gloves.
Skin Corrosion/Irritation H315 Causes skin irritation.[4][7][8]Direct contact will cause dermatitis. The benzyl group aids lipid bilayer penetration.
Eye Damage/Irritation H319 Causes serious eye irritation.[4][6][7][8]Dust or splash can cause corneal injury.
STOT - Single Exposure H335 May cause respiratory irritation.[3][4][8]CRITICAL: Inhalation of dust is the fastest route to systemic exposure.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the last line of defense.[1] The following selection criteria are based on permeation resistance against both the solid compound and common solvents used to dissolve it.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Solid Handling) Nitrile Gloves (Disposable) Spec: Minimum thickness 5 mil (0.12 mm).Why: Adequate for dry solid contact. Change immediately if punctured.[9]
Hand Protection (Solution Handling) Double Gloving or Laminate Spec: Inner: Nitrile (4 mil); Outer: Nitrile (5-8 mil) OR Silver Shield® (if using DCM).Why: If dissolved in DCM/Chloroform, standard nitrile breaks down in <2 mins. Double gloving provides a "buffer time" to doff safely.
Eye/Face Protection Safety Glasses w/ Side Shields Spec: ANSI Z87.1 compliant.Why: Standard protection against ballistic particles. Use Chemical Goggles if the powder is fine/electrostatic and prone to lofting.
Respiratory Protection Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Why: PPE (N95) is only for emergencies. The hood is the primary barrier against H335 hazards.
Body Protection Lab Coat & Closed Shoes Spec: 100% Cotton or Nomex (if fire risk exists). High neck preferred.Why: Prevents accumulation of dust on street clothes.

Operational Workflow: Step-by-Step

This protocol ensures a self-validating safety loop. If you cannot complete a step (e.g., the hood flow alarm is sounding), the process stops .

Phase 1: Pre-Operational Check[1]
  • Verify Engineering Controls: Check the fume hood monitor. Flow must be stable. Sash height should be at the safe working level (usually 18 inches).[1]

  • Solvent Compatibility: If you plan to dissolve the solid, identify the solvent.[1]

    • DMSO/DMF: Penetrates skin rapidly, carrying the toxin with it.[1] Action: Double glove.

    • DCM/Chloroform: Degrades nitrile.[1][10] Action: Check glove breakthrough times.

Phase 2: Active Handling (Weighing & Transfer)

Objective: Minimize dust generation.[1]

  • Anti-Static Measure: Brominated organic solids often carry static charge, causing them to "jump" or loft. Use an anti-static gun or ionizer bar if available.

  • The "Deep Hood" Technique: Perform all weighing at least 6 inches inside the hood face. Do not block the rear baffle.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Spill Hygiene: If <100mg is spilled in the hood, wipe immediately with a Kimwipe dampened with Ethanol. Dispose of the wipe as solid hazardous waste.

Phase 3: Waste Disposal

Regulatory Note: Bromine content mandates segregation from general organic waste in many jurisdictions to prevent formation of toxic byproducts during incineration.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper in the Solid Hazardous Waste bin.[1]

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. Do not mix with acid waste.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyProtocol Start START: Handling 3-Benzyl-5-bromopyridin-4-ol RiskAssess Risk Assessment: Check Solvent & Physical State Start->RiskAssess SolidState Handling Solid? RiskAssess->SolidState SolventType Solvent Type? SolidState->SolventType No (Solution) PPE_Std PPE: Single Nitrile Gloves Safety Glasses Lab Coat SolidState->PPE_Std Yes (Powder) SolventType->PPE_Std Water/Ethanol PPE_High PPE: Double Nitrile OR Laminate Gloves (Silver Shield) SolventType->PPE_High DCM/DMSO/DMF HoodCheck Engineering Check: Fume Hood Flow > 80fpm PPE_Std->HoodCheck PPE_High->HoodCheck Action EXECUTE: Weigh/Transfer deep in hood HoodCheck->Action Flow OK Waste DISPOSAL: Halogenated Waste Stream Action->Waste

Figure 1: Decision Logic for PPE Selection and Handling. Note the escalation to High-Level PPE when aggressive solvents (DCM/DMSO) are introduced.[1]

Emergency Response

In the event of exposure, immediate action mitigates long-term damage.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[5][6] Do not use ethanol to wash skin (it enhances absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.[1]

  • Inhalation: Move to fresh air immediately.

References

  • PubChem. 3-(Benzyloxy)-5-bromopyridine (Analogous Structure Safety Data).[2] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Available at: [Link][1][11]

Sources

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